Product packaging for N-bromo-t-butylamine(Cat. No.:)

N-bromo-t-butylamine

Cat. No.: B8489873
M. Wt: 152.03 g/mol
InChI Key: QLCPTARABILRDA-UHFFFAOYSA-N
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Description

N-bromo-t-butylamine is a useful research compound. Its molecular formula is C4H10BrN and its molecular weight is 152.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10BrN B8489873 N-bromo-t-butylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H10BrN

Molecular Weight

152.03 g/mol

IUPAC Name

N-bromo-2-methylpropan-2-amine

InChI

InChI=1S/C4H10BrN/c1-4(2,3)6-5/h6H,1-3H3

InChI Key

QLCPTARABILRDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NBr

Origin of Product

United States

Foundational & Exploratory

N-Bromo-t-butylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 51655-37-9

This technical guide provides an in-depth overview of N-bromo-t-butylamine, a reactive reagent primarily utilized in specialized organic synthesis applications. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound, with the molecular formula C4H10BrN, is a halogenated amine.[1][2] Due to its reactivity, it is often prepared in situ for immediate use in subsequent reactions.[3] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 51655-37-9[4]
Molecular Formula C4H10BrN[1][2]
Molecular Weight 152.03 g/mol [1][2]
Synonyms N-bromo-tert-butylamine, N-Bromo-2-methyl-2-propanamine[1]
Appearance Not specified (often used as a solution)
Solubility Soluble in toluene[3]

Synthesis and Handling

Experimental Protocol: In-situ Preparation

This compound is typically prepared immediately before its application in a chemical reaction. The following protocol describes a general method for its in-situ generation.[3]

Materials:

  • tert-Butylamine (C4H11N)

  • Bromine (Br2)

  • Toluene (anhydrous)

  • Reaction vessel equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

Procedure:

  • A solution of tert-butylamine in anhydrous toluene is prepared in the reaction vessel.

  • The solution is cooled to a temperature between -20 to -30 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • A solution of bromine in toluene is added dropwise to the cooled tert-butylamine solution with vigorous stirring.

  • The reaction mixture is maintained at the low temperature throughout the addition.

  • The resulting solution of this compound is then used directly for the subsequent reaction step.

Logical Workflow for In-situ Preparation:

G cluster_prep Preparation of Reactants cluster_reaction Reaction tert-Butylamine_sol Prepare tert-Butylamine in Toluene Cooling Cool tert-Butylamine solution to -20 to -30 °C tert-Butylamine_sol->Cooling Bromine_sol Prepare Bromine in Toluene Addition Add Bromine solution dropwise with stirring Bromine_sol->Addition Cooling->Addition Formation Formation of This compound Addition->Formation Use_in_situ Subsequent Reaction Formation->Use_in_situ Immediate Use

Caption: Workflow for the in-situ preparation of this compound.

Safety, Handling, and Storage

While specific safety data for isolated this compound is limited, precautions should be based on the reactivity of N-haloamines and the hazards of its precursor, tert-butylamine.

  • Handling: All manipulations should be carried out in a well-ventilated fume hood.[3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[5]

  • Storage: this compound is generally not isolated or stored due to its potential instability.[3] It is recommended to prepare it fresh for each use.

  • Hazards of Precursors:

    • tert-Butylamine: Flammable liquid and vapor. Toxic if swallowed or inhaled. Causes severe skin burns and eye damage.[6]

    • Bromine: Highly corrosive and toxic. Causes severe burns upon contact with skin and eyes. Inhalation can be fatal.

Applications in Organic Synthesis

The primary application of this compound is as a selective brominating agent, particularly for the ortho-bromination of phenols.

Ortho-Bromination of Phenols

This compound serves as a reagent for the regioselective bromination of phenols at the ortho position. This selectivity is valuable in multi-step syntheses where specific substitution patterns are required.

Reaction Scheme:

G Phenol Phenol Ortho_Product ortho-Bromophenol Phenol->Ortho_Product + Br NBTA This compound tBuNH2 t-Butylamine NBTA->tBuNH2 - Br PhenolNBTA PhenolNBTA Ortho_ProducttBuNH2 Ortho_ProducttBuNH2

References

Technical Guide: N-bromo-t-butylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-bromo-t-butylamine, a versatile reagent in organic synthesis. This document details its physicochemical properties, provides protocols for its preparation and use in key reactions, and outlines essential safety considerations.

Physicochemical Properties and Data

This compound (IUPAC name: N-bromo-2-methylpropan-2-amine) is a halogenating agent utilized in various organic transformations. Its core function revolves around its ability to act as an electrophilic bromine source.

Molecular Structure and Properties

The molecular formula for this compound is C₄H₁₀BrN.[1][2] It possesses a tertiary butyl group attached to a nitrogen atom, which is in turn bonded to a bromine atom.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₄H₁₀BrN[1][2]
Molecular Weight 152.03 g/mol [1][2]
Appearance Not widely reported, likely an unstable solid or solution-
Solubility Soluble in organic solvents like toluene and ether[3]
Atomic Weights of Constituent Elements

The molecular weight of this compound is calculated from the atomic weights of its constituent atoms.

Table 2: Atomic Weights of Constituent Elements

ElementSymbolAtomic Weight ( g/mol )
CarbonC~12.011
HydrogenH~1.008
BromineBr~79.904
NitrogenN~14.007

Experimental Protocols

In-Situ Preparation of this compound

This compound is often prepared in-situ for immediate use due to its potential instability. The following protocol is based on established methods for the preparation of N-bromoamines.

Materials:

  • tert-Butylamine

  • Bromine

  • Toluene, anhydrous

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • A solution of tert-butylamine in anhydrous toluene is prepared in a round-bottom flask equipped with a stirrer and a dropping funnel.

  • The flask is cooled to a temperature between -20 °C and -30 °C using a low-temperature bath.

  • A solution of bromine in toluene is added dropwise from the dropping funnel to the cooled tert-butylamine solution with constant stirring.

  • The reaction mixture is maintained at the low temperature for the duration of the addition.

  • The resulting solution of this compound is then used directly in the subsequent reaction step.

Ortho-Bromination of 2-Methylphenol

This protocol describes a representative application of this compound as a regioselective brominating agent for phenols.

Materials:

  • 2-Methylphenol (o-cresol)

  • In-situ prepared solution of this compound in ether

  • Ether, anhydrous

  • 2N Sulfuric acid

  • Round-bottom flask

  • Stirring apparatus

  • Distillation apparatus

Procedure:

  • A solution of 2-methylphenol (8.1 g, 74.3 mmol) in 20 mL of anhydrous ether is prepared in a round-bottom flask and cooled to -8 °C.[3]

  • With vigorous stirring, an ethereal solution of this compound (74.3 mmol) is added dropwise. A slight increase in temperature may be observed.[3]

  • After the addition is complete, the reaction mixture, which may turn dark brown, is stirred for a short period.[3]

  • The ether is removed by distillation.[3]

  • The viscous residue is treated with 20 mL of 2N sulfuric acid and briefly boiled.[3]

  • The acidic solution is then subjected to vacuum distillation to yield the 6-bromo-2-methylphenol product. The expected yield is approximately 79%.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthesis of this compound and its application in the ortho-bromination of a phenol.

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product tert_butylamine tert-Butylamine n_bromo_t_butylamine This compound tert_butylamine->n_bromo_t_butylamine bromine Bromine bromine->n_bromo_t_butylamine solvent Toluene solvent->n_bromo_t_butylamine temperature -20 to -30 °C temperature->n_bromo_t_butylamine

Caption: In-situ synthesis of this compound.

G Ortho-Bromination of 2-Methylphenol Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-Methylphenol in Ether cool Cool to -8 °C start->cool add Add this compound solution cool->add stir Stir add->stir distill_ether Distill off Ether stir->distill_ether add_acid Add 2N H₂SO₄ and Boil distill_ether->add_acid vac_distill Vacuum Distillation add_acid->vac_distill product 6-Bromo-2-methylphenol vac_distill->product

References

An In-depth Technical Guide to the Safety of N-bromo-t-butylamine

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identification and Physical Properties

N-bromo-t-butylamine is an organic compound used in chemical research.[1] Its fundamental properties, computed by PubChem, are summarized below.

Table 1: Chemical Identification of this compound

IdentifierValueSource
IUPAC Name N-bromo-2-methylpropan-2-amine[1][2]
Molecular Formula C₄H₁₀BrN[1][2]
CAS Number 51655-37-9[3]
Molecular Weight 152.03 g/mol [1][2]
Canonical SMILES CC(C)(C)NBr[1][2]
InChIKey QLCPTARABILRDA-UHFFFAOYSA-N[1][2]

Table 2: Computed Physical and Chemical Properties of this compound

PropertyValueSource
XLogP3 1.2[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 1[2]
Exact Mass 150.99966 Da[2]
Monoisotopic Mass 150.99966 Da[2]
Topological Polar Surface Area 12 Ų[2]
Heavy Atom Count 6[2]

Hazard Assessment and Toxicology

No specific toxicological studies for this compound were found. The following data for the parent compound, tert-butylamine , is provided as a critical reference for hazard assessment. N-bromo compounds can be lachrymatory and are often more reactive and potentially more toxic than their parent amines.

Table 3: GHS Hazard Identification for tert-Butylamine

Hazard ClassCategoryHazard Statement
Flammable Liquids Category 2H225: Highly flammable liquid and vapour.[4]
Acute Toxicity, Oral Category 3H301 / H302: Toxic / Harmful if swallowed.[4]
Acute Toxicity, Inhalation Category 3 / 4H331 / H332: Toxic / Harmful if inhaled.[4]
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skin.[5]
Skin Corrosion / Irritation Category 1A / 1BH314: Causes severe skin burns and eye damage.[4]
Serious Eye Damage Category 1H314: Causes severe skin burns and eye damage.[6]
Aquatic Hazard, Acute Category 3H411 / H412: Toxic / Harmful to aquatic life with long lasting effects.

Table 4: Toxicological Data for tert-Butylamine

ParameterOrganismRouteValueSource
LD50 RatOral44 mg/kg - 78 mg/kg[6]
LD50 RabbitDermal> 2,000 mg/kg[7]
LC50 RatInhalation3.8 mg/L / 4 h[7]
LC50 Rainbow TroutAquatic28 mg/L / 96 h
EC50 Green AlgaeAquatic16 mg/L / 96 h

Summary of Toxicological Effects (tert-Butylamine):

  • Acute Toxicity: The parent compound, tert-butylamine, is toxic if swallowed, inhaled, or in contact with skin.[5][7] Ingestion of alkaline corrosives like tert-butylamine can lead to severe burns of the lips, tongue, and esophagus.[7] Inhalation may cause dyspnea, pulmonary edema, and central nervous system damage, including dizziness, convulsions, and narcosis.[7]

  • Corrosivity: It is highly corrosive and causes severe burns to the skin, eyes, and respiratory tract.[4][7] Direct contact with the eyes can cause serious damage.[6]

  • Sensitization: Asthma-like symptoms may persist for months or years after exposure ceases, potentially due to Reactive Airways Dysfunction Syndrome (RADS).[6]

  • Genotoxicity: The substance was reported to be non-mutagenic in bacteria.[7]

  • Reproductive Toxicity: Repeated inhalation did not show evidence of damage to reproductive organs in studies.[7]

Emergency Procedures and First Aid

Emergency procedures should be based on the corrosive and toxic nature of the parent amine. Eye wash fountains and safety showers must be readily accessible.[7]

G Diagram 1: First Aid Workflow for Exposure cluster_routes Routes of Exposure cluster_actions Immediate Actions exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air 1. Move to fresh air. 2. Keep calm. 3. Assist breathing if necessary. inhalation->move_fresh_air wash_skin 1. Immediately wash with plenty of water. 2. Remove contaminated clothing. skin_contact->wash_skin rinse_eyes 1. Rinse immediately with plenty of water for at least 15 mins. 2. Remove contact lenses if possible. eye_contact->rinse_eyes rinse_mouth 1. Rinse mouth. 2. Drink plenty of water. 3. DO NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention move_fresh_air->seek_medical wash_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical G Diagram 2: Spill Management Workflow cluster_immediate Immediate Response cluster_containment Containment & Cleanup spill Spill Detected evacuate Evacuate Area & Move Upwind spill->evacuate ignition Remove All Ignition Sources spill->ignition ventilate Ensure Adequate Ventilation spill->ventilate alert Alert Emergency Responders evacuate->alert ppe Don PPE (incl. SCBA) alert->ppe ventilate->ppe drains Prevent Entry into Drains ppe->drains absorb Soak up with Inert Absorbent Material drains->absorb collect Collect in Suitable, Closed Containers for Disposal absorb->collect clean Clean Affected Area collect->clean disposal Dispose of Waste via Approved Disposal Plant clean->disposal G Diagram 3: Workflow for In Situ Reagent Preparation start Start prep_amine Prepare solution of tert-butylamine in toluene start->prep_amine cool Cool solution to -20 to -30 °C prep_amine->cool add_br2 Slowly add Bromine (Br₂) with constant stirring cool->add_br2 check_temp Maintain Temperature? add_br2->check_temp check_temp->add_br2 No reagent_ready In Situ Reagent (this compound) is ready for use check_temp->reagent_ready Yes end Proceed to Main Reaction reagent_ready->end

References

An In-depth Technical Guide on the Stability and Storage of N-bromo-t-butylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-bromo-t-butylamine is a reactive N-bromoamine derivative utilized primarily as an in situ reagent in organic synthesis. Due to its inherent instability, it is not commercially available as an isolated compound. This technical guide provides a comprehensive overview of the stability, handling, and storage of this compound, drawing upon the known chemistry of N-haloamines and related compounds. The information presented herein is intended to promote its safe and effective use in research and development settings. This guide details inferred stability, probable decomposition pathways, and recommended protocols for its preparation and handling.

Introduction

N-haloamines are a class of compounds characterized by a nitrogen-halogen bond. They are recognized as potent halogenating agents and are involved in various organic transformations. This compound, with its sterically hindered tert-butyl group, exhibits unique reactivity. However, the N-Br bond is labile, rendering the molecule susceptible to thermal, photochemical, and hydrolytic degradation. A thorough understanding of its stability profile is crucial for its effective application and to ensure laboratory safety.

Inferred Stability of this compound

Quantitative stability data for isolated this compound is not available due to its reactive nature. However, based on the general properties of N-haloamines, its stability can be inferred under various conditions.

ConditionInferred StabilityRemarks
Thermal LowN-haloamines are known to be thermally sensitive. The 1:1 complex of bromine and trimethylamine, a related amine, has been reported to be explosive when heated in a sealed tube, highlighting the potential for rapid decomposition. Thermal decomposition is likely to proceed via homolytic cleavage of the N-Br bond to generate radicals.
Photochemical LowN-haloamines can undergo photolysis, often initiated by the cleavage of the nitrogen-halogen bond.[1][2] This can lead to the formation of highly reactive nitrogen-centered radicals.
Hydrolysis Low to ModerateIn the presence of water, N-bromoamines can undergo hydrolysis to form the parent amine (t-butylamine) and hypobromous acid.[3] The rate of hydrolysis is dependent on pH and temperature.
Acids LowIn acidic conditions, the N-Br bond can be activated, leading to enhanced reactivity and decomposition.
Bases LowBases can promote elimination reactions and other decomposition pathways.
Reducing Agents LowN-bromoamines are oxidizing agents and will react readily with reducing agents.

Decomposition Pathways

The decomposition of this compound can proceed through several pathways, depending on the conditions.

Thermal Decomposition

The primary thermal decomposition pathway is expected to be the homolytic cleavage of the weak N-Br bond, generating a t-butylaminyl radical and a bromine radical. These reactive intermediates can then participate in a variety of secondary reactions, including hydrogen abstraction and disproportionation.

Thermal_Decomposition This compound This compound t-Butylaminyl Radical t-Butylaminyl Radical This compound->t-Butylaminyl Radical Δ (Heat) Bromine Radical Bromine Radical This compound->Bromine Radical Δ (Heat) Secondary Products Secondary Products t-Butylaminyl Radical->Secondary Products Bromine Radical->Secondary Products

Caption: Proposed thermal decomposition of this compound.

Photochemical Decomposition

Upon exposure to ultraviolet light, this compound is likely to undergo homolytic cleavage of the N-Br bond, similar to thermal decomposition. The resulting radicals will initiate further reactions.

Photochemical_Decomposition This compound This compound t-Butylaminyl Radical t-Butylaminyl Radical This compound->t-Butylaminyl Radical hν (UV light) Bromine Radical Bromine Radical This compound->Bromine Radical hν (UV light) Further Reactions Further Reactions t-Butylaminyl Radical->Further Reactions Bromine Radical->Further Reactions

Caption: Proposed photochemical decomposition of this compound.

Hydrolysis

In the presence of water, this compound is expected to hydrolyze to tert-butylamine and hypobromous acid. This is a common reaction for N-bromo compounds.[3]

Hydrolysis cluster_reactants Reactants cluster_products Products This compound This compound tert-Butylamine tert-Butylamine This compound->tert-Butylamine Water Water Hypobromous Acid Hypobromous Acid Water->Hypobromous Acid

Caption: Proposed hydrolysis of this compound.

Experimental Protocols

In Situ Preparation of this compound

This protocol is adapted from general procedures for the synthesis of N-bromoamines.

Materials:

  • tert-Butylamine

  • Bromine

  • Toluene (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve tert-butylamine in anhydrous toluene.

  • Cool the solution to -20 to -30 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Slowly add a solution of bromine in toluene dropwise to the stirred tert-butylamine solution. Maintain the temperature below -20 °C during the addition.

  • The resulting solution contains the this compound complex and is used immediately for subsequent reactions.

InSitu_Preparation cluster_setup Reaction Setup Flask Round-bottom flask with tert-butylamine in toluene Bromine_Addition Slow dropwise addition of Bromine in Toluene Flask->Bromine_Addition Stirrer Magnetic Stirrer Cooling Cooling bath (-20 to -30 °C) Inert_Atmosphere Inert Atmosphere (N2 or Ar) Reaction Formation of this compound solution Bromine_Addition->Reaction Use Immediate use in subsequent reaction Reaction->Use

Caption: Experimental workflow for the in situ preparation of this compound.

Storage and Handling

Given its instability, This compound should not be isolated or stored. It should always be prepared in situ and used immediately.

Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Inert Atmosphere: The preparation should be carried out under an inert atmosphere to prevent reactions with atmospheric moisture and oxygen.

  • Temperature Control: Strict temperature control is essential during its preparation to minimize decomposition.

  • Avoid Contaminants: Keep away from incompatible materials such as acids, bases, metals, and reducing agents.

Hazards

  • Explosive Potential: As with other N-haloamines, there is a potential for explosive decomposition, especially upon heating or in the presence of impurities.[4]

  • Toxicity: N-haloamines can be toxic and irritating. Organic N-halamines are of concern as potential disinfection by-products in drinking water.[5] The parent amine, tert-butylamine, is a corrosive and flammable liquid.

  • Oxidizing Agent: this compound is a strong oxidizing agent and can react violently with combustible materials.

Conclusion

This compound is a valuable reactive intermediate in organic synthesis. Its utility is, however, intrinsically linked to its instability. This guide emphasizes that this compound should be prepared and utilized in situ under carefully controlled conditions. By understanding its inferred stability, potential decomposition pathways, and associated hazards, researchers can safely and effectively harness its reactivity in their synthetic endeavors. Adherence to the provided guidelines on handling and preparation is paramount to ensure laboratory safety.

References

Theoretical Exploration of N-bromo-t-butylamine: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical studies of N-bromo-t-butylamine, a compound of interest in synthetic chemistry. While dedicated computational studies on this compound are not extensively published, this document synthesizes available data and draws upon theoretical frameworks established for analogous compounds, such as tert-butylamine, to provide a comprehensive overview for research and development.[1][2][3] This guide covers predicted molecular properties, outlines relevant computational methodologies, and visualizes potential reaction pathways.

Predicted Molecular Properties of this compound

Computational tools provide valuable baseline information about the physicochemical properties of this compound. The following data, primarily derived from cheminformatics predictions, offers a quantitative starting point for further investigation.[1][4]

PropertyPredicted ValueSource / Method
Molecular FormulaC4H10BrNPubChem[4]
Molecular Weight152.03 g/mol PubChem[4]
IUPAC NameN-bromo-2-methylpropan-2-aminePubChem[4]
Canonical SMILESCC(C)(C)NBrPubChem[4]
InChI KeyQLCPTARABILRDA-UHFFFAOYSA-NPubChem[4]
Monoisotopic Mass150.99966 DaPubChem[4]
Polar Surface Area12 ŲCactvs 3.4.6.11[4]
XLogP3-AA1.2XLogP3 3.0[4]

Methodologies for Theoretical Investigation

A thorough theoretical study of this compound would involve a multi-faceted computational approach to understand its structure, reactivity, and electronic properties. The protocols described below are based on established methods used for similar molecules, such as tert-butylamine, and represent a robust framework for future research.[1][2]

Ground State Geometry Optimization and Electronic Structure

Objective: To determine the most stable three-dimensional structure of this compound and analyze its electronic properties.

Protocol:

  • Method Selection: Density Functional Theory (DFT) is a suitable starting point due to its balance of accuracy and computational cost.[1] For higher accuracy, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled-Cluster theory (e.g., CCSD(T)) can be employed.[1]

  • Functional and Basis Set: A common choice for DFT calculations is the M06-2X functional, which is effective for main-group thermochemistry and kinetics.[2] This would be paired with a Pople-style basis set like 6-311++G(d,p) or a correlation-consistent basis set such as aug-cc-pVTZ for more precise results.[2][5]

  • Software: Calculations can be performed using computational chemistry software packages like Gaussian, ORCA, or Spartan.

  • Procedure:

    • Construct an initial guess of the this compound structure.

    • Perform a geometry optimization calculation to find the lowest energy conformation.

    • Follow up with a vibrational frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

  • Data Analysis: From these calculations, one can extract key quantitative data, including bond lengths, bond angles, dihedral angles, and vibrational frequencies. Analysis of the molecular orbitals (HOMO/LUMO) can provide insights into reactive sites.[1]

Reaction Mechanism and Transition State Analysis

Objective: To elucidate the pathways of reactions involving this compound, such as bromination or degradation, and to calculate the energy barriers for these reactions.[1]

Protocol:

  • Reaction Coordinate Mapping: Identify the reactant(s), product(s), and any intermediates for the reaction of interest. Theoretical studies on the related tert-butylamine have identified multiple saddle points for reactions like C-H and N-H abstraction by radicals.[1][2]

  • Transition State (TS) Search:

    • Use a TS search algorithm (e.g., Berny optimization in Gaussian, or a synchronous transit-guided quasi-Newton method) to locate the saddle point on the potential energy surface between reactants and products.

    • The chosen level of theory (e.g., M06-2X/aug-cc-pVTZ) should be consistent with the ground state calculations.

  • TS Verification: A frequency calculation must be performed on the located TS structure. A genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Energy Profile Calculation: To refine the energetics, single-point energy calculations using a higher level of theory, such as CCSD(T*)-F12a/aug-cc-pVTZ, can be performed on the optimized geometries.[2] This provides a more accurate reaction and activation energy.

  • Kinetic Analysis: The calculated energy barriers can be used in conjunction with Transition State Theory (TST) or Master Equation solvers (like MESMER) to compute reaction rate coefficients at different temperatures.[2]

Visualizing Theoretical Workflows and Pathways

Diagrams are essential for representing complex relationships in computational chemistry. The following examples, created using the DOT language, illustrate a typical workflow and a hypothetical reaction pathway.

Computational Workflow for Reactivity Analysis

This diagram outlines the logical steps for a comprehensive theoretical study of a molecule like this compound.

G Computational Workflow for this compound Analysis A Initial Structure (this compound) B Geometry Optimization (e.g., DFT: M06-2X/aug-cc-pVTZ) A->B C Frequency Calculation B->C G Transition State Search B->G D Is it a Minimum? (No Imaginary Frequencies) C->D D->B No, Re-optimize E Ground State Properties (Bond Lengths, Angles, Orbitals) D->E Yes F Identify Reaction (e.g., H-abstraction) E->F F->G H TS Frequency Calculation G->H I Is it a TS? (One Imaginary Frequency) H->I I->G No, Refine Search J Reaction Pathway Analysis (Activation Energy, Rate Constants) I->J Yes G Hypothetical H-Abstraction from this compound cluster_reactants Reactants cluster_products Products R1 This compound (CH3)3CNHBr TS Transition State [(CH3)3CN...H...OH]•      |     Br R1->TS ΔE_act R2 Hydroxyl Radical (•OH) R2->TS P1 N-bromo-t-butylaminyl Radical (CH3)3CN•Br TS->P1 P2 Water (H2O) TS->P2

References

In Situ Preparation of N-bromo-t-butylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-bromo-t-butylamine is a valuable reagent in organic synthesis, primarily utilized for selective bromination reactions. Due to its reactive nature, it is typically not isolated or stored; instead, it is prepared in situ for immediate use in a subsequent reaction. This guide provides a comprehensive overview of the in situ preparation of this compound, detailing the experimental protocol, reaction parameters, and necessary safety precautions for researchers and professionals in drug development and chemical synthesis.

Reaction Principle

The in situ preparation of this compound involves the direct N-bromination of tert-butylamine with elemental bromine. The reaction proceeds by the electrophilic attack of bromine on the nitrogen atom of the amine.

Overall Reaction:

(CH₃)₃CNH₂ + Br₂ → (CH₃)₃CNHBr + HBr (tert-Butylamine + Bromine → this compound + Hydrogen bromide)

Experimental Protocol

The following protocol is a generalized method for the in situ preparation of this compound, primarily for its application as a reagent for ortho-bromination of phenols.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Low-temperature cooling bath (e.g., dry ice/acetone).

  • tert-Butylamine (C₄H₁₁N)

  • Bromine (Br₂)

  • Toluene (anhydrous)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble the reaction apparatus under an inert atmosphere to prevent side reactions with atmospheric moisture.

  • Reagent Preparation: Prepare a solution of tert-butylamine in anhydrous toluene within the round-bottom flask.

  • Cooling: Cool the solution to a temperature range of -20 to -30 °C using a suitable cooling bath.

  • Bromine Addition: Slowly add elemental bromine dropwise to the cooled tert-butylamine solution with vigorous stirring. Maintain the temperature within the specified range throughout the addition.

  • Reaction Completion: After the complete addition of bromine, the resulting solution contains this compound, which is then ready for immediate use in the subsequent synthetic step.

Quantitative Data

The following table summarizes the key quantitative parameters for the in situ preparation of this compound.

ParameterValue/ConditionReference
Reagents tert-Butylamine, Bromine
Stoichiometry 1:1 molar ratio (tert-Butylamine:Bromine)Based on the balanced chemical equation.
Solvent Toluene
Temperature -20 to -30 °C
Handling Prepared and used in situ; not stored.

Visualized Workflows and Diagrams

Reaction Scheme

Reaction_Scheme r1 tert-Butylamine (C4H11N) p1 This compound (C4H10BrN) r1->p1 + Br2 r2 Bromine (Br2) p2 Hydrogen Bromide (HBr)

Caption: Chemical reaction for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for the in situ preparation process.

Safety and Handling Precautions

  • Corrosive and Toxic Reagents: Both bromine and tert-butylamine are corrosive and toxic. All manipulations should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Exothermic Reaction: The reaction can be exothermic. Slow, controlled addition of bromine and efficient cooling are crucial to prevent a runaway reaction.

  • Potential Hazards: While no specific hazards have been reported for the bromine-tert-butylamine combination, it is noted that the 1:1 complex between bromine and trimethylamine has been reported to explode when heated in a sealed tube. Therefore, caution should be exercised, and the reagent should not be isolated or stored.

Applications

The primary application of in situ prepared this compound is as a reagent for the ortho-bromination of phenols . Its bulky tert-butyl group can influence the regioselectivity of the bromination reaction, making it a useful tool in synthetic organic chemistry.

N-bromo-t-butylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-bromo-t-butylamine is an N-haloamine compound that serves as a reagent in organic synthesis. Its utility is primarily associated with bromination reactions, where the nitrogen-bromine bond can act as a source of electrophilic or radical bromine. The bulky tert-butyl group influences its reactivity and selectivity. This technical guide provides a detailed overview of the known physical properties, experimental protocols for its synthesis and characterization, and logical workflows related to its application.

Core Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₄H₁₀BrNPubChem[1][2]
Molecular Weight 152.03 g/mol PubChem[1][2]
IUPAC Name N-bromo-2-methylpropan-2-aminePubChem[1][2]
Synonyms N-bromo-tert-butylamine, N-Monobrom-tert.-butylaminPubChem[1]
CAS Number 51655-37-9ChemSrc[3]
InChI Key QLCPTARABILRDA-UHFFFAOYSA-NPubChem[1][2]
Canonical SMILES CC(C)(C)NBrPubChem[1][2]
Solubility Soluble in tolueneResearchGate[4]
Purity (typical) 95%BenchChem[2]

Experimental Protocols

Synthesis: In Situ Preparation

This compound is often prepared in situ for immediate use in subsequent reactions due to the potential instability of N-haloamines.[4]

Materials:

  • tert-Butylamine

  • Bromine (Br₂)

  • Toluene

Procedure:

  • A solution of tert-butylamine is prepared in toluene.

  • The solution is cooled to a temperature range of -20 to -30 °C.

  • Bromine is added dropwise to the cooled solution with stirring. The reaction is typically stoichiometric (1:1 molar ratio).

  • The resulting solution contains this compound and is used directly for the intended application, such as the ortho-bromination of phenols.[4]

Safety Precautions:

  • This procedure should be conducted in a well-ventilated fume hood.[4]

  • Both bromine and tert-butylamine are corrosive and toxic. Appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.[4]

  • The reaction should be performed at low temperatures to control its exothermicity.

cluster_materials Starting Materials cluster_procedure Procedure tert-Butylamine tert-Butylamine dissolve Dissolve tert-Butylamine in Toluene tert-Butylamine->dissolve Bromine Bromine add Add Bromine Dropwise Bromine->add Toluene (Solvent) Toluene (Solvent) Toluene (Solvent)->dissolve cool Cool Solution to -20 to -30 °C dissolve->cool cool->add react In Situ Reaction Mixture: This compound add->react

In Situ Synthesis Workflow.
Characterization and Purity Assessment

The purity and identity of this compound can be assessed using chromatographic and spectroscopic techniques.

Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile and thermally stable compounds like this compound, GC is a suitable method for purity assessment.[2] GC-MS can be used for both quantification and structural confirmation.

Illustrative GC Parameters: [2]

ParameterValue
Column Capillary, e.g., DB-5 (5% Phenyl Methylpolysiloxane)
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm film thickness
Carrier Gas Helium (He)
Flow Rate 1.0 mL/min
Oven Temperature Initial: 50 °C (2 min hold)Ramp: 15 °C/min to 200 °C (5 min hold)
Injector Temp. 250 °C
Detector Temp. 280 °C (FID or MS)
Injection Volume 1 µL (split ratio 10:1)

Spectroscopic Characterization (Predicted):

  • Infrared (IR) Spectroscopy:

    • C-H stretching: Around 2970-2870 cm⁻¹ for the t-butyl group.

    • C-H bending: Around 1470 cm⁻¹ and 1370 cm⁻¹ (characteristic doublet for t-butyl).

    • C-N stretching: Typically in the 1250-1020 cm⁻¹ region.

    • N-Br stretching: Expected in the far-infrared region, typically below 700 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A single sharp peak in the aliphatic region (likely around 1.2-1.5 ppm) corresponding to the nine equivalent protons of the tert-butyl group. The N-H proton signal from the starting material would be absent.

    • ¹³C NMR: Two signals would be expected: one for the quaternary carbon of the t-butyl group and one for the three equivalent methyl carbons.

cluster_workflow Characterization Workflow cluster_data Generated Data sample This compound Sample gc_ms Inject into GC-MS sample->gc_ms separation GC Separation (e.g., DB-5 column) gc_ms->separation detection MS Detection separation->detection analysis Data Analysis detection->analysis chromatogram Chromatogram (Retention Time) analysis->chromatogram mass_spec Mass Spectrum (m/z ratio) analysis->mass_spec

GC-MS Characterization Workflow.

Reactivity and Applications

The primary application of this compound in organic synthesis is as a brominating agent. The N-Br bond can undergo homolytic cleavage to generate a bromine radical or participate in electrophilic bromination reactions.

Allylic Bromination: One notable application is in allylic bromination, where a bromine atom is introduced at a position adjacent to a double bond. This reactivity is analogous to that of N-bromosuccinimide (NBS).

reagent This compound product Allylic Bromide Product reagent->product Provides Br• substrate Alkene Substrate (with Allylic Hydrogens) substrate->product Reacts with Br• initiator Initiator (e.g., light, heat) initiator->reagent Initiates reaction

Role in Allylic Bromination.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of N-bromo-t-butylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-bromo-t-butylamine is a halogenated amine of interest in synthetic chemistry. This technical guide provides a comprehensive overview of its chemical structure, bonding characteristics, and the methodologies for its synthesis and characterization. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide leverages computational chemistry principles to predict molecular geometry and spectroscopic properties. Detailed protocols for synthesis and characterization are presented based on established methods for N-haloamines.

Chemical Structure and Molecular Formula

This compound, with the IUPAC name N-bromo-2-methylpropan-2-amine, is a secondary amine characterized by a tert-butyl group and a bromine atom attached to the nitrogen atom.[1] Its chemical and physical properties are summarized in Table 1.

PropertyValueSource
Molecular Formula C₄H₁₀BrN[1]
Molecular Weight 152.03 g/mol [1]
Canonical SMILES CC(C)(C)NBr[1]
InChI Key QLCPTARABILRDA-UHFFFAOYSA-N[1]

Bonding and Molecular Geometry

The bonding in this compound is characterized by covalent bonds between its constituent atoms. The central carbon of the tert-butyl group is sp³ hybridized, forming single bonds with the three methyl groups and the nitrogen atom. The nitrogen atom is also sp³ hybridized, forming single bonds with the tert-butyl carbon, a hydrogen atom, and a bromine atom, with the fourth sp³ orbital occupied by a lone pair of electrons. This arrangement results in a trigonal pyramidal geometry around the nitrogen atom.

Predicted Bond Lengths and Angles
Bond/AnglePredicted Value
C-N Bond Length ~1.48 Å
N-Br Bond Length ~1.85 Å
N-H Bond Length ~1.02 Å
C-C Bond Length ~1.54 Å
C-H Bond Length ~1.09 Å
C-N-Br Bond Angle ~108°
C-N-H Bond Angle ~110°
H-N-Br Bond Angle ~107°
C-C-C Bond Angle ~109.5°

Synthesis of this compound

A common and effective method for the synthesis of N-bromoamines is the reaction of the corresponding primary amine with a brominating agent such as N-bromosuccinimide (NBS).[3][4] The following is a detailed experimental protocol for the synthesis of this compound.

Experimental Protocol: Synthesis using N-bromosuccinimide

Materials:

  • tert-Butylamine

  • N-bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve tert-butylamine (1.0 equivalent) in dichloromethane at 0 °C using an ice bath.

  • While stirring, slowly add a solution of N-bromosuccinimide (1.0 equivalent) in dichloromethane to the flask over a period of 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for an additional 2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with cold deionized water (2 x 50 mL) to remove the succinimide byproduct.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by column chromatography on silica gel if necessary.

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification t-Butylamine t-Butylamine Dissolve t-Butylamine in CH2Cl2 at 0 C Dissolve t-Butylamine in CH2Cl2 at 0 C t-Butylamine->Dissolve t-Butylamine in CH2Cl2 at 0 C N-bromosuccinimide N-bromosuccinimide Slowly add NBS solution Slowly add NBS solution N-bromosuccinimide->Slowly add NBS solution Dissolve t-Butylamine in CH2Cl2 at 0 C->Slowly add NBS solution Stir at 0 C for 2h Stir at 0 C for 2h Slowly add NBS solution->Stir at 0 C for 2h Wash with water Wash with water Stir at 0 C for 2h->Wash with water Dry with Na2SO4 Dry with Na2SO4 Wash with water->Dry with Na2SO4 Concentrate Concentrate Dry with Na2SO4->Concentrate Purify (optional) Purify (optional) Concentrate->Purify (optional) This compound This compound Purify (optional)->this compound

Caption: A flowchart illustrating the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques, primarily Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. As a secondary amine, a single N-H stretching vibration is anticipated.

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Stretch 3300 - 3400
C-H Stretch (sp³) 2850 - 3000
N-H Bend 1550 - 1650
C-H Bend (methyl) 1370 - 1390 and 1440 - 1470
C-N Stretch 1000 - 1250
N-Br Stretch ~930 (based on related compounds)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the carbon-hydrogen framework of the molecule. The predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy.

¹H NMR:

  • -C(CH₃)₃: A singlet integrating to 9 protons, expected in the range of 1.2-1.5 ppm.

  • -NH-: A broad singlet integrating to 1 proton. The chemical shift can vary depending on the solvent and concentration but is typically in the range of 1.5-3.0 ppm.

¹³C NMR:

  • -C(CH₃)₃: A single resonance for the nine equivalent methyl carbons, expected around 28-32 ppm.

  • -C(CH₃)₃: A quaternary carbon resonance, expected around 50-55 ppm.

Spectroscopic_Analysis Logical Flow of Spectroscopic Analysis cluster_synthesis Synthesized Product cluster_spectroscopy Spectroscopic Techniques cluster_data Expected Data cluster_conclusion Structural Confirmation Crude this compound Crude this compound IR Spectroscopy IR Spectroscopy Crude this compound->IR Spectroscopy 1H NMR Spectroscopy 1H NMR Spectroscopy Crude this compound->1H NMR Spectroscopy 13C NMR Spectroscopy 13C NMR Spectroscopy Crude this compound->13C NMR Spectroscopy N-H stretch (3300-3400 cm-1) N-H stretch (3300-3400 cm-1) IR Spectroscopy->N-H stretch (3300-3400 cm-1) C-H stretch (2850-3000 cm-1) C-H stretch (2850-3000 cm-1) IR Spectroscopy->C-H stretch (2850-3000 cm-1) Singlet (9H, 1.2-1.5 ppm) Singlet (9H, 1.2-1.5 ppm) 1H NMR Spectroscopy->Singlet (9H, 1.2-1.5 ppm) Broad Singlet (1H, 1.5-3.0 ppm) Broad Singlet (1H, 1.5-3.0 ppm) 1H NMR Spectroscopy->Broad Singlet (1H, 1.5-3.0 ppm) Methyl C (~28-32 ppm) Methyl C (~28-32 ppm) 13C NMR Spectroscopy->Methyl C (~28-32 ppm) Quaternary C (~50-55 ppm) Quaternary C (~50-55 ppm) 13C NMR Spectroscopy->Quaternary C (~50-55 ppm) Confirmed Structure of this compound Confirmed Structure of this compound N-H stretch (3300-3400 cm-1)->Confirmed Structure of this compound C-H stretch (2850-3000 cm-1)->Confirmed Structure of this compound Singlet (9H, 1.2-1.5 ppm)->Confirmed Structure of this compound Broad Singlet (1H, 1.5-3.0 ppm)->Confirmed Structure of this compound Methyl C (~28-32 ppm)->Confirmed Structure of this compound Quaternary C (~50-55 ppm)->Confirmed Structure of this compound

Caption: A diagram showing the logical workflow for spectroscopic characterization.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, bonding, synthesis, and characterization of this compound. While direct experimental data is sparse, established computational and spectroscopic principles allow for a robust understanding of this molecule. The provided synthetic protocol offers a reliable method for its preparation, and the predicted spectroscopic data serves as a valuable reference for its characterization. This information is intended to support researchers and professionals in the fields of chemical synthesis and drug development in their work with this compound and related compounds.

References

Methodological & Application

Application Notes and Protocols for N-bromo-t-butylamine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-bromo-t-butylamine is a versatile reagent in organic synthesis, primarily utilized for selective bromination reactions. Its bulky tert-butyl group can influence the stereochemical and regiochemical outcome of reactions, offering a valuable tool for the synthesis of complex molecules. These application notes provide an overview of its key applications, detailed experimental protocols, and relevant data for its use in allylic bromination and ortho-bromination of phenols.

Key Applications

  • Allylic Bromination: this compound is an effective reagent for the introduction of a bromine atom at the allylic position of alkenes. This reaction proceeds via a free radical mechanism and is a crucial transformation in the synthesis of various organic intermediates.

  • Ortho-Bromination of Phenols: This reagent provides a method for the selective bromination of phenols at the ortho position. This regioselectivity is particularly useful in the synthesis of substituted phenols, which are important precursors in the pharmaceutical and agrochemical industries.[1]

Safety and Handling

This compound is typically prepared in situ from tert-butylamine and bromine.[2] Both of these precursors are hazardous and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • tert-Butylamine: A flammable and corrosive liquid with a strong ammonia-like odor. It can cause severe skin burns and eye damage.[3][4][5]

  • Bromine: A highly corrosive and toxic liquid that can cause severe burns upon contact. Inhalation of bromine vapors can be fatal.

It is crucial to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals.

Experimental Protocols

In-situ Preparation of this compound

This protocol describes the in-situ generation of this compound for immediate use in subsequent reactions.

Materials:

  • tert-Butylamine

  • Bromine

  • Toluene, anhydrous

  • Reaction flask

  • Dropping funnel

  • Stirring apparatus

  • Cooling bath (e.g., ice-salt or dry ice-acetone)

Procedure:

  • In a reaction flask equipped with a dropping funnel and a stirrer, dissolve tert-butylamine (1.0 equivalent) in anhydrous toluene.

  • Cool the solution to -20 to -30 °C using a cooling bath.[2]

  • Slowly add a solution of bromine (1.0 equivalent) in toluene via the dropping funnel with vigorous stirring. Maintain the temperature below -20 °C during the addition.

  • After the addition is complete, the resulting solution of this compound is ready for use in the subsequent reaction.

Application 1: Allylic Bromination of Alkenes

This protocol details a general procedure for the allylic bromination of an alkene using in-situ prepared this compound. Cyclohexene is used as a representative substrate.

Reaction Scheme:

(Chemical reaction showing cyclohexene reacting with this compound to yield 3-bromocyclohexene)

Materials:

  • Solution of this compound in toluene (prepared in-situ as described above)

  • Cyclohexene

  • Radical initiator (e.g., AIBN or benzoyl peroxide) (optional, can be initiated by light)

  • Carbon tetrachloride (or other suitable solvent)

  • Reaction flask with reflux condenser

  • Light source (e.g., UV lamp or a standard light bulb)

  • Stirring apparatus

  • Heating mantle

Procedure:

  • To the freshly prepared solution of this compound in toluene, add the alkene (e.g., cyclohexene, 1.0 equivalent).

  • A radical initiator can be added to the reaction mixture, or the reaction can be initiated by irradiation with a light source.

  • The reaction mixture is typically stirred at reflux for several hours. The progress of the reaction can be monitored by TLC or GC.

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Quantitative Data for Allylic Bromination:

SubstrateProductReagentSolventReaction Time (h)Yield (%)Reference
Cyclohexene3-BromocyclohexeneThis compoundTolueneNot specifiedNot specifiedJ. Org. Chem. 1962, 27, 1597-1601
Alkenes (general)Allylic bromidesN-bromosuccinimide (NBS)CCl4VariesVaries[6][7][8][9]

Application 2: Ortho-Bromination of Phenols

This protocol provides a method for the selective ortho-bromination of a para-substituted phenol using in-situ prepared this compound. p-Cresol is used as a representative substrate.

Reaction Scheme:

(Chemical reaction showing p-cresol reacting with this compound to yield 2-bromo-4-methylphenol)

Materials:

  • Solution of this compound in a suitable solvent (e.g., carbon tetrachloride, toluene, or ether)[1]

  • p-Cresol

  • Reaction flask

  • Stirring apparatus

  • Dilute acid (e.g., 2M HCl) for work-up

Procedure:

  • Prepare a solution of this compound in a suitable solvent as described in the in-situ preparation protocol.

  • In a separate flask, dissolve the phenol (e.g., p-cresol, 1.0 equivalent) in the same solvent.

  • Add the phenol solution to the this compound solution at room temperature with stirring.

  • The reaction is typically rapid, and the formation of a precipitate (the alkylammonium salt of the brominated phenol) may be observed.[1]

  • Stir the reaction mixture for a few minutes to a few hours at room temperature. The reaction progress can be monitored by TLC.

  • After the reaction is complete, the precipitated salt is collected by filtration.

  • The salt is then treated with a dilute acid (e.g., 2M HCl) to liberate the free ortho-brominated phenol.

  • The product can then be extracted with an organic solvent (e.g., ether), washed with water, dried, and the solvent evaporated.

  • Further purification can be achieved by crystallization or chromatography.

Quantitative Data for Ortho-Bromination of Phenols:

SubstrateProductReagentSolventReaction TimeYield (%)Reference
2-Substituted Phenols (general)2,6-DibromophenolsN-bromo-alkylamineCCl4, Toluene, or EtherMinutes to hours80-95[1]
p-Cresol2-Bromo-4-methylphenolNBS / p-TsOHMethanol< 30 min92[10]
2-Phenylphenol2-Bromo-6-phenylphenolN-bromo-methylamineNot specifiedNot specified92[1]

Visualizations

experimental_workflow cluster_prep In-situ Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_start Start: t-Butylamine + Bromine in Toluene prep_cool Cool to -20 to -30 °C prep_start->prep_cool prep_mix Slow Addition & Stirring prep_cool->prep_mix prep_reagent This compound Solution prep_mix->prep_reagent react_start Add Substrate (Alkene or Phenol) prep_reagent->react_start Use Immediately react_conditions Set Reaction Conditions (Temp, Light, Time) react_start->react_conditions react_monitor Monitor Reaction (TLC, GC) react_conditions->react_monitor react_complete Reaction Complete react_monitor->react_complete workup_quench Quench / Acidify react_complete->workup_quench workup_extract Extraction workup_quench->workup_extract workup_dry Drying workup_extract->workup_dry workup_evap Solvent Removal workup_dry->workup_evap workup_purify Purification (Distillation/Chromatography) workup_evap->workup_purify workup_product Final Product workup_purify->workup_product

Caption: General experimental workflow for reactions involving in-situ prepared this compound.

Caption: Simplified radical mechanism for allylic bromination.

ortho_bromination_pathway phenol Phenol OH intermediate Intermediate Complex phenol->intermediate nbtba This compound t-Bu-NH-Br nbtba->intermediate ortho_product ortho-Bromophenol intermediate->ortho_product Electrophilic Aromatic Substitution salt t-Butylammonium Bromide intermediate->salt

References

Application Notes and Protocols: N-bromo-t-butylamine for the Bromination of Arenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-bromo-t-butylamine, and its in situ generated equivalent from t-butylamine and bromine, is a specialized reagent for electrophilic aromatic bromination. While its application to a broad range of arenes is not extensively documented, it has found a significant niche in the highly regioselective ortho-bromination of phenolic compounds. This high selectivity is a key advantage over more common brominating agents like N-bromosuccinimide (NBS) or molecular bromine, which often yield mixtures of ortho and para isomers. The steric bulk of the t-butyl group is believed to play a crucial role in directing the bromination to the position adjacent to the hydroxyl group. This application note provides an overview of the use of this compound for arene bromination, with a focus on phenols, and includes a general protocol for its application.

Reaction Principle and Selectivity

The brominating agent can be prepared in situ by the reaction of t-butylamine with bromine, likely forming this compound and/or N,N-dibromo-t-butylamine. In the presence of a phenol, this reagent system exhibits remarkable ortho-selectivity. The reaction proceeds via an electrophilic aromatic substitution mechanism. It is postulated that the amine coordinates to the phenolic proton, delivering the electrophilic bromine to the adjacent ortho position.

Application and Scope

The primary and most well-documented application of the this compound system is the mono- or di-ortho-bromination of phenols. This is particularly useful in multi-step syntheses where precise control of regiochemistry is essential for building complex molecular architectures, a common requirement in drug development. For arenes that are not phenols, the utility of this reagent is less clear from the currently available literature. However, it can be inferred that activated arenes could potentially undergo bromination, though the regioselectivity may differ.

Quantitative Data Summary

The following table summarizes the available data on the bromination of phenolic substrates using a system of t-butylamine and a brominating agent.

SubstrateBrominating SystemProductYield (%)Reference
2-Bromophenolt-butylamine and N,N-dibromo-t-butylamine in CCl42,6-Dibromo-tert-butylammonium-phenolate95-96%[1]
Phenols (general)Bromine and t-butylamine in tolueneortho-Brominated phenol60-92%[1][2]

Experimental Protocols

Protocol 1: In Situ Generation of this compound for Ortho-Bromination of a Phenol

This protocol is adapted from the patent literature for the ortho-bromination of 2-substituted phenols.[1]

Materials:

  • Substituted Phenol

  • t-Butylamine

  • N,N-dibromo-t-butylamine (or can be co-generated)

  • Carbon tetrachloride (or other inert solvent like diethyl ether or toluene)[2]

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted phenol (1.0 eq.) in carbon tetrachloride. Cool the solution to approximately -10°C using an ice-salt bath.

  • Reagent Preparation: In a separate flask, prepare a solution of t-butylamine (1.0 eq.) and N,N-dibromo-t-butylamine (1.0 eq.) in carbon tetrachloride.

  • Reaction: With vigorous stirring, rapidly add the this compound solution to the cooled phenol solution. An increase in the internal temperature to around 0°C may be observed.

  • Precipitation: The formation of a precipitate, the salt-like product, is often observed during or shortly after the addition.

  • Reaction Completion: Continue stirring for an additional 10-30 minutes after the addition is complete.

  • Work-up:

    • Collect the crystalline product by suction filtration.

    • The filtrate can be concentrated to yield more crystals.

    • The resulting phenolate salt can be treated with acid to liberate the free brominated phenol.

Safety Precautions:

  • This compound and its precursors are corrosive and toxic. Handle with appropriate personal protective equipment (gloves, goggles, lab coat) in a well-ventilated fume hood.[2]

  • Carbon tetrachloride is a hazardous solvent and should be handled with extreme care. Toluene is a less toxic alternative.[2]

  • The reaction of bromine with amines can be exothermic. Ensure adequate cooling.

  • Complexes of bromine with some amines have been reported to be explosive under certain conditions.[2]

Diagrams

BrominationWorkflow Experimental Workflow for Arene Bromination cluster_prep Reagent Preparation (In Situ) cluster_reaction Bromination Reaction cluster_workup Work-up and Isolation tBuNH2 t-Butylamine in Solvent Reagent This compound Solution tBuNH2->Reagent Mix at low temp (-30 to -20 °C) Br2 Bromine (Br2) Br2->Reagent ReactionMix Reaction Mixture Reagent->ReactionMix Arene Arene (Phenol) in Solvent Arene->ReactionMix Add Reagent Solution Filtration Filtration ReactionMix->Filtration Precipitate forms Purification Purification (e.g., Recrystallization) Filtration->Purification Product Brominated Arene Purification->Product

Caption: Workflow for the bromination of arenes using in situ generated this compound.

SignalingPathways Proposed Mechanism for Ortho-Bromination of Phenols Phenol Phenol Complex Intermediate Complex Phenol->Complex tBuNHBr This compound (t-Bu-NHBr) tBuNHBr->Complex TransitionState Transition State Complex->TransitionState Electrophilic Attack OrthoProduct ortho-Bromophenol TransitionState->OrthoProduct Salt t-Butylammonium Bromide TransitionState->Salt Proton Transfer

Caption: Proposed mechanism for the ortho-bromination of phenols.

References

Application Notes and Protocols: N-bromo-t-butylamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of N-bromo-t-butylamine and its parent amine, t-butylamine, in key synthetic transformations relevant to the pharmaceutical industry. The focus is on the generation of brominated phenolic intermediates and the synthesis of the antibiotic rifampicin.

Application 1: Ortho-Bromination of Phenolic Compounds using this compound

Introduction:

Ortho-brominated phenols are valuable precursors in the synthesis of a wide range of pharmaceuticals and bioactive molecules. The introduction of a bromine atom at the ortho position to a hydroxyl group provides a synthetic handle for further functionalization, such as cross-coupling reactions, to build molecular complexity. This compound is an effective reagent for the selective ortho-bromination of phenols, offering high yields and regioselectivity. The reaction is believed to proceed through the in-situ formation of an N-bromoamine, which acts as the brominating agent.

Data Presentation:

The following table summarizes the quantitative data for the ortho-bromination of various substituted phenols using an N-bromoamine generated in situ from NBS and an amine catalyst. While the specific use of this compound is a known method, this data from a related system using N-bromosuccinimide (NBS) and catalytic diisopropylamine or dibutylamine provides representative yields and selectivities for this class of transformation.[1]

Phenolic SubstrateBrominating SystemProductYield (%) of ortho-isomer
2-MethylphenolNBS / Dibutylamine2-Bromo-6-methylphenol63
2-t-ButylphenolNBS / Dibutylamine2-Bromo-6-t-butylphenol75
2-PhenylphenolNBS / Dibutylamine2-Bromo-6-phenylphenol80
2-ChlorophenolNBS / Dibutylamine2-Bromo-6-chlorophenol72
2-BromophenolNBS / Dibutylamine2,6-Dibromophenol85

Experimental Protocol: General Procedure for the Ortho-Bromination of a 2-Substituted Phenol

This protocol is a general guideline based on established methods for ortho-bromination using N-bromo-alkylamines.[2]

Materials:

  • 2-Substituted phenol (1.0 eq)

  • This compound (1.1 eq) or N-Bromosuccinimide (NBS) (1.1 eq) and t-butylamine (1.1 eq)

  • Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

  • Sodium thiosulfate solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 2-substituted phenol (1.0 eq) in dichloromethane.

  • Reagent Addition:

    • If using pre-formed this compound: Add the this compound (1.1 eq) solution in dichloromethane dropwise to the stirred solution of the phenol at room temperature.

    • If generating the N-bromoamine in situ: To a separate flask, dissolve t-butylamine (1.1 eq) in dichloromethane and cool in an ice bath. Add N-bromosuccinimide (1.1 eq) portion-wise with stirring. Allow the mixture to stir for 15-20 minutes. Then, add this freshly prepared this compound solution dropwise to the phenol solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few minutes to several hours depending on the substrate.

  • Workup:

    • Quench the reaction by adding a saturated solution of sodium thiosulfate to consume any remaining active bromine.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure ortho-brominated phenol.

Logical Workflow for Ortho-Bromination of Phenols:

Ortho_Bromination_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_product Product Phenol 2-Substituted Phenol Reaction Mixing in Dichloromethane Phenol->Reaction NBTBA This compound NBTBA->Reaction Quench Quenching (Na₂S₂O₃) Reaction->Quench Wash Washing (NaHCO₃, Brine) Quench->Wash Dry Drying (MgSO₄) Wash->Dry Concentrate Concentration Dry->Concentrate Purification Column Chromatography Concentrate->Purification FinalProduct Pure ortho-Brominated Phenol Purification->FinalProduct

Caption: Workflow for the ortho-bromination of phenols.

Application 2: Synthesis of Rifampicin using a t-Butylamine Derivative

Introduction:

Rifampicin is a crucial antibiotic used in the treatment of tuberculosis, leprosy, and other bacterial infections. Its synthesis is a multi-step process, with a key step involving the incorporation of a side chain derived from t-butylamine. While this application does not directly use this compound, it highlights the importance of the t-butylamine scaffold in the synthesis of complex pharmaceuticals. The following protocol outlines a common synthetic route starting from Rifamycin S.

Data Presentation:

The following table presents quantitative data for a reported synthesis of rifampicin.

Starting MaterialKey ReagentsProductYield (%)Purity (%)Reference
Rifamycin SN,N-dihydroxymethyl tert-butylamine, 1-methyl-4-aminopiperazineRifampicin (crude)86.5692.69[1]

Experimental Protocol: Synthesis of Rifampicin from Rifamycin S

This protocol is based on a reported method for the synthesis of rifampicin.

Materials:

  • Rifamycin S

  • N,N-dihydroxymethyl tert-butylamine

  • Glacial acetic acid

  • Ascorbic acid

  • 1-methyl-4-aminopiperazine

  • Suitable solvent (e.g., Dimethylformamide)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Cyclization Reaction:

    • In a reaction vessel, dissolve Rifamycin S in the solvent.

    • Add N,N-dihydroxymethyl tert-butylamine, glacial acetic acid, and ascorbic acid to the solution. The typical ratio of these reagents to Rifamycin S is approximately 0.278:0.014:0.014:1.000 by volume/mass.[1]

    • Heat the reaction mixture to 55°C and maintain for 1.5 hours.[1]

  • Condensation Reaction:

    • To the reaction mixture from the previous step, add 1-methyl-4-aminopiperazine. The ratio of 1-methyl-4-aminopiperazine to the initial mass of Rifamycin S is approximately 0.463:1.000.[1]

    • Maintain the reaction temperature at 55°C for an additional 2 hours.[1]

  • Isolation and Purification:

    • After the condensation reaction is complete, the crude rifampicin product can be isolated by precipitation or extraction, followed by filtration.

    • Further purification can be achieved by recrystallization from a suitable solvent system to obtain rifampicin of high purity.

Logical Workflow for Rifampicin Synthesis:

Rifampicin_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Condensation cluster_end Product RifamycinS Rifamycin S Cyclization Reaction with N,N-dihydroxymethyl tert-butylamine, Acetic Acid, Ascorbic Acid RifamycinS->Cyclization Condensation Reaction with 1-methyl-4-aminopiperazine Cyclization->Condensation Isolation Isolation & Purification Condensation->Isolation Rifampicin Rifampicin Isolation->Rifampicin

Caption: Simplified workflow for the synthesis of Rifampicin.

References

Application Notes and Protocols: Regioselective ortho-Bromination of Phenols using N-bromo-t-butylamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective introduction of bromine atoms onto aromatic rings is a cornerstone of synthetic organic chemistry, providing a versatile handle for further functionalization through cross-coupling reactions, lithiation-substitution sequences, and other transformations. For phenolic compounds, which are prevalent in natural products and pharmaceutical agents, directing halogenation to the ortho position is a significant challenge due to the strong activating and para-directing nature of the hydroxyl group. This often leads to mixtures of isomers and over-bromination.

This document provides detailed protocols for the highly regioselective ortho-bromination of phenols using N-bromo-t-butylamine. This reagent offers a specific and efficient method for the synthesis of ortho-bromophenols, avoiding the need for protecting groups at the para position. The reaction proceeds under mild conditions and generally provides high yields of the desired products, making it a valuable tool for synthetic chemists in research and drug development. The procedures outlined are based on established methodologies for N-bromoamine-mediated halogenations.

Data Presentation

The use of N-bromoalkylamines for the ortho-bromination of 2-substituted phenols has been shown to be highly effective, with reported yields generally in the range of 80-95%[1]. The specificity of the reagent ensures that para-bromination is typically not observed, even when the para position is unsubstituted[1]. The following table summarizes representative results for the ortho-bromination of substituted phenols using N-bromoalkylamines.

EntrySubstrateBrominating AgentSolventTemp. (°C)TimeProductYield (%)
12-BromophenolDibromo-t-butylamine / t-ButylamineCCl₄-10 to 010 min2,6-Dibromophenol95[1]
22-ChlorophenolN-Bromo-methylamineCCl₄RTN/A6-Bromo-2-chlorophenol96[1]
32-Methylphenol (o-cresol)N-Bromo-methylamineEther-8 to 2N/A6-Bromo-2-methylphenol79[1]

*Yield refers to the isolated alkylammonium phenolate salt.

Reaction Mechanisms and Workflows

Proposed Reaction Mechanism

The reaction is believed to proceed via an electrophilic aromatic substitution pathway. The phenol attacks the electrophilic bromine of this compound. The bulky tert-butyl group may play a role in a pre-complexation step with the phenolic hydroxyl group, sterically directing the electrophilic attack to the adjacent ortho position. The resulting intermediate then rearomatizes by losing a proton to the amine, forming the alkylammonium salt of the brominated phenol.

G cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Rearomatization & Salt Formation cluster_2 Step 3: Acidic Work-up Phenol Phenol Intermediate Wheland Intermediate Phenol->Intermediate Attack on Br⁺ NBTBA This compound NBTBA->Intermediate ProductSalt Alkylammonium Phenolate Salt Intermediate->ProductSalt -H⁺ tBuAmine t-Butylamine tBuAmine->ProductSalt Proton Abstraction FinalProduct ortho-Bromophenol ProductSalt->FinalProduct + H₃O⁺

Caption: Proposed mechanism for ortho-bromination of phenols.

Experimental Workflow

The general workflow for the ortho-bromination of phenols with this compound involves the preparation of the reagent, the bromination reaction itself, and the subsequent isolation and purification of the final product.

G prep Reagent Preparation: In-situ generation of This compound add Add this compound Solution Dropwise prep->add dissolve Dissolve Phenol in Solvent (e.g., CCl₄) cool Cool Solution (-10°C to RT) dissolve->cool cool->add react Stir for 0.5 - 3 hours add->react isolate Isolate Precipitate (Alkylammonium Salt) by Filtration react->isolate acidify Acidify Salt with 2N H₂SO₄ isolate->acidify extract Extract with Ether acidify->extract purify Dry, Concentrate, and Purify Product extract->purify

References

Application Notes and Protocols for Allylic Bromination using N-Bromo-t-butylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylic bromination is a cornerstone transformation in organic synthesis, enabling the introduction of a bromine atom at a carbon adjacent to a double bond. This functionality serves as a versatile handle for further synthetic manipulations, making it a critical step in the synthesis of complex molecules, including pharmaceuticals and natural products. While N-bromosuccinimide (NBS) is the most common reagent for this purpose, N-bromo-t-butylamine presents an alternative, offering its own unique reactivity profile. This document provides detailed application notes and protocols for the use of this compound in allylic bromination reactions.

Reaction Mechanism and Principles

The allylic bromination with this compound proceeds via a free-radical chain mechanism, analogous to the well-established Wohl-Ziegler reaction.[1][2][3][4][5] The reaction is typically initiated by light or a radical initiator.

The key steps in the mechanism are:

  • Initiation: Homolytic cleavage of the N-Br bond in this compound, or more commonly, a small amount of molecular bromine (Br₂) present in equilibrium, generates a bromine radical (Br•).

  • Propagation:

    • The bromine radical abstracts a hydrogen atom from the allylic position of the alkene, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr).

    • The newly formed allylic radical then reacts with a molecule of this compound (or Br₂) to yield the allylic bromide product and a new bromine radical, which continues the chain reaction.

  • Termination: The reaction is terminated by the combination of any two radical species.

A key aspect of this reaction is maintaining a low concentration of molecular bromine to prevent competitive electrophilic addition to the double bond. This compound, similar to NBS, serves as a source of bromine radicals while keeping the concentration of Br₂ low.

Data Presentation

The following tables summarize quantitative data for the allylic bromination of various olefins using this compound. The data is based on the findings reported in the Journal of Organic Chemistry, 1962.[6]

Table 1: Effect of Reaction Variables on the Allylic Bromination of Cyclohexene

Molar Ratio (Olefin/N-Bromo-t-butylamine)Catalyst/InitiatorReaction Time (hr)Yield of 3-Bromocyclohexene (%)
1:1UV Light455
2:1UV Light468
1:1Benzoyl Peroxide445
2:1Benzoyl Peroxide458

Table 2: Substrate Scope of Allylic Bromination with this compound

SubstrateProductYield (%)
Cyclohexene3-Bromocyclohexene68
1-Octene3-Bromo-1-octene42
Methyl OleateMethyl 10-Bromo-8-oleate35

Experimental Protocols

Preparation of this compound (in situ)

This compound can be prepared in situ prior to the allylic bromination reaction.

Materials:

  • t-Butylamine

  • Bromine

  • Toluene (or other suitable solvent)

Procedure:

  • Dissolve t-butylamine in toluene in a reaction vessel equipped with a dropping funnel and a stirrer.

  • Cool the solution to -20 to -30 °C using an appropriate cooling bath.

  • Slowly add a solution of bromine in toluene dropwise to the cooled t-butylamine solution with vigorous stirring.

  • Maintain the temperature below -20 °C during the addition.

  • After the addition is complete, the resulting solution of this compound can be used directly for the subsequent allylic bromination step.

General Protocol for Allylic Bromination

Materials:

  • Olefin substrate

  • This compound solution (prepared in situ or as a pre-made solution)

  • Anhydrous solvent (e.g., carbon tetrachloride, cyclohexane)

  • Radical initiator (e.g., AIBN - azobisisobutyronitrile, or benzoyl peroxide) or a UV lamp

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the olefin substrate in the chosen anhydrous solvent.

  • Add the this compound solution to the flask. The molar ratio of olefin to this compound may need to be optimized for different substrates, with an excess of the olefin often leading to higher yields.[6]

  • Add a catalytic amount of the radical initiator (e.g., 1-5 mol%). Alternatively, position a UV lamp to irradiate the reaction mixture.

  • Heat the reaction mixture to reflux (typically the boiling point of the solvent) and maintain reflux for the desired reaction time (e.g., 4-8 hours). The progress of the reaction can be monitored by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any precipitated t-butylamine hydrobromide.

  • Wash the filtrate with water, followed by a dilute solution of sodium thiosulfate (to remove any remaining bromine), and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain the desired allylic bromide.

Visualizations

Reaction Mechanism

ReactionMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination NBTBA This compound Br_radical Br• NBTBA->Br_radical Light or Δ Allylic_Bromide Allylic Bromide NBTBA->Allylic_Bromide Br_radical_regen Br_radical_regen NBTBA->Br_radical_regen regenerated Alkene Alkene (with allylic H) Br_radical->Alkene H abstraction Allylic_Radical Allylic Radical (resonance stabilized) Alkene->Allylic_Radical HBr HBr Alkene->HBr Allylic_Radical->NBTBA Br abstraction Br_radical_regen->Alkene Radical_Combination Radical Combination Br_radical2 Br• Br_radical2->Radical_Combination Allylic_Radical2 Allylic Radical Allylic_Radical2->Radical_Combination ExperimentalWorkflow Start Start Dissolve_Olefin Dissolve Olefin in Anhydrous Solvent Start->Dissolve_Olefin Add_NBTBA Add this compound Solution Dissolve_Olefin->Add_NBTBA Add_Initiator Add Radical Initiator or Apply UV Light Add_NBTBA->Add_Initiator Reflux Heat to Reflux Add_Initiator->Reflux Monitor_Reaction Monitor Reaction (TLC/GC) Reflux->Monitor_Reaction Cool_Down Cool to Room Temperature Monitor_Reaction->Cool_Down Filter Filter Precipitate Cool_Down->Filter Workup Aqueous Workup (Water, Na₂S₂O₃, Brine) Filter->Workup Dry Dry Organic Layer Workup->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify Product (Distillation/Chromatography) Evaporate->Purify End End Purify->End

References

Application Notes and Protocols: N-bromo-t-butylamine as a Reagent for Hofmann Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hofmann rearrangement is a cornerstone reaction in organic synthesis, enabling the conversion of primary amides into primary amines with one fewer carbon atom.[1][2][3] This transformation proceeds through an isocyanate intermediate and is traditionally carried out using bromine in a basic solution.[4][5] In the quest for milder and more selective reagents, various N-bromo compounds have been explored as alternatives to elemental bromine.[2] This document details the proposed application of N-bromo-t-butylamine as a reagent in the Hofmann rearrangement, providing a theoretical framework, a detailed experimental protocol, and a comparison with established N-bromo reagents.

While direct literature precedent for the use of this compound in the Hofmann rearrangement is limited, its properties as a brominating agent suggest its potential as a viable reagent. This protocol is based on the well-established mechanism of the Hofmann rearrangement and procedures developed for analogous N-bromo reagents such as N-bromosuccinimide (NBS) and N-bromoacetamide.[5]

Reaction Mechanism and Principle

The Hofmann rearrangement initiates with the deprotonation of the primary amide by a base, followed by N-bromination to form an N-bromoamide intermediate.[3][6] A second deprotonation yields an unstable N-bromoamide anion, which undergoes a concerted rearrangement: the R-group on the carbonyl carbon migrates to the nitrogen as the bromide ion is expelled, forming an isocyanate.[3][5] Subsequent hydrolysis of the isocyanate in aqueous media leads to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[2][3]

When using this compound, the in situ generation of the brominating species is anticipated to follow a similar pathway to other N-bromo reagents, leading to the key N-bromoamide intermediate.

Hofmann_Mechanism cluster_0 Step 1: N-Bromination cluster_1 Step 2: Rearrangement cluster_2 Step 3: Hydrolysis Amide R-CONH₂ N_Bromoamide R-CONHBr Amide->N_Bromoamide This compound, Base N_Bromo_t_butylamine t-BuNHBr Base Base (e.g., OH⁻) N_Bromoamide_anion R-CON⁻Br N_Bromoamide->N_Bromoamide_anion Base Isocyanate R-N=C=O N_Bromoamide_anion->Isocyanate Rearrangement Carbamic_acid R-NHCOOH Isocyanate->Carbamic_acid H₂O Amine R-NH₂ Carbamic_acid->Amine CO2 CO₂ Carbamic_acid->CO2

Caption: General mechanism of the Hofmann rearrangement.

Proposed Experimental Protocol

This protocol is a hypothetical procedure for the Hofmann rearrangement of a primary amide using this compound. Optimization of reaction conditions (temperature, solvent, and stoichiometry) may be necessary for specific substrates.

Materials:

  • Primary amide

  • This compound (can be prepared in situ from t-butylamine and bromine)

  • Strong base (e.g., Sodium Hydroxide, Potassium Hydroxide)

  • Anhydrous solvent (e.g., Methanol, Dioxane)

  • Water

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amide (1.0 eq) in the chosen anhydrous solvent.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add a solution of the strong base (2.0-3.0 eq) in the same solvent or water dropwise, maintaining the temperature below 5 °C.

  • Reagent Addition: Slowly add a solution of this compound (1.1-1.2 eq) in the anhydrous solvent to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography, distillation, or recrystallization to afford the desired primary amine.

Experimental_Workflow start Start dissolve Dissolve primary amide in anhydrous solvent start->dissolve cool Cool to 0 °C dissolve->cool add_base Add strong base cool->add_base add_reagent Add this compound add_base->add_reagent react Stir at 0 °C, then warm to RT add_reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Quench and extract monitor->workup Complete purify Purify product workup->purify end End purify->end

Caption: Experimental workflow for the proposed protocol.

Data Presentation: Comparison of Reagents

As no specific yield data for this compound in the Hofmann rearrangement is available, the following table presents typical yields obtained with traditional and other N-bromo reagents for comparison. This provides a benchmark for expected efficiency.

ReagentSubstrate ExampleProductYield (%)Reference
Br₂ / NaOHBenzamideAniline85-95[6]
Br₂ / NaOHAcetamideMethylamine70-80General Textbook Data
NBS / BaseVarious AmidesCorresponding Amines60-90[2]
N-bromoacetamide / LiOHAromatic & Aliphatic AmidesMethyl & Benzyl CarbamatesHigh Yields[5]
This compound / Base (Proposed) Corresponding Amines (Expected) 60-90 -

Safety and Handling

  • N-bromo compounds are oxidizing agents and should be handled with care.

  • The reaction should be performed in a well-ventilated fume hood.

  • Personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Bromine and strong bases are corrosive and toxic; avoid inhalation and skin contact.

Conclusion

This compound presents a theoretically viable alternative to traditional reagents for the Hofmann rearrangement. The provided protocol, based on established methodologies for similar reagents, offers a starting point for researchers interested in exploring its application. The bulky t-butyl group may offer unique selectivity in certain substrates. Experimental validation is required to determine the actual yields, scope, and limitations of this proposed reagent in the Hofmann rearrangement.

References

Application Notes and Protocols: Reaction Conditions for the Bromination of N-bromo-t-butylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-bromination of primary amines is a fundamental transformation in organic synthesis, yielding valuable N-bromoamines and N,N-dibromoamines. These compounds serve as important intermediates and reagents in a variety of chemical reactions, including halogenation and amination reactions. This document provides an overview of the reaction conditions for the bromination of tert-butylamine to produce N-bromo and N,N-dibromo derivatives. Due to the lack of a direct literature protocol for the stepwise bromination of N-bromo-t-butylamine, this note will focus on the likely one-pot synthesis of N,N-dibromo-t-butylamine from tert-butylamine.

Reaction Overview & Logical Workflow

The synthesis of N,N-dibromo-t-butylamine from tert-butylamine is anticipated to proceed in a one-pot fashion. The primary amine, tert-butylamine, acts as a nucleophile, reacting with an electrophilic bromine source. The initial reaction forms the monosubstituted product, this compound. In the presence of excess brominating agent and a suitable base to neutralize the generated acid, a second bromination occurs to yield the final product, N,N-dibromo-t-butylamine.

Reaction_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_products Products & Workup tert-Butylamine tert-Butylamine Reaction_Vessel Reaction Vessel (Controlled Temperature) tert-Butylamine->Reaction_Vessel Brominating_Agent Brominating Agent (e.g., Br2, NBS) Brominating_Agent->Reaction_Vessel Base Base (e.g., NaOH, NaHCO3) Base->Reaction_Vessel Solvent Solvent (e.g., CCl4, CH2Cl2) Solvent->Reaction_Vessel N_Bromo_Intermediate This compound (Intermediate) Reaction_Vessel->N_Bromo_Intermediate 1st Bromination N_N_Dibromo_Product N,N-dibromo-t-butylamine (Final Product) N_Bromo_Intermediate->N_N_Dibromo_Product 2nd Bromination Workup Aqueous Workup & Purification N_N_Dibromo_Product->Workup

Caption: Logical workflow for the one-pot synthesis of N,N-dibromo-t-butylamine.

Key Reaction Parameters and Considerations

  • Brominating Agent: Elemental bromine (Br₂) is a common and effective brominating agent for amines. N-bromosuccinimide (NBS) is another potential reagent, often used for milder and more selective brominations.

  • Stoichiometry: To achieve di-substitution, at least two equivalents of the brominating agent per equivalent of tert-butylamine will be necessary. An excess of the brominating agent may be required to drive the reaction to completion.

  • Base: The bromination reaction produces HBr as a byproduct. A base is required to neutralize this acid and prevent the protonation of the starting amine, which would render it unreactive. Common inorganic bases such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) are often employed. The choice of base can influence the reaction rate and selectivity.

  • Solvent: The reaction is typically carried out in an inert organic solvent that can dissolve the reactants and does not react with the brominating agent. Carbon tetrachloride (CCl₄) and dichloromethane (CH₂Cl₂) are common choices for bromination reactions.

  • Temperature: N-halogenation reactions are often exothermic and are typically performed at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions.

  • Reaction Time: The reaction time will depend on the specific reactants, stoichiometry, and temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Hypothetical Experimental Protocol

The following is a generalized, hypothetical protocol for the one-pot synthesis of N,N-dibromo-t-butylamine from tert-butylamine based on general principles of N-halogenation. This protocol has not been experimentally validated and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Materials:

  • tert-Butylamine

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butylamine (1.0 eq.) in the chosen inert solvent (e.g., CCl₄).

  • Cool the solution to 0 °C using an ice bath.

  • Prepare a solution of the brominating agent (e.g., Br₂, 2.2 eq.) in the same solvent.

  • Slowly add the brominating agent solution to the stirred tert-butylamine solution via the dropping funnel. Maintain the temperature at 0 °C throughout the addition.

  • Simultaneously or subsequently, add an aqueous solution of the base (e.g., NaOH, 2.5 eq.) to neutralize the HBr formed during the reaction.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer with water and then with a saturated sodium thiosulfate solution to quench any unreacted bromine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N,N-dibromo-t-butylamine.

  • The crude product may be purified by distillation or chromatography if necessary.

Quantitative Data Summary

As no specific literature detailing the yields for the bromination of this compound or the direct synthesis of N,N-dibromo-t-butylamine was identified, a quantitative data table cannot be provided. Researchers should expect to perform optimization studies to determine the ideal conditions for achieving high yields of the desired product.

Safety Precautions

  • Bromine is a highly corrosive and toxic substance. Handle it with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • N-bromoamines can be unstable and potentially explosive. It is crucial to handle these compounds with care and avoid exposure to heat, light, or mechanical shock.

  • Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.

Disclaimer: This document is intended for informational purposes only and is based on general chemical principles. The hypothetical protocol provided has not been experimentally validated. All laboratory work should be conducted by trained professionals with appropriate safety measures in place. The user assumes all risks associated with the use of this information.

Application Notes and Protocols for the Continuous Flow Synthesis of N-bromo-t-butylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the proposed continuous flow synthesis of N-bromo-t-butylamine. Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality. These benefits are particularly relevant when handling hazardous reagents such as bromine.

Overview of this compound

This compound is a chemical reagent with the molecular formula C4H10BrN and a molecular weight of 152.03 g/mol .[4][5] It serves as a source of electrophilic bromine and is utilized in various organic transformations, including allylic bromination.[6] The continuous flow synthesis approach detailed herein is designed to enable the safe and efficient production of this reagent.

Safety and Handling

Both the reactants and the product in this synthesis are hazardous. It is imperative to adhere to strict safety protocols.

  • tert-Butylamine: This reactant is a highly flammable liquid and vapor that is toxic if swallowed or inhaled and causes severe skin burns and eye damage.[7][8] It is crucial to handle it in a well-ventilated area, away from heat and ignition sources, and to use appropriate personal protective equipment (PPE).[7]

  • Bromine: Bromine is highly corrosive and toxic. Its use in a continuous flow setup minimizes the handling of large quantities, thereby enhancing safety.

  • This compound: As an N-haloamine, this compound may be unstable and should be handled with care.

All operations should be conducted within a fume hood, and appropriate engineering controls should be in place.[7]

Proposed Continuous Flow Synthesis Protocol

This protocol describes the in-situ generation of this compound from tert-butylamine and a brominating agent in a continuous flow reactor.

3.1. Reagents and Materials

  • tert-Butylamine

  • Bromine or N-Bromosuccinimide (NBS)[9]

  • Toluene (or another suitable solvent)[10]

  • Aqueous solution of sodium thiosulfate (for quenching)

  • Syringe pumps

  • T-mixer

  • Tubular reactor (e.g., PFA or glass microreactor)

  • Back pressure regulator

  • Collection vessel

3.2. Experimental Workflow Diagram

Continuous_Flow_Synthesis reagent1 tert-Butylamine in Toluene pump1 Syringe Pump A reagent1->pump1 reagent2 Brominating Agent in Toluene pump2 Syringe Pump B reagent2->pump2 mixer T-Mixer pump1->mixer pump2->mixer reactor Flow Reactor (Coiled Tubing) mixer->reactor mixer2 T-Mixer (Quench) reactor->mixer2 quench Quenching Solution (aq. Na2S2O3) pump3 Syringe Pump C quench->pump3 pump3->mixer2 bpr Back Pressure Regulator mixer2->bpr collection Product Collection bpr->collection

Caption: Workflow for the continuous flow synthesis of this compound.

3.3. Detailed Experimental Procedure

  • Preparation of Reagent Solutions:

    • Prepare a solution of tert-butylamine in toluene.

    • Prepare a solution of the brominating agent (e.g., bromine or NBS) in toluene.

  • System Setup:

    • Assemble the continuous flow system as depicted in the workflow diagram. Ensure all connections are secure.

    • The reactor tubing should be immersed in a temperature-controlled bath.

  • Reaction Initiation:

    • Set the desired temperature for the flow reactor. Based on analogous batch preparations, a low temperature (e.g., -20 to -30 °C) is recommended to control the exothermic reaction.[10]

    • Start pumping the solvent through all lines to prime the system.

    • Simultaneously start pumping the tert-butylamine solution and the brominating agent solution at the specified flow rates into the T-mixer.

  • Reaction and Quenching:

    • The reagents mix in the T-mixer and enter the flow reactor where the reaction occurs. The residence time is determined by the reactor volume and the total flow rate.

    • The reaction mixture exiting the reactor is then mixed with a quenching solution (e.g., aqueous sodium thiosulfate) pumped in via a third pump to neutralize any unreacted bromine.

  • Product Collection:

    • The quenched mixture passes through a back pressure regulator to maintain system pressure and then into a collection vessel.

  • Analysis:

    • The collected product can be analyzed by methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine purity and yield.[4]

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

Propertytert-ButylamineThis compound
Molecular Formula C4H11N[7]C4H10BrN[4][5]
Molecular Weight 73.14 g/mol [10]152.03 g/mol [4][5]
Boiling Point 46 °C[7]Not available
Melting Point -67 °C[7]Not available
Density 0.690 g/cm³[7]Not available

Table 2: Proposed Continuous Flow Synthesis Parameters

ParameterValue
Concentration of tert-Butylamine 0.5 M in Toluene
Concentration of Brominating Agent 0.5 M in Toluene
Flow Rate (tert-Butylamine) 1.0 mL/min
Flow Rate (Brominating Agent) 1.0 mL/min
Reactor Volume 10 mL
Residence Time 5 min
Reactor Temperature -20 °C
Back Pressure 5 bar
Quenching Solution Flow Rate 2.0 mL/min

Conclusion

The proposed continuous flow synthesis of this compound offers a potentially safer and more efficient alternative to traditional batch synthesis. The precise control over reaction parameters, such as temperature and residence time, can lead to improved product quality and yield. The enclosed protocol and workflow provide a solid foundation for researchers to develop and optimize this synthesis in a laboratory setting. Further experimental work is required to validate and refine the proposed parameters.

References

The Synthesis of Heterocyclic Compounds Using N-Bromo-t-Butylamine: Application and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theoretical Application: The Hofmann-Löffler-Freytag Reaction

The Hofmann-Löffler-Freytag reaction is a powerful method for the synthesis of saturated nitrogen-containing heterocycles, such as pyrrolidines and piperidines. The reaction involves the intramolecular cyclization of an N-haloamine. In principle, N-bromo-t-butylamine can be used to generate the necessary N-bromo derivative of a suitable amine precursor, which can then undergo cyclization.

The general mechanism involves the following key steps:

  • N-Bromination: The starting amine, which contains a hydrogen atom on a δ-carbon, is treated with a brominating agent to form an N-bromoamine.

  • Homolytic Cleavage: The N-bromoamine is then subjected to heat or light, leading to the homolytic cleavage of the N-Br bond to generate a nitrogen-centered radical.

  • 1,5-Hydrogen Abstraction: The nitrogen radical intramolecularly abstracts a hydrogen atom from the δ-carbon, forming a carbon-centered radical.

  • Halogen Transfer: The carbon radical then abstracts the bromine atom from another molecule of the N-bromoamine, forming a δ-bromoalkylamine.

  • Cyclization: Finally, treatment of the δ-bromoalkylamine with a base results in an intramolecular nucleophilic substitution to form the heterocyclic ring.

Hypothetical Experimental Protocol: Synthesis of N-t-Butylpyrrolidine

The following is a generalized, hypothetical protocol for the synthesis of N-t-butylpyrrolidine from a suitable precursor using this compound, based on the principles of the Hofmann-Löffler-Freytag reaction. It is crucial to note that this protocol is illustrative and has not been validated by published experimental data. Researchers should conduct thorough safety and optimization studies before implementation.

Table 1: Hypothetical Reaction Parameters
ParameterValue
Starting MaterialN-tert-Butyl-4-aminobutane
Brominating AgentThis compound
SolventTrifluoroacetic acid, Dichloromethane
Reaction Temperature0 °C to room temperature
IrradiationUV lamp (300-400 nm)
Base for CyclizationSodium hydroxide
Theoretical YieldNot Determined
Methodology

Step 1: Preparation of the N-Bromoamine Precursor

  • In a reaction vessel protected from light, dissolve N-tert-butyl-4-aminobutane (1.0 eq) in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture with constant stirring.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-bromo-N-tert-butyl-4-aminobutane. Caution: N-haloamines can be unstable. Proceed to the next step without extensive purification if possible.

Step 2: Intramolecular Hydrogen Abstraction and Cyclization

  • Dissolve the crude N-bromoamine in a solution of trifluoroacetic acid in dichloromethane.

  • Irradiate the solution with a UV lamp (e.g., a high-pressure mercury lamp) at room temperature with vigorous stirring.

  • Monitor the disappearance of the N-bromoamine by TLC.

  • Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Dissolve the crude residue in a suitable solvent and treat with an aqueous solution of sodium hydroxide to induce cyclization.

  • Stir the mixture at room temperature until the cyclization is complete (monitor by TLC or GC-MS).

  • Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude N-t-butylpyrrolidine by distillation or column chromatography.

Visualizing the Pathway

The following diagrams illustrate the key stages of the synthesis.

Synthesis_Workflow cluster_step1 Step 1: N-Bromination cluster_step2 Step 2: Cyclization Amine N-tert-Butyl-4-aminobutane N_Bromoamine N-bromo-N-tert-butyl-4-aminobutane Amine->N_Bromoamine DCM, 0°C to RT N_Bromo_t_Butylamine This compound N_Bromo_t_Butylamine->N_Bromoamine Irradiation UV Light (hν) TFA, DCM N_Bromoamine->Irradiation Base NaOH Irradiation->Base Product N-t-Butylpyrrolidine Base->Product

Caption: Workflow for the hypothetical synthesis of N-t-butylpyrrolidine.

Mechanism_Pathway Start N-bromo-N-tert-butyl-4-aminobutane Nitrogen_Radical Nitrogen Radical Start->Nitrogen_Radical Carbon_Radical Carbon Radical Nitrogen_Radical->Carbon_Radical 1,5-H Abstraction Bromo_Amine δ-Bromoalkylamine Carbon_Radical->Bromo_Amine Br Transfer Product N-t-Butylpyrrolidine Bromo_Amine->Product Base

Application Notes and Protocols: N-bromo-t-butylamine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-bromo-t-butylamine is a versatile reagent in organic synthesis, primarily utilized as a source of electrophilic bromine and as a precursor to nitrogen-centered radicals. Its application is particularly notable in the construction of nitrogen-containing heterocyclic scaffolds, which are prevalent in a vast array of bioactive molecules and pharmaceuticals. The bulky tert-butyl group often imparts unique selectivity in chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on the renowned Hofmann-Löffler-Freytag reaction for the formation of pyrrolidine rings.

Key Applications

The primary application of this compound in the synthesis of bioactive molecules is through the Hofmann-Löffler-Freytag (HLF) reaction . This reaction facilitates remote C-H functionalization, enabling the cyclization of N-bromoamines to form valuable nitrogen-containing heterocycles such as pyrrolidines and piperidines.[1] The reaction typically proceeds via a nitrogen-centered radical cation intermediate, which intramolecularly abstracts a hydrogen atom, leading to a carbon-centered radical that subsequently cyclizes.

General Features of the Hofmann-Löffler-Freytag Reaction:

  • Initiation: The reaction can be initiated thermally or photochemically.[1]

  • Reaction Conditions: Classically performed under strong acidic conditions (e.g., concentrated sulfuric acid or trifluoroacetic acid), modifications have been developed to allow for neutral or even weakly basic conditions.[1]

  • Regioselectivity: The reaction predominantly forms five-membered pyrrolidine rings through a 1,5-hydrogen atom transfer. The formation of six-membered piperidine rings is also possible but less common.[1]

Data Presentation

The following tables summarize quantitative data for key synthetic steps involving this compound and related compounds.

Table 1: Synthesis of this compound (in situ)

Starting MaterialBrominating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
t-ButylamineBromineToluene-20 to -30Not specifiedin situ[2]

Table 2: Hofmann-Löffler-Freytag Cyclization for Pyrrolidine Synthesis

SubstrateReaction ConditionsProductYield (%)Reference
N-bromo-N-methyl-4-(pyridin-3-yl)butan-1-amine1. H₂SO₄, heat; 2. BaseNicotineNot specifiedHofmann, Löffler, Freytag (as cited in[1])
N-chloro-N-methyl-4-phenylbutanamineTrifluoroacetic acid, UV irradiation (254 nm), 25 °C, 4.5 h, then NaOH1-methyl-2-benzylpyrrolidine88E. J. Corey et al. (representative example)
N-bromo adamantane derivativesStandard HLF conditionsDisa-2,6-adamantane derivativesNot specified[3]

Experimental Protocols

Protocol 1: In Situ Preparation of this compound

This protocol is based on the in situ preparation method described in the literature.[2]

Materials:

  • t-Butylamine

  • Bromine

  • Toluene, anhydrous

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Low-temperature bath (e.g., acetone/dry ice)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Set up the three-necked round-bottom flask under an inert atmosphere.

  • Add anhydrous toluene to the flask and cool the solvent to between -20 °C and -30 °C using a low-temperature bath.

  • Dissolve t-butylamine in the cold toluene with stirring.

  • Slowly add a solution of bromine in toluene dropwise from the dropping funnel to the t-butylamine solution. Maintain the temperature between -20 °C and -30 °C during the addition.

  • The resulting solution of this compound is used immediately in the subsequent reaction step.

Note: this compound is not typically isolated and is prepared in situ for immediate use due to its potential instability.[2]

Protocol 2: Synthesis of a Pyrrolidine Derivative via Photochemical Hofmann-Löffler-Freytag Reaction (Representative Protocol)

This protocol is a representative example of the HLF reaction for the synthesis of a pyrrolidine derivative, adapted from the work of E. J. Corey and colleagues on related N-haloamines.

Materials:

  • This compound containing substrate (prepared in situ)

  • Trifluoroacetic acid (TFA)

  • Sodium hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Equipment:

  • Photochemical reactor (e.g., with a mercury lamp)

  • Quartz reaction vessel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a quartz reaction vessel, dissolve the substrate containing the this compound moiety in trifluoroacetic acid.

  • Irradiate the solution with a UV lamp (e.g., 254 nm) at room temperature with stirring for a specified time (e.g., 4-6 hours), or until reaction completion is indicated by TLC or other analytical methods.

  • After the reaction is complete, carefully neutralize the acidic solution by the slow addition of an aqueous sodium hydroxide solution, keeping the mixture cool in an ice bath.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or distillation, to yield the desired pyrrolidine derivative.

Mandatory Visualizations

HLF_Pathway cluster_start Starting Material cluster_radical_formation Radical Formation cluster_HAT Hydrogen Abstraction cluster_cyclization Cyclization cluster_product Final Product N-Haloamine N-Haloamine N-Centered_Radical Nitrogen-Centered Radical Cation N-Haloamine->N-Centered_Radical hν or Δ H+ Carbon_Radical Carbon-Centered Radical N-Centered_Radical->Carbon_Radical 1,5-H Abstraction Cyclized_Intermediate Halogenated Amine Intermediate Carbon_Radical->Cyclized_Intermediate Radical Recombination Pyrrolidine Pyrrolidine Derivative Cyclized_Intermediate->Pyrrolidine Base (e.g., NaOH) experimental_workflow A In Situ Preparation of This compound B Hofmann-Löffler-Freytag Cyclization (Photochemical) A->B C Aqueous Workup (Neutralization) B->C D Extraction with Organic Solvent C->D E Drying and Concentration D->E F Purification (e.g., Chromatography) E->F G Bioactive Pyrrolidine Product F->G

References

Application Notes and Protocols: Solvent Effects in Reactions with N-bromo-t-butylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticipated solvent effects in reactions involving N-bromo-t-butylamine. Due to a lack of extensive published data specifically for this compound, this document leverages established principles and quantitative data from closely related N-bromo reagents, such as N-bromosuccinimide (NBS) and N-bromoacetamide (NBA), to predict and model the behavior of this compound in various solvent environments. The provided protocols are generalized templates that can be adapted for specific research needs.

Introduction to Solvent Effects in N-Bromo Amine Reactions

The reactivity of N-bromo amines, including this compound, is profoundly influenced by the solvent system. The solvent can affect reaction rates, product selectivity (e.g., radical vs. ionic pathways), and the stability of intermediates and transition states. Key solvent properties that play a critical role include:

  • Polarity and Dielectric Constant: Polar solvents can stabilize charged intermediates and transition states, often accelerating ionic reaction pathways.

  • Protic vs. Aprotic Nature: Protic solvents can participate in hydrogen bonding, which can solvate both the N-bromo reagent and the substrate, influencing their reactivity.

  • Coordinating Ability: Solvents can coordinate with the bromine atom, affecting its electrophilicity.

Computational modeling and simulation are valuable tools for understanding these complex solvent-reagent and solvent-substrate interactions.[1]

Key Reactions and Anticipated Solvent Effects

Allylic and Benzylic Bromination (Radical Pathway)

This compound is expected to be an effective reagent for allylic and benzylic bromination via a free radical mechanism, similar to the well-established use of NBS.

Anticipated Solvent Effects:

Nonpolar, aprotic solvents are generally preferred for radical brominations to minimize competing ionic side reactions. The choice of solvent can influence the initiation and propagation steps of the radical chain reaction.

Solvent Anticipated Outcome Rationale
Carbon Tetrachloride (CCl₄)High yield of allylic/benzylic bromideNonpolar, does not promote ionic pathways.
BenzeneGood yield, potential for solvent additionNonpolar, but can be susceptible to radical attack.
AcetonitrileModerate yield, potential for side reactionsPolar aprotic, may favor some ionic character.
Water/Protic SolventsLow yield of desired product, formation of bromohydrinsPromotes ionic pathways and reaction with the solvent.
Electrophilic Bromination of Aromatic Compounds (Ionic Pathway)

The bromination of activated aromatic rings by this compound is expected to proceed through an electrophilic aromatic substitution mechanism.

Anticipated Solvent Effects:

Polar solvents, particularly polar protic solvents, are expected to facilitate this reaction by stabilizing the charged intermediates (arenium ions).

Solvent Anticipated Relative Rate Rationale
Acetic Acid+++Polar protic, can protonate the N-bromo reagent, increasing its electrophilicity.
Dichloromethane++Polar aprotic, good at solvating intermediates.
Acetonitrile++Polar aprotic, can stabilize charged species.
Hexane+Nonpolar, generally disfavors ionic reactions.

Note: The relative rates are qualitative predictions based on trends observed with similar N-bromo reagents.

Oxidation of Alcohols

This compound can be anticipated to oxidize primary and secondary alcohols to aldehydes and ketones, respectively. The mechanism can be influenced by the solvent and pH.

Anticipated Solvent Effects:

The rate of oxidation of alcohols by N-halo compounds often increases with the polarity of the medium. For instance, in the oxidation of alcohols by N-bromoisonicotinamide, an increase in the dielectric constant of the medium leads to an increased reaction rate.[2] A similar trend is expected for this compound. The presence of water in the solvent mixture can also play a crucial role.

Solvent System Anticipated Relative Rate Rationale
Aqueous Acetic Acid+++The polar, protic nature of the solvent mixture stabilizes the transition state.
Aqueous Acetonitrile++A polar medium that can facilitate the reaction.
Dichloromethane+Less polar, likely resulting in a slower reaction.

Note: The relative rates are qualitative predictions.

Experimental Protocols

The following are general protocols that can be adapted for studying the solvent effects on reactions with this compound.

Protocol for Allylic Bromination of an Alkene

Objective: To determine the effect of solvent on the yield and selectivity of the allylic bromination of a model alkene.

Materials:

  • This compound

  • Alkene substrate (e.g., cyclohexene)

  • Radical initiator (e.g., AIBN or benzoyl peroxide)

  • Solvents: Carbon tetrachloride, Benzene, Acetonitrile

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkene (1 equivalent) and a catalytic amount of the radical initiator in the chosen solvent.

  • Add this compound (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the t-butylamine hydrobromide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the allylic bromide.

  • Calculate the yield and characterize the product by NMR and mass spectrometry.

  • Repeat the experiment with each of the selected solvents.

Protocol for Kinetic Study of Alcohol Oxidation

Objective: To determine the rate constant for the oxidation of a secondary alcohol in different solvent mixtures.

Materials:

  • This compound

  • Secondary alcohol (e.g., 2-propanol)

  • Solvent systems (e.g., varying percentages of acetic acid in water)

  • Potassium iodide

  • Standardized sodium thiosulfate solution

  • Starch indicator

  • Thermostated water bath

Procedure:

  • Prepare stock solutions of this compound and the alcohol in the desired solvent mixture.

  • Allow the solutions to equilibrate to the desired temperature in a thermostated water bath.

  • To initiate the reaction, mix the this compound and alcohol solutions in a reaction vessel.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench it in an excess of acidic potassium iodide solution.

  • The liberated iodine is then titrated with a standardized sodium thiosulfate solution using starch as an indicator.

  • The concentration of unreacted this compound at each time point is calculated from the volume of sodium thiosulfate used.

  • Plot the appropriate function of concentration versus time (e.g., ln[this compound] vs. time for a pseudo-first-order reaction) to determine the rate constant.

  • Repeat the experiment for each solvent composition.

Visualizations

Solvent_Effects_on_Reaction_Pathways cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways cluster_solvents Solvent Choice This compound This compound Radical Pathway Radical Pathway This compound->Radical Pathway Favored by Ionic Pathway Ionic Pathway This compound->Ionic Pathway Favored by Substrate Substrate Nonpolar Aprotic (e.g., CCl4) Nonpolar Aprotic (e.g., CCl4) Nonpolar Aprotic (e.g., CCl4)->Radical Pathway Polar Protic/Aprotic (e.g., Acetic Acid, CH3CN) Polar Protic/Aprotic (e.g., Acetic Acid, CH3CN) Polar Protic/Aprotic (e.g., Acetic Acid, CH3CN)->Ionic Pathway Experimental_Workflow_for_Kinetic_Study A Prepare stock solutions of reactants in the chosen solvent B Equilibrate solutions to the desired temperature A->B C Initiate reaction by mixing solutions B->C D Withdraw aliquots at regular time intervals C->D E Quench reaction in acidic KI solution D->E F Titrate liberated iodine with standardized Na2S2O3 E->F G Calculate remaining [this compound] F->G H Plot kinetic data to determine the rate constant G->H

References

Troubleshooting & Optimization

Technical Support Center: N-bromo-t-butylamine Purification

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

Researchers may face several issues during the purification of N-bromo-t-butylamine, primarily due to its thermal sensitivity and reactivity. This guide provides solutions to common problems.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield After Purification Decomposition: this compound is thermally sensitive and can decompose if heated for extended periods or at high temperatures.[1] Hydrolysis: Presence of water can lead to hydrolysis of the N-Br bond.- Use low-temperature purification methods such as flash chromatography or distillation under reduced pressure.[1][2] - Ensure all glassware and solvents are anhydrous.[3]
Product Discoloration (Yellow/Brown) Presence of Bromine (Br₂): Decomposition of this compound can release elemental bromine, which imparts a yellow or brown color.[4][5]- For solid products, attempt recrystallization from a suitable solvent system. - For liquid products, wash with a dilute solution of a reducing agent like sodium thiosulfate, followed by drying and removal of the solvent.
Co-elution of Impurities during Chromatography Similar Polarity: The starting material (t-butylamine) or byproducts may have similar polarity to the product, leading to poor separation.- Use an amine-functionalized silica gel column to improve separation of basic compounds.[6][7] - Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase to reduce tailing and improve resolution on standard silica gel.[6]
Product Decomposes on Silica Gel Column Acidity of Silica Gel: Standard silica gel is acidic and can promote the decomposition of sensitive compounds like N-bromoamines.[6][7]- Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. - Use a less acidic stationary phase like alumina (basic or neutral).[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities include the unreacted starting material, tert-butylamine, and byproducts from the brominating agent, such as succinimide if N-bromosuccinimide (NBS) is used.[4][5] Decomposition can also lead to the presence of elemental bromine.

Q2: How can I assess the purity of my this compound sample?

A2: Purity can be assessed using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[8] Given the thermal sensitivity of N-haloamines, HPLC is often the preferred method.[8]

Q3: What are the recommended storage conditions for purified this compound?

A3: this compound should be stored in a cool, dark place, preferably in a refrigerator or freezer, under an inert atmosphere (e.g., argon or nitrogen) to minimize decomposition.[1] It should be kept away from moisture.

Q4: Is it possible to purify this compound by distillation?

A4: Yes, but it should be performed under reduced pressure to lower the boiling point and minimize thermal decomposition.[2] A short-path distillation apparatus is recommended to reduce the time the compound spends at elevated temperatures.

Q5: What is the best way to handle this compound safely?

A5: this compound should be handled in a well-ventilated fume hood.[9] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes.

Experimental Protocols

Recrystallization of this compound (Solid)

This protocol is adapted from the general procedure for recrystallizing N-bromo compounds and is suitable if the crude product is a solid.[4][5][10]

Methodology:

  • Solvent Selection: Test the solubility of the crude this compound in various solvents to find a suitable system where the compound is sparingly soluble at room temperature but highly soluble when heated. Common choices for similar compounds include water, acetic acid, or mixtures of alkanes and chlorinated solvents.[4][11]

  • Dissolution: In a fume hood, dissolve the crude solid in a minimal amount of the chosen hot solvent with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[10]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Flash Column Chromatography of this compound (Liquid or Solid)

This method is suitable for purifying both liquid and solid this compound and is particularly useful for removing impurities with different polarities.

Methodology:

  • Stationary Phase Selection: Use standard silica gel (40-63 µm).[12] For improved separation of this basic compound, consider using amine-functionalized silica gel or pre-treating the silica gel with triethylamine.[6][7]

  • Mobile Phase Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. Monitor the elution using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end End Crude Crude this compound Recrystallization Recrystallization (if solid) Crude->Recrystallization Chromatography Flash Chromatography Crude->Chromatography Distillation Vacuum Distillation Crude->Distillation Analysis Purity Check (HPLC/GC) Recrystallization->Analysis Chromatography->Analysis Distillation->Analysis Pure Pure this compound Analysis->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue LowYield Low Yield Start->LowYield Discoloration Discoloration Start->Discoloration PoorSeparation Poor Separation Start->PoorSeparation Decomposition Decomposition? LowYield->Decomposition Bromine Bromine Present? Discoloration->Bromine CoElution Co-elution? PoorSeparation->CoElution GentleMethod Use milder conditions (low temp, vacuum) Decomposition->GentleMethod Yes Wash Wash with reducer Bromine->Wash Yes ModifyChromatography Modify chromatography (amine-silica/additive) CoElution->ModifyChromatography Yes

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: N-bromo-t-butylamine Debromination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the debromination of N-bromo-t-butylamine. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the intended outcome of this compound debromination?

The primary goal of debrominating this compound is the formation of t-butylamine. This reaction involves the reductive cleavage of the nitrogen-bromine (N-Br) bond.

Q2: What are the common reagents used for the debromination of N-haloamines?

While specific literature on this compound debromination is limited, common reducing agents for N-haloamines include:

  • Simple hydrides: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Sulfur-based reagents: Sodium sulfite (Na₂SO₃), sodium bisulfite (NaHSO₃), hydrogen sulfide (H₂S).

  • Phosphorus-based reagents: Triphenylphosphine (PPh₃).

  • Catalytic hydrogenation: H₂ with a metal catalyst (e.g., Pd/C).

The choice of reagent can significantly impact the reaction outcome and the profile of side products.

Q3: What are the potential side reactions during the debromination of this compound?

Due to the sterically hindered nature of the t-butyl group, several side reactions can compete with the desired debromination. The primary concerns are elimination and radical-mediated reactions.

  • Elimination (Dehydrohalogenation): Under basic conditions or with certain nucleophiles, this compound can undergo elimination to form isobutylene and the corresponding amine by-product.

  • Radical Side Reactions: Homolytic cleavage of the N-Br bond can generate a t-butylaminyl radical. This reactive intermediate can lead to a variety of side products through abstraction, coupling, or disproportionation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the debromination of this compound and provides potential solutions.

Issue Potential Cause Troubleshooting Steps
Low yield of t-butylamine 1. Incomplete reaction. 2. Competing side reactions (e.g., elimination). 3. Degradation of the starting material.1. Reaction Monitoring: Monitor the reaction progress using techniques like TLC, GC, or NMR to ensure completion. 2. Reagent Selection: Consider using a milder reducing agent to minimize side reactions. For example, sodium sulfite is often effective for reducing N-haloamines with fewer side products compared to stronger hydrides. 3. Temperature Control: Perform the reaction at a lower temperature to disfavor elimination pathways, which typically have a higher activation energy. 4. pH Control: If using a reagent that generates acidic or basic by-products, buffer the reaction mixture to maintain a neutral pH.
Formation of isobutylene (gas evolution) Elimination side reaction is favored.1. Avoid Strong Bases: Do not use strongly basic conditions or reagents that can act as strong bases. 2. Solvent Choice: Use a protic solvent which can help to protonate any transient anionic species and suppress elimination. 3. Lower Reaction Temperature: As mentioned above, lower temperatures generally disfavor elimination.
Presence of multiple unidentified by-products Radical-mediated side reactions.1. Radical Scavengers: Introduce a radical scavenger (e.g., TEMPO, BHT) to the reaction mixture to trap any radical intermediates. 2. Degas Solvents: Remove dissolved oxygen from the reaction solvent by sparging with an inert gas (e.g., nitrogen or argon) to prevent radical initiation by oxygen. 3. Avoid Light: Protect the reaction from light, as photolytic cleavage of the N-Br bond can initiate radical chain reactions.
Inconsistent results Purity and stability of this compound.1. Freshly Prepare or Purify: this compound can be unstable. It is often best prepared in situ or freshly purified before use.[1] 2. Storage: If stored, keep it in a cool, dark place, and under an inert atmosphere. 3. Characterization: Confirm the purity of the starting material by NMR or titration before each reaction.

Experimental Protocols

Detailed experimental protocols for the debromination of this compound are not widely reported. However, a general procedure for the reduction of an N-bromoamine using a common and mild reducing agent is provided below. This protocol should be optimized for the specific case of this compound.

General Protocol for Reductive Debromination using Sodium Sulfite

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Prepare a solution of sodium sulfite (1.1 to 1.5 equivalents) in water. Add the sodium sulfite solution dropwise to the stirred solution of this compound over a period of 15-30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the disappearance of the this compound by a suitable analytical technique (e.g., TLC with a potassium iodide/starch paper visualization for the oxidizing N-Br bond, or GC-MS).

  • Workup: Once the reaction is complete, quench any remaining reducing agent by adding a small amount of a mild oxidizing agent (e.g., a few drops of hydrogen peroxide solution) or by adjusting the pH. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The resulting crude t-butylamine can be purified by distillation.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Debromination Reaction Issues low_yield Low Yield of t-Butylamine start->low_yield gas_evolution Gas Evolution (Isobutylene) start->gas_evolution multiple_byproducts Multiple Byproducts start->multiple_byproducts check_completion Monitor Reaction Progress low_yield->check_completion Incomplete? avoid_base Avoid Strong Bases gas_evolution->avoid_base add_scavenger Add Radical Scavenger multiple_byproducts->add_scavenger change_reagent Use Milder Reducing Agent check_completion->change_reagent Yes control_temp Lower Reaction Temperature check_completion->control_temp No control_ph Buffer the Reaction control_temp->control_ph change_solvent Use Protic Solvent avoid_base->change_solvent change_solvent->control_temp degas_solvent Degas Solvents add_scavenger->degas_solvent avoid_light Protect from Light degas_solvent->avoid_light

Caption: Troubleshooting workflow for this compound debromination.

Proposed Reaction Pathways

ReactionPathways cluster_desired Desired Pathway cluster_side Side Reactions start This compound desired_product t-Butylamine start->desired_product Reductive Debromination (e.g., Na2SO3) elimination_product Isobutylene start->elimination_product Elimination (e.g., Strong Base) radical_intermediate t-Butylaminyl Radical start->radical_intermediate Homolytic Cleavage (e.g., Light, Heat) radical_products Various Side Products radical_intermediate->radical_products Further Reactions

Caption: Desired vs. side reaction pathways in this compound debromination.

References

Technical Support Center: Managing tert-Butylammonium Bromide Precipitate in Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing tert-butylammonium bromide precipitate encountered during chemical reactions. Due to limited specific data on tert-butylammonium bromide, this guide also includes general principles and procedures for handling ammonium salt precipitates.

Frequently Asked Questions (FAQs)

Q1: What is tert-butylammonium bromide and what are its basic properties?

Tert-butylammonium bromide is a primary ammonium salt. Its chemical formula is C₄H₁₂BrN.[1] A summary of its known physical properties is provided in the table below.

Q2: Why is tert-butylammonium bromide precipitating from my reaction mixture?

Precipitation of tert-butylammonium bromide, like other ammonium salts, is primarily dictated by its solubility in the reaction solvent. The solubility can be influenced by several factors including:

  • Solvent Polarity: Ammonium salts are generally more soluble in polar solvents and less soluble in non-polar organic solvents. If your reaction medium becomes less polar as the reaction progresses, the salt may precipitate.

  • Temperature: Solubility of salts often decreases at lower temperatures. If the reaction is cooled, or if there are significant temperature fluctuations, precipitation may occur.

  • Concentration: If the concentration of tert-butylammonium bromide in the solution exceeds its solubility limit at a given temperature, it will precipitate. This can happen if it is a byproduct of the reaction, leading to its accumulation over time.

  • Common Ion Effect: The presence of other bromide salts in the reaction mixture can reduce the solubility of tert-butylammonium bromide.

Q3: In which types of reactions is tert-butylammonium bromide commonly formed as a byproduct?

Tert-butylammonium bromide can be formed as a byproduct in reactions where a tert-butylamino group is cleaved in the presence of a bromide source. For example, in reactions involving the deprotection of a tert-butylamine protecting group using a bromide-containing reagent.

Troubleshooting Guides

This section provides a step-by-step approach to address issues with tert-butylammonium bromide precipitation during your experiments.

Issue 1: Unexpected Precipitate Formation During Reaction
  • Identify the Precipitate:

    • First, confirm that the precipitate is indeed tert-butylammonium bromide. This can be done by isolating a small sample of the precipitate and characterizing it using techniques like NMR spectroscopy or melting point analysis.

  • Troubleshooting Steps:

    • Increase Temperature: Gently warming the reaction mixture may increase the solubility of the salt and redissolve the precipitate. Monitor the reaction for any potential side reactions or degradation of starting materials at the higher temperature.

    • Solvent Addition: If the reaction conditions permit, adding a small amount of a polar co-solvent in which tert-butylammonium bromide is more soluble (e.g., methanol, ethanol) can help to dissolve the precipitate. This should be done cautiously to avoid significantly altering the reaction conditions.

    • Dilution: Diluting the reaction mixture with more of the primary solvent can sometimes be sufficient to keep the salt dissolved, provided its concentration is close to the saturation point.

Issue 2: Precipitate Interferes with Reaction Monitoring or Work-up
  • Problem Assessment:

    • Determine the extent of interference. Is the precipitate preventing accurate sampling for techniques like TLC or HPLC? Is it complicating a liquid-liquid extraction?

  • Troubleshooting Steps:

    • Filtration: If the precipitate is interfering with analysis, a small aliquot of the reaction mixture can be filtered through a syringe filter to obtain a clear sample. For work-up, the entire reaction mixture can be filtered to remove the precipitate before proceeding with extraction or other purification steps.

    • Aqueous Wash: If the desired product is in an organic phase, a simple aqueous wash can often effectively remove the water-soluble tert-butylammonium bromide precipitate.

Data Presentation

Table 1: Physical Properties of tert-Butylammonium Bromide

PropertyValueReference
Molecular FormulaC₄H₁₂BrN[1]
Molecular Weight154.05 g/mol [1]
IUPAC Nametert-butylazanium bromide
CAS Number60469-70-7

Experimental Protocols

The following are general protocols for managing ammonium salt precipitates. These should be adapted and optimized for your specific reaction conditions.

Protocol 1: In-situ Dissolution of tert-Butylammonium Bromide Precipitate

Objective: To dissolve a tert-butylammonium bromide precipitate that has formed during a reaction without isolating it.

Materials:

  • Reaction mixture containing the precipitate.

  • A suitable polar co-solvent (e.g., methanol, ethanol, isopropanol).

  • Heating mantle or water bath.

  • Thermometer.

Procedure:

  • Solvent Selection: Choose a polar co-solvent that is compatible with your reaction chemistry and in which tert-butylammonium bromide is likely soluble.

  • Gradual Addition: While stirring the reaction mixture, slowly add the chosen co-solvent dropwise.

  • Gentle Heating (Optional): If the precipitate does not dissolve at room temperature, gently heat the mixture. Increase the temperature in small increments (e.g., 5-10 °C) and monitor for dissolution.

  • Observation: Continue adding the co-solvent and/or warming until the precipitate dissolves completely.

  • Monitoring: After the precipitate has dissolved, closely monitor the reaction to ensure that the change in solvent composition or temperature does not negatively impact the reaction outcome.

Protocol 2: Removal of tert-Butylammonium Bromide Precipitate by Filtration

Objective: To remove a tert-butylammonium bromide precipitate from a reaction mixture, typically at the end of the reaction or before work-up.

Materials:

  • Reaction mixture containing the precipitate.

  • Buchner funnel and filter flask or a sintered glass funnel.

  • Filter paper (if using a Buchner funnel).

  • A suitable solvent to wash the precipitate (should be a solvent in which the desired product is soluble but the precipitate has low solubility, or a volatile solvent for easy removal).

  • Vacuum source.

Procedure:

  • Cooling (Optional): To maximize precipitation and minimize the amount of dissolved salt, cool the reaction mixture in an ice bath before filtration.

  • Setup: Assemble the filtration apparatus.

  • Filtration: Wet the filter paper with a small amount of the wash solvent. Pour the reaction mixture onto the filter and apply vacuum.

  • Washing: Wash the collected precipitate with a small amount of the cold wash solvent to remove any entrained product.

  • Drying: Allow the precipitate to dry on the filter under vacuum.

  • Product Isolation: The filtrate contains the desired product and can be carried forward to the next step of the work-up or purification.

Mandatory Visualizations

Experimental_Workflow cluster_reaction Reaction Phase cluster_troubleshooting Troubleshooting cluster_dissolution Dissolution Protocol cluster_removal Removal Protocol A Reaction in Progress B Precipitate Forms A->B C Option 1: In-situ Dissolution B->C Continue reaction D Option 2: Post-Reaction Removal B->D Proceed to work-up E Add Polar Co-solvent C->E H Cool Reaction Mixture D->H F Gently Heat E->F G Precipitate Dissolves F->G L Desired Outcome G->L Continue Reaction/ Work-up I Filter H->I J Wash Precipitate I->J K Collect Filtrate (Product) J->K K->L Proceed to Purification

Caption: Experimental workflow for managing tert-butylammonium bromide precipitate.

Troubleshooting_Logic start Precipitate Observed q1 Does the precipitate interfere with the reaction? start->q1 q2 Can the reaction conditions be modified? q1->q2 Yes action3 Continue reaction and address precipitate during work-up. q1->action3 No a1_yes Yes a1_no No action1 Modify Conditions: - Increase Temperature - Add Co-solvent - Dilute q2->action1 Yes action2 Isolate a sample for monitoring via filtration. q2->action2 No a2_yes Yes a2_no No end Problem Resolved action1->end action2->end action4 Proceed to work-up. Remove precipitate by filtration or aqueous wash. action3->action4 action4->end

Caption: Troubleshooting logic for handling precipitate formation.

References

Technical Support Center: Improving Regioselectivity of N-bromo-t-butylamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-bromo-t-butylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of reactions involving this reagent.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, particularly in allylic and benzylic brominations. The advice provided is based on established principles of radical halogenation, drawing parallels from the extensively studied N-bromosuccinimide (NBS) where direct data for this compound is limited.

Question: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired product?

Answer: Poor regioselectivity is a common challenge in allylic and benzylic bromination. Several factors can influence the reaction outcome. Consider the following troubleshooting steps:

  • Substrate Structure: The inherent stability of the possible radical intermediates is the primary determinant of regioselectivity. Tertiary allylic/benzylic radicals are more stable than secondary, which are more stable than primary radicals. If your substrate can form multiple allylic radicals of similar stability, you may obtain a mixture of products. In such cases, modification of the substrate to favor the formation of a single radical intermediate might be necessary.

  • Solvent Choice: The polarity of the solvent can significantly impact regioselectivity.

    • Nonpolar Solvents: Solvents like carbon tetrachloride (CCl₄) or cyclohexane are standard for radical brominations and tend to favor allylic/benzylic substitution over competing ionic reactions.

    • Polar Solvents: Polar solvents can promote ionic side reactions, such as the addition of bromine across a double bond, which can complicate the product mixture.

  • Temperature Control: Radical chain reactions are sensitive to temperature.

    • Lower Temperatures: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the pathway with the lowest activation energy, which often corresponds to the formation of the most stable radical.

    • Consistent Temperature: Maintaining a consistent temperature is crucial for reproducibility.

  • Radical Initiator: The choice and concentration of the radical initiator (e.g., AIBN, benzoyl peroxide) or the intensity of UV irradiation can affect the reaction rate and potentially the selectivity.

    • Use a minimal amount of initiator to sustain the chain reaction. An excess can lead to undesired side reactions.

Question: I am observing significant amounts of dibrominated or other side products. What is the cause and how can I minimize them?

Answer: The formation of side products is often due to competing reaction pathways or the further reaction of the desired product.

  • Control of Bromine Concentration: this compound, like NBS, is used to maintain a low, steady concentration of molecular bromine (Br₂), which favors the radical substitution pathway. If the concentration of Br₂ becomes too high, electrophilic addition to double bonds can occur.

    • Purification of Reagent: Ensure your this compound is pure. Impurities can sometimes catalyze the decomposition of the reagent, leading to a higher Br₂ concentration.

    • Slow Addition: In some cases, slow addition of the this compound to the reaction mixture can help maintain a low Br₂ concentration.

  • Reaction Time: Over-running the reaction can lead to the bromination of the desired product, resulting in dibrominated species.

    • Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed.

  • Exclusion of Water: The presence of water can lead to the formation of bromohydrins as side products. Ensure your solvent and glassware are dry.

Question: The reaction is very slow or does not go to completion. What can I do to improve the reaction rate?

Answer: A sluggish reaction can be due to several factors related to the initiation and propagation of the radical chain.

  • Radical Initiator:

    • Sufficient Initiator: Ensure you are using an adequate amount of a suitable radical initiator. The choice of initiator depends on the reaction temperature, as they have different decomposition rates.

    • UV Initiation: If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity.

  • Inhibitors: Radical reactions are sensitive to inhibitors.

    • Oxygen: Oxygen can act as a radical scavenger. Degas your solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Impurities: Impurities in the starting material or solvent can inhibit the reaction. Ensure all reagents and solvents are of high purity.

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful that this may negatively impact selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over molecular bromine (Br₂)?

A1: The main advantage of this compound is its ability to provide a low and constant concentration of bromine in the reaction mixture. This is crucial for achieving high selectivity for allylic or benzylic bromination over competing reactions like the electrophilic addition of bromine to double bonds.[1][2][3][4]

Q2: How should I purify this compound before use?

A2: this compound can be purified by recrystallization. A common procedure involves dissolving the crude material in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane and pentane) at room temperature and then cooling to induce crystallization. The purified crystals should be collected by filtration, washed with a cold solvent, and dried under vacuum.

Q3: What safety precautions should I take when working with this compound?

A3: this compound is a corrosive and lachrymatory compound. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.

Q4: Can this compound be used for reactions other than allylic/benzylic bromination?

A4: Yes, while it is primarily used for allylic and benzylic brominations, this compound can also be used in other electrophilic bromination reactions. For instance, a combination of bromine and t-butylamine can be prepared in situ for the ortho-bromination of phenols.[5]

Q5: How does the mechanism of bromination with this compound work?

A5: The reaction proceeds via a radical chain mechanism, analogous to bromination with NBS. The key steps are:

  • Initiation: A radical initiator (or UV light) generates a small number of bromine radicals.

  • Propagation:

    • A bromine radical abstracts an allylic or benzylic hydrogen from the substrate to form a resonance-stabilized radical and HBr.

    • The HBr reacts with this compound to produce a low concentration of molecular bromine (Br₂).

    • The substrate radical then reacts with Br₂ to form the brominated product and a new bromine radical, which continues the chain.

  • Termination: The reaction is terminated when two radicals combine.

Data Presentation

Systematic optimization of reaction conditions is key to improving regioselectivity. The following table provides a template for recording experimental data to identify the optimal conditions for your specific substrate.

EntrySubstrateSolventTemperature (°C)Initiator/Light SourceRatio of Regioisomers (A:B)Yield (%)
1CCl₄77 (reflux)AIBN (0.05 eq)
2Cyclohexane81 (reflux)AIBN (0.05 eq)
3CCl₄50UV lamp (365 nm)
4CCl₄77 (reflux)Benzoyl Peroxide (0.05 eq)

Experimental Protocols

General Protocol for Allylic Bromination using this compound:

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the alkene substrate (1.0 eq) and a nonpolar solvent (e.g., CCl₄, cyclohexane).

  • Reagent Addition: Add this compound (1.05-1.1 eq) and a radical initiator (e.g., AIBN or benzoyl peroxide, 0.02-0.05 eq).

  • Reaction: Heat the mixture to reflux or irradiate with a UV lamp. Monitor the reaction progress by TLC or GC. The disappearance of the starting material and the formation of a denser solid (t-butylamine hydrobromide) are indicators of reaction progression.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid by-product and wash it with a small amount of the reaction solvent.

  • Purification: Wash the filtrate with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

Visualizations

Allylic Bromination Reaction Mechanism

AllylicBromination cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Br_rad Br• Initiator->Br_rad Heat or hv HBr HBr Alkene R-H Allyl_rad R• Alkene->Allyl_rad + Br• Product R-Br Allyl_rad->Product + Br₂ NBTBA t-BuNHBr HBr->NBTBA + t-BuNHBr Br2 Br₂ NBTBA->Br2 - t-BuNH₂ Product->Br_rad - Br•

Caption: Radical chain mechanism of allylic bromination.

Troubleshooting Workflow for Poor Regioselectivity

TroubleshootingWorkflow Start Poor Regioselectivity CheckSubstrate Analyze Substrate: Multiple allylic sites of similar stability? Start->CheckSubstrate ModifySubstrate Consider Substrate Modification CheckSubstrate->ModifySubstrate Yes OptimizeSolvent Optimize Solvent: Use nonpolar solvent (e.g., CCl₄, cyclohexane) CheckSubstrate->OptimizeSolvent No ModifySubstrate->OptimizeSolvent ControlTemp Control Temperature: Try lower reaction temperature OptimizeSolvent->ControlTemp CheckInitiator Check Initiator: Use minimal amount ControlTemp->CheckInitiator End Improved Selectivity CheckInitiator->End

Caption: A logical workflow for troubleshooting poor regioselectivity.

References

Technical Support Center: N-bromo-t-butylamine Reaction Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of N-bromo-t-butylamine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for the synthesis of this compound?

Based on available literature, the in situ preparation of the bromine-t-butylamine reagent is typically conducted at low temperatures, specifically between -20 to -30 °C in a solvent like toluene[1]. This low temperature is crucial for controlling the reaction and maintaining the stability of the this compound product, as N-haloamines can be thermally sensitive[2].

Q2: Why is low temperature important for this reaction?

Low temperatures are generally employed to:

  • Minimize side reactions: Higher temperatures can lead to the formation of undesired byproducts.

  • Prevent decomposition: N-bromoamines can be unstable and may decompose at elevated temperatures. The 1:1 complex between bromine and trimethylamine, a related compound, has been reported to be explosive when heated in a sealed tube, highlighting the need for caution with temperature[1].

  • Control reaction rate: The bromination of amines is often rapid, and low temperatures help to moderate the reaction rate, allowing for better control.

Q3: Can the reaction be performed at room temperature?

While some bromination reactions are carried out at a range of temperatures (e.g., -70 to 20°C for a related bromination)[1], starting at a low temperature is the most prudent approach for this compound. Performing the reaction at room temperature without prior optimization could lead to a decrease in yield and purity due to the potential for decomposition and side reactions.

Q4: What are the signs of product decomposition during the reaction?

Visual cues for decomposition can include a change in color of the reaction mixture (e.g., darkening or the formation of precipitates) and gas evolution. Analytical monitoring by techniques like TLC or NMR spectroscopy during the reaction can provide more definitive evidence of product decomposition or the formation of impurities.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no product yield Reaction temperature is too high: The this compound product may be decomposing.Maintain the reaction temperature in the recommended range of -20 to -30 °C. Ensure the cooling bath is stable throughout the addition of bromine.
Reaction temperature is too low: The reaction rate may be too slow.If no product is formed at very low temperatures, consider a slow and controlled warming of the reaction mixture, for example to -10 °C or 0 °C, while carefully monitoring the reaction progress.
Reagent degradation: The t-butylamine starting material or the brominating agent may be of poor quality.Use freshly distilled t-butylamine and a reliable source of bromine or other brominating agent.
Formation of multiple products (low purity) Reaction temperature is too high: Side reactions are more likely at higher temperatures.Lower the reaction temperature. A slower addition of the brominating agent at a consistently low temperature can also improve selectivity.
Incorrect stoichiometry: An excess of the brominating agent can lead to the formation of di-brominated species or other side products.Carefully control the stoichiometry of the reactants. A slight excess of the amine is sometimes used to ensure the complete consumption of the brominating agent.
Uncontrolled exotherm Reaction temperature is not adequately controlled: The reaction is exothermic, and a rapid increase in temperature can occur.Ensure efficient stirring and a robust cooling system. Add the brominating agent slowly and portion-wise to manage the heat generated.
Inconsistent results Fluctuations in reaction temperature: Inconsistent temperature control between batches will lead to variability in yield and purity.Use a reliable and calibrated cooling bath. Document the exact temperature profile for each reaction to ensure reproducibility[2].

Experimental Protocol: In Situ Preparation of this compound

This protocol is adapted from the described in situ preparation of the bromine-t-butylamine reagent[1].

Materials:

  • t-Butylamine

  • Bromine

  • Toluene (anhydrous)

  • An appropriate cooling bath (e.g., acetone/dry ice)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inlet for an inert gas.

  • Charge the flask with t-butylamine and anhydrous toluene.

  • Cool the reaction mixture to between -20 and -30 °C using a cooling bath.

  • Under an inert atmosphere, slowly add a solution of bromine in toluene from the dropping funnel to the stirred t-butylamine solution. The rate of addition should be controlled to maintain the internal temperature within the desired range.

  • After the addition is complete, allow the reaction to stir at the same temperature for a specified time, monitoring the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or NMR).

  • The resulting solution of this compound is then used immediately for the subsequent reaction step.

Data Presentation

Table 1: Temperature Conditions for Reactions Involving t-Butylamine and Related Amines

Reaction Reactants Temperature (°C) Solvent Notes Reference
In situ reagent preparationBromine, t-Butylamine-20 to -30ToluenePreparation of the this compound reagent for immediate use.[1]
Bromination2-bromo-6-hydroxytoluene, Isopropylamine-70 to 20Not specifiedIllustrates the broad temperature range for some bromination reactions.[1]
Nucleophilic Substitution3-bromopropiophenone, t-Butylamine95AcetonitrileA reaction of t-butylamine, not its N-bromination.[3]
Synthesis of t-butylamineIsobutene, Ammonia200 to 350Gas phaseSynthesis of the precursor material at high temperature.[4]
Synthesis of t-butylamineUrea, MTBE20 to 25Sulfuric AcidSynthesis of the precursor material at room temperature.[5]

Visualizations

experimental_workflow Experimental Workflow for Temperature Optimization cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_decision Decision cluster_outcome Outcome prep_reagents Prepare Reactants (t-butylamine, Bromine, Solvent) setup_apparatus Set up Reaction Apparatus (Inert atmosphere, Cooling) prep_reagents->setup_apparatus initial_temp Set Initial Temperature (-30°C to -20°C) setup_apparatus->initial_temp slow_addition Slowly Add Bromine initial_temp->slow_addition monitor_reaction Monitor Reaction (TLC, NMR) slow_addition->monitor_reaction analyze_results Analyze Yield & Purity monitor_reaction->analyze_results is_optimal Optimal? analyze_results->is_optimal adjust_temp Adjust Temperature (e.g., increase to -10°C or decrease) is_optimal->adjust_temp No protocol_finalized Finalize Protocol is_optimal->protocol_finalized Yes adjust_temp->initial_temp

Caption: Workflow for optimizing this compound reaction temperature.

troubleshooting_guide Troubleshooting Low Yield in this compound Synthesis start Low Yield or Purity check_temp Was reaction temp. stable in -30°C to -20°C range? start->check_temp temp_too_high Decomposition likely. Lower and stabilize temperature. check_temp->temp_too_high No check_rate Was addition rate slow and controlled? check_temp->check_rate Yes rate_too_fast Uncontrolled exotherm possible. Slow down addition. check_rate->rate_too_fast No check_reagents Are reagents pure and fresh? check_rate->check_reagents Yes reagents_bad Purify/replace reagents. check_reagents->reagents_bad No consider_stoichiometry Verify stoichiometry. Consider slight excess of amine. check_reagents->consider_stoichiometry Yes

Caption: Decision tree for troubleshooting low yield/purity issues.

References

Technical Support Center: Catalyst Selection for N-Bromo-t-butylamine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-bromo-t-butylamine. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in synthesis?

This compound is a reagent primarily used in two main types of reactions:

  • Hofmann-Löffler-Freytag Reaction: This reaction is used to synthesize cyclic amines, such as pyrrolidines and piperidines, through an intramolecular C-H amination. The reaction involves the generation of a nitrogen-centered radical from the N-bromoamine.[1][2]

  • Allylic and Benzylic Bromination: Similar to N-bromosuccinimide (NBS), this compound can be used as a source of bromine radicals for the selective bromination of allylic and benzylic C-H bonds. This is also known as the Wohl-Ziegler reaction.[3][4]

Q2: What type of catalysts are typically used with this compound?

The "catalyst" depends on the specific reaction:

  • For the Hofmann-Löffler-Freytag reaction , a strong acid such as concentrated sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) is required to protonate the N-bromoamine, facilitating the homolytic cleavage of the N-Br bond to form the nitrogen radical cation.[1][2]

  • For allylic and benzylic bromination , the reaction proceeds via a free-radical chain mechanism. While not a catalyst in the traditional sense, a radical initiator is often used to start the reaction. Common initiators include azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). Light (photo-irradiation) can also be used for initiation.[3]

  • For intermolecular aminations , while less common for this compound itself, analogous N-bromoimides can be activated by a combination of reagents. For example, a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used with N-bromosuccinimide (NBS) to achieve allylic amination.[2][5] This suggests that similar basic activation might be explored for this compound.

Troubleshooting Guides

Guide 1: Hofmann-Löffler-Freytag Reaction

Issue: Low or no yield of the desired cyclic amine.

Possible Cause Troubleshooting Step
Insufficient Acid The acid is crucial for the formation of the N-halogenated ammonium salt, which is the precursor to the key nitrogen radical.[1][2] Ensure the acid is concentrated and used in the correct stoichiometric amount. Consider using trifluoroacetic acid (TFA) as an alternative to sulfuric acid.
Premature Decomposition of this compound N-bromoamines can be thermally unstable.[1][2] Ensure the reaction is performed at the recommended temperature. If using thermal initiation, carefully control the heating. For light-initiated reactions, ensure a consistent and appropriate light source.
Presence of Radical Quenchers The reaction proceeds through a radical mechanism. Any impurities that can quench radicals will inhibit the reaction. Ensure all solvents and reagents are pure and free of radical inhibitors.
Incorrect Halogen For thermal initiation, N-chloroamines sometimes give better yields for pyrrolidines.[1][2] However, for photochemical initiation, N-bromoamines are reported to give higher yields.[1][2]

Issue: Formation of side products.

Possible Cause Troubleshooting Step
Intermolecular Reactions If the concentration of the starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization. Try running the reaction under more dilute conditions.
Unwanted Halogenation The reaction generates bromine radicals which could potentially lead to other bromination products. Optimizing reaction time and temperature can help minimize these side reactions.
Guide 2: Allylic/Benzylic Bromination

This guide is based on the well-established procedures for N-bromosuccinimide (NBS), a close analog of this compound.

Issue: Low yield of the desired brominated product.

Possible Cause Troubleshooting Step
Inefficient Radical Initiation The radical chain reaction may not be starting effectively. Add a radical initiator like AIBN or benzoyl peroxide (typically 1-5 mol%).[3] Alternatively, irradiate the reaction with a suitable UV lamp.
Solvent Polarity The Wohl-Ziegler reaction works best in non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane.[3][4] Using polar solvents can promote ionic side reactions.
Presence of Water Water can hydrolyze the desired product and interfere with the reaction.[6] Ensure all glassware is dry and use anhydrous solvents.
This compound Quality This compound, like NBS, can decompose over time, appearing yellow or brown due to the formation of Br₂.[6] Using purified, white crystalline material is recommended for better results.

Issue: Formation of dibrominated or other side products.

Possible Cause Troubleshooting Step
Addition to Double Bond A common side reaction is the electrophilic addition of bromine across the double bond. This occurs when the concentration of HBr and Br₂ builds up. Using NBS (and by analogy, this compound) is intended to keep the concentration of Br₂ low.[7][8] Ensure the reaction is not run for an excessively long time.
Non-equivalent Allylic Positions If the allylic radical intermediate has non-equivalent resonance structures, a mixture of regioisomers can be formed.[7] There is little that can be done to avoid this, but the product distribution may be temperature-dependent.

Experimental Protocols

Protocol 1: General Procedure for Hofmann-Löffler-Freytag Reaction

This is a generalized protocol and should be adapted for specific substrates.

  • Preparation: Dissolve the starting amine in a suitable solvent (e.g., acetonitrile).

  • Bromination: Cool the solution in an ice bath and add a brominating agent (e.g., bromine or NBS) to form the N-bromoamine in situ.

  • Cyclization: Add concentrated sulfuric acid or trifluoroacetic acid to the solution.

  • Initiation:

    • Photochemical: Irradiate the mixture with a UV lamp at a suitable temperature (e.g., 20-30°C) until the starting material is consumed (monitored by TLC or GC).

    • Thermal: Heat the mixture to the required temperature (e.g., 80-100°C).

  • Workup: Carefully quench the reaction by pouring it into a cooled basic solution (e.g., NaOH or NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography or distillation.

Protocol 2: General Procedure for Allylic Bromination (Wohl-Ziegler Reaction)

This protocol is adapted from standard procedures using NBS.

  • Preparation: In a round-bottom flask, dissolve the alkene or alkylated aromatic compound in an anhydrous non-polar solvent (e.g., carbon tetrachloride).

  • Reagent Addition: Add this compound (typically 1.1 equivalents) and a radical initiator (e.g., AIBN, 1-5 mol%).

  • Reaction: Reflux the mixture with stirring. The reaction can be initiated by the thermal decomposition of AIBN or by shining a lamp on the flask. Monitor the reaction progress by TLC or GC. A common indication of the reaction's progress is the succinimide byproduct floating to the top.

  • Workup: Cool the reaction mixture to room temperature.

  • Filtration: Filter off the succinimide byproduct and wash it with a small amount of the solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.

Visualizations

Troubleshooting_Hofmann_Loeffler cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield of Cyclic Amine InsufficientAcid Insufficient Acid LowYield->InsufficientAcid Decomposition Reagent Decomposition LowYield->Decomposition Quenchers Radical Quenchers LowYield->Quenchers CheckAcid Verify Acid Concentration/ Use TFA InsufficientAcid->CheckAcid ControlTemp Control Temperature/ Use Photochemical Initiation Decomposition->ControlTemp PurifyReagents Purify Solvents/Reagents Quenchers->PurifyReagents

Caption: Troubleshooting logic for low yields in the Hofmann-Löffler-Freytag reaction.

Experimental_Workflow_Allylic_Bromination Start Start Setup Dissolve Substrate in Anhydrous Non-Polar Solvent Start->Setup AddReagents Add this compound and Radical Initiator (AIBN) Setup->AddReagents Reaction Reflux with Light/Heat (Initiation) AddReagents->Reaction Monitor Monitor by TLC/GC Reaction->Monitor Monitor->Reaction Incomplete Workup Cool and Filter Byproduct Monitor->Workup Complete Purify Remove Solvent and Purify Product Workup->Purify End End Purify->End

Caption: General experimental workflow for allylic bromination using this compound.

References

Technical Support Center: N-bromo-t-butylamine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-bromo-t-butylamine reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workups.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Persistent Color in the Organic Layer After Quenching

Q1: My organic layer remains yellow/brown after washing, even after adding a quenching agent. What should I do?

A1: A persistent yellow or brown color in the organic layer typically indicates the presence of residual bromine (Br₂). Standard quenching agents like sodium thiosulfate or sodium sulfite should neutralize it. If the color persists, consider the following:

  • Insufficient Quenching Agent: You may not have added enough of the quenching solution. Add more quenching agent, such as a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or a 10% aqueous solution of sodium sulfite (Na₂SO₃), and shake vigorously. Continue adding the quenching agent until the color dissipates.[1][2]

  • Reaction Exothermicity: The quenching of bromine can be exothermic.[3] If the quenching solution is added too quickly, it can lead to localized heating, which may cause side reactions or decomposition of sensitive compounds. It is advisable to add the quenching agent dropwise, especially for larger scale reactions.[3]

  • pH of the Aqueous Layer: The effectiveness of some quenching agents can be pH-dependent. Ensure the aqueous layer is sufficiently mixed to allow for complete reaction with the bromine.

Issue 2: Low or No Product Yield

Q2: I'm experiencing a significantly lower yield than expected after the workup. What are the potential causes?

A2: Low yields can stem from several factors related to the reaction itself or the workup procedure. Consider these possibilities:

  • Instability of this compound: N-bromoamines can be unstable, and their stability can be a limiting factor in reactions like the Hofmann-Löffler-Freytag (HLF) reaction.[4] It is often prepared in situ and not stored for long periods.[5]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR) before starting the workup.

  • Product Solubility: Your product might have some solubility in the aqueous layer. To minimize this loss, perform multiple extractions with your organic solvent. Additionally, washing the combined organic layers with brine (saturated NaCl solution) can help to remove dissolved water and some polar impurities, which can sometimes improve recovery.

  • Decomposition During Workup: If your product is sensitive to acid or base, ensure that the pH of your washes is appropriate. For instance, the HLF reaction is typically conducted in strong acid.[6][7] Subsequent basification is required to obtain the final cyclized amine product.[6] The timing and strength of the base used can be critical.

Issue 3: Emulsion Formation During Extraction

Q3: A thick emulsion has formed at the interface of my organic and aqueous layers during extraction, and it won't separate. How can I resolve this?

A3: Emulsions are a common problem during the workup of amine-containing reaction mixtures. Here are several techniques to break an emulsion:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break up the emulsion.

  • Filter Through Celite: Pass the entire mixture through a pad of Celite. This can help to break up the fine droplets that form the emulsion.

  • Gentle Swirling: Instead of vigorous shaking in the separatory funnel, try gentle, repeated inversions.

  • Change the Solvent: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic layer enough to break the emulsion.

Experimental Protocols & Data

General Workup Protocol for a Reaction Involving this compound

This protocol outlines a standard procedure for quenching and extracting the product from a reaction mixture.

  • Quenching:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a quenching agent to neutralize any unreacted bromine or this compound. The reaction mixture should turn from a reddish-brown or yellow to a pale yellow or colorless solution.[3]

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) and water.

    • Gently mix the layers, allowing any gas that forms to vent.

    • Separate the organic layer.

    • Extract the aqueous layer two more times with the organic solvent.

  • Washing:

    • Combine all organic extracts.

    • Wash the combined organic layer sequentially with:

      • 1 M HCl (if the product is not acid-sensitive and to remove unreacted amines).[8]

      • Saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any acid.

      • Brine to remove excess water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude product by an appropriate method, such as flash column chromatography, crystallization, or distillation.

Comparison of Common Quenching Agents
Quenching AgentTypical ConcentrationAdvantagesPotential Issues
Sodium Thiosulfate (Na₂S₂O₃) Saturated aqueous solutionEffective at quenching bromine.Can sometimes lead to the formation of elemental sulfur, especially under acidic conditions, which can complicate purification.[9]
Sodium Sulfite (Na₂SO₃) 10% aqueous solutionCheap, water-soluble, and does not produce solid by-products.[1]
Sodium Metabisulfite (Na₂S₂O₅) 1.32 M aqueous solution[3]Effective for quenching exothermic bromination reactions.[3]The quenching process itself can be exothermic and requires careful, slow addition.[3]

Visual Guides

General Workup Workflow

The following diagram illustrates a typical workflow for the workup of a reaction involving this compound.

Workup_Workflow Reaction Reaction Mixture Quench Quench Excess Bromine Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry Over Anhydrous Agent Wash->Dry Concentrate Concentrate (Rotovap) Dry->Concentrate Purify Purify Product Concentrate->Purify Troubleshooting_Logic Start Problem During Workup Color Persistent Color in Organic Layer Start->Color LowYield Low Product Yield Start->LowYield Emulsion Emulsion Formation Start->Emulsion Cause_Color Cause: Residual Bromine Color->Cause_Color Cause_Yield1 Cause: Product in Aqueous Layer LowYield->Cause_Yield1 Cause_Yield2 Cause: Product Decomposition LowYield->Cause_Yield2 Cause_Emulsion Cause: High Concentration of Amines/Salts Emulsion->Cause_Emulsion Solution_Color Solution: Add More Quenching Agent Cause_Color->Solution_Color Solution_Yield1 Solution: Perform More Extractions Cause_Yield1->Solution_Yield1 Solution_Yield2 Solution: Adjust pH of Washes Cause_Yield2->Solution_Yield2 Solution_Emulsion Solution: Add Brine or Filter Through Celite Cause_Emulsion->Solution_Emulsion

References

Navigating the Reactivity of N-bromo-t-butylamine: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-bromo-t-butylamine is a valuable reagent in organic synthesis, particularly for the regioselective bromination of aromatic compounds. However, its inherent instability presents a significant challenge during experimental work. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the decomposition of this compound and ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a bulky N-bromoamine reagent used as a source of electrophilic bromine. Its primary application is in the ortho-bromination of phenols and other activated aromatic compounds. The sterically demanding tert-butyl group can direct the bromination to the less hindered ortho position, offering a high degree of regioselectivity.

Q2: Why is this compound known to be unstable?

The N-Br bond in this compound is relatively weak and susceptible to cleavage under various conditions. This inherent instability is the primary reason the reagent is typically prepared in situ and not isolated or stored for extended periods.[1] Decomposition can be initiated by several factors, leading to the loss of the active brominating species and the formation of unwanted byproducts.

Q3: What are the main factors that cause the decomposition of this compound?

The decomposition of this compound is primarily influenced by:

  • Temperature: Elevated temperatures significantly accelerate the rate of decomposition.

  • Light: Exposure to light, particularly UV radiation, can induce photolytic cleavage of the N-Br bond, often through a radical mechanism.

  • pH: Both acidic and basic conditions can catalyze the decomposition of N-haloamines.

  • Presence of Radical Initiators: Similar to other N-halo compounds like N-bromosuccinimide (NBS), radical initiators can trigger a chain reaction leading to decomposition.

Q4: What are the likely decomposition products of this compound?

While specific studies on the decomposition products of this compound are limited, decomposition of the starting material, t-butylamine, when heated, emits toxic fumes of nitroxides. Thermal decomposition of a related compound, t-butylamine borane, has been shown to release isobutane. It is plausible that the decomposition of this compound could lead to the formation of t-butylamine, bromine, and potentially products arising from radical recombination or further reactions of the t-butyl fragment.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound and provides actionable solutions.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or no product yield Decomposition of this compound before or during the reaction.1. Temperature Control: Ensure the in situ preparation is performed at low temperatures (-30 to -20 °C) and the subsequent reaction is maintained at the optimal temperature (typically 0 to 25 °C).[1] 2. Light Protection: Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil). 3. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent radical-mediated decomposition initiated by oxygen.
Formation of multiple unidentified byproducts Non-selective bromination or side reactions due to reagent decomposition.1. Control Stoichiometry: Use a precise stoichiometry of bromine to tert-butylamine during the in situ preparation to avoid excess bromine, which can lead to over-bromination. 2. Slow Addition: Add the bromine solution dropwise to the tert-butylamine solution at a low temperature to maintain better control over the exothermic reaction and prevent localized heating. 3. Solvent Choice: Use a non-polar, aprotic solvent like toluene for the in situ preparation.[1]
Reaction fails to go to completion Insufficient active this compound.1. Fresh Reagent: Prepare the this compound solution immediately before use. 2. Monitor Reagent Formation: A color change from the bromine color to a lighter yellow or colorless solution can indicate the formation of the N-bromoamine.
Inconsistent results between batches Variability in the quality of starting materials or reaction conditions.1. Reagent Purity: Use pure, dry solvents and high-quality tert-butylamine and bromine. 2. Consistent Conditions: Maintain strict control over temperature, addition rates, and reaction times for each experiment.

Experimental Protocols

Protocol 1: In Situ Preparation of this compound

This protocol describes the preparation of this compound for immediate use in a subsequent reaction.

Materials:

  • tert-Butylamine

  • Bromine

  • Toluene (anhydrous)

  • Three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.

  • Magnetic stirrer and stir bar

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve tert-butylamine (1.0 equivalent) in anhydrous toluene.

  • Cool the solution to between -30 °C and -20 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of bromine (1.0 equivalent) in anhydrous toluene.

  • Transfer the bromine solution to the dropping funnel.

  • Add the bromine solution dropwise to the stirred tert-butylamine solution while maintaining the internal temperature between -30 °C and -20 °C.

  • After the addition is complete, stir the resulting solution at the same temperature for an additional 15-30 minutes. The solution is now ready for the addition of the substrate for the bromination reaction.

Note: The 1:1 complex between bromine and trimethylamine has been reported to explode when heated in a sealed tube. Although no such hazards have been reported for the tert-butylamine combination, it is crucial to handle the reagent with care in a fume hood and avoid heating.[1]

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for success. The following diagram illustrates the key steps for the in situ preparation of this compound and its subsequent use in a bromination reaction.

Workflow cluster_prep In Situ Preparation of this compound cluster_reaction Bromination Reaction prep_start Start dissolve_amine Dissolve tert-butylamine in anhydrous toluene prep_start->dissolve_amine cool_solution Cool solution to -30 to -20 °C dissolve_amine->cool_solution add_br2 Add Bromine solution dropwise cool_solution->add_br2 prepare_br2 Prepare Bromine solution in anhydrous toluene prepare_br2->add_br2 stir_solution Stir for 15-30 min add_br2->stir_solution reagent_ready This compound solution ready stir_solution->reagent_ready add_substrate Add substrate to be brominated reagent_ready->add_substrate react Maintain reaction at optimal temperature (e.g., 0-25 °C) add_substrate->react workup Reaction workup and product isolation react->workup product Final Product workup->product

References

effect of substrate electronics on N-bromo-t-butylamine reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-bromo-t-butylamine. The information is designed to address specific issues that may be encountered during experimentation, with a focus on the effect of substrate electronics on reactivity.

Note on Data Availability: Comprehensive quantitative studies directly correlating substrate electronic effects with the reactivity of this compound are not widely available in the public domain. Therefore, to illustrate these principles, data and trends observed for the closely related and well-documented reagent, N-bromosuccinimide (NBS), are used as a proxy. This approach provides a scientifically sound framework for understanding the expected reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: How do electron-donating groups on an aromatic substrate affect the rate of bromination with this compound?

A1: Electron-donating groups (EDGs) such as alkyl, hydroxyl, and alkoxy groups increase the electron density of the aromatic ring, making it more nucleophilic. This enhanced nucleophilicity accelerates the rate of electrophilic aromatic substitution, leading to a faster reaction with this compound. For example, the bromination of phenol is significantly faster than the bromination of benzene.

Q2: What is the expected effect of electron-withdrawing groups on the reactivity of aromatic substrates with this compound?

A2: Electron-withdrawing groups (EWGs) like nitro, cyano, and carbonyl groups decrease the electron density of the aromatic ring, deactivating it towards electrophilic attack. Consequently, the reaction rate with this compound will be significantly slower. In some cases, the reaction may not proceed under standard conditions and may require harsher reaction conditions or a catalyst.

Q3: How does the electronic nature of the substrate influence regioselectivity in aromatic bromination with this compound?

A3: The electronic properties of the substituents on the aromatic ring direct the position of bromination.

  • Activating groups (EDGs) are typically ortho, para-directing. This compound can exhibit high ortho-selectivity, particularly in the presence of a bulky t-butyl group which can sterically hinder the amine's interaction with the substrate, favoring substitution at the less hindered ortho position.

  • Deactivating groups (EWGs) are generally meta-directing.

Q4: In allylic bromination, how do substituents on the alkene affect the reactivity of this compound?

A4: The stability of the allylic radical intermediate is the key factor. Electron-donating groups on the double bond can stabilize the radical through hyperconjugation, thus increasing the reaction rate. Conversely, electron-withdrawing groups can destabilize the radical, leading to a slower reaction. The reaction proceeds via a free-radical chain mechanism.[1][2]

Troubleshooting Guides

Issue 1: Low Yield in Ortho-Bromination of Phenols
Possible Cause Troubleshooting Step
Incomplete reaction Monitor the reaction progress using TLC or GC. If the starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature.
Formation of side products (e.g., para-bromination, dibromination) Ensure the reaction is carried out at the recommended temperature (typically between 0°C and room temperature) to maximize ortho-selectivity.[3] Use of a non-polar solvent like an ether or a hydrocarbon can also favor ortho-bromination.
Decomposition of the reagent This compound is often prepared in situ or should be used as a freshly prepared solution. If using a stored solution, its activity may have decreased.
Incorrect stoichiometry Use a slight excess of this compound (e.g., 1.1 equivalents) to ensure complete conversion of the phenol.
Issue 2: Poor Selectivity in Allylic Bromination
Possible Cause Troubleshooting Step
Competitive addition to the double bond Ensure the reaction is carried out in a non-polar solvent like carbon tetrachloride or cyclohexane. The presence of trace amounts of HBr can catalyze the addition of bromine to the double bond; using a radical initiator like AIBN or benzoyl peroxide can help to favor the radical substitution pathway.
Formation of multiple constitutional isomers For unsymmetrical alkenes, the formation of a mixture of products is common due to the resonance-stabilized allylic radical intermediate. To favor one isomer, consider steric hindrance around the double bond.
Low reaction rate For electron-poor alkenes, the reaction may be sluggish. In such cases, the use of a radical initiator and/or photo-irradiation can help to initiate and propagate the radical chain reaction.[4]

Data Presentation

The following table presents representative data for the relative rates of bromination of substituted benzenes with N-bromosuccinimide (NBS) in acetic acid. This data illustrates the general trend expected for the reaction with this compound, where electron-donating groups accelerate the reaction and electron-withdrawing groups decelerate it.

Substituent (X) in C₆H₅XRelative Rate (kₓ/kₗ)
-OH1.0 x 10⁹
-OCH₃6.5 x 10⁷
-CH₃3.4 x 10²
-H1.0
-Cl0.03
-Br0.03
-COOH1.8 x 10⁻⁴
-NO₂6.0 x 10⁻⁸

Data is illustrative and based on known reactivity trends of NBS.

Experimental Protocols

Protocol 1: Ortho-Bromination of 2-Substituted Phenols

This protocol is adapted from the procedure described in patent DD220302A1.[3]

Materials:

  • 2-substituted phenol

  • This compound (can be prepared in situ by mixing equimolar amounts of N,N-dibromo-t-butylamine and t-butylamine)

  • Organic solvent (e.g., ether, toluene, or a chlorinated hydrocarbon)

  • 2N Sulfuric acid

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve the 2-substituted phenol in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to a temperature between 0°C and 10°C.

  • Prepare a solution of this compound in the same solvent.

  • Add the this compound solution dropwise to the cooled phenol solution with vigorous stirring. The reaction is often recognizable by the precipitation of the alkylammonium salt.

  • After the addition is complete, continue stirring at the same temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Separate the precipitated salt by filtration.

  • To liberate the ortho-brominated phenol, treat the salt with 2N sulfuric acid and extract the product with an organic solvent (e.g., ether).

  • Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or crystallization.

Protocol 2: Allylic Bromination of an Alkene

This is a general procedure adapted from standard methods for allylic bromination using NBS.[1][5]

Materials:

  • Alkene

  • This compound

  • Carbon tetrachloride (or cyclohexane)

  • Radical initiator (e.g., AIBN or benzoyl peroxide)

  • Light source (e.g., a sunlamp)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkene in carbon tetrachloride.

  • Add this compound (1.1 equivalents) and a catalytic amount of the radical initiator.

  • Heat the mixture to reflux while irradiating with a light source.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture to remove the solid byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude allylic bromide, which can be purified by distillation or chromatography.

Mandatory Visualization

Electrophilic_Aromatic_Substitution cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products A Substituted Aromatic Ring C Sigma Complex (Arenium Ion) A->C Electrophilic Attack B This compound (t-BuNHBr) B->C D Brominated Aromatic Product C->D Deprotonation E t-Butylamine (t-BuNH₂) C->E F HBr C->F

Caption: Electrophilic aromatic substitution pathway for the bromination of an aromatic ring with this compound.

Allylic_Bromination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Alkene in CCl₄ B Add this compound and Radical Initiator A->B C Heat to Reflux with Light Irradiation B->C D Monitor by TLC/GC C->D E Cool and Filter D->E Reaction Complete F Wash Organic Layer E->F G Dry and Concentrate F->G H Distillation or Chromatography G->H

Caption: Experimental workflow for allylic bromination using this compound.

References

Validation & Comparative

A Comparative Guide to Brominating Agents: N-bromo-t-butylamine vs. N-Bromosuccinimide (NBS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Selectivity in Radical Bromination

In the realm of synthetic organic chemistry, the selective introduction of a bromine atom at allylic and benzylic positions is a pivotal transformation. For decades, N-Bromosuccinimide (NBS) has been the reagent of choice for this purpose, valued for its efficiency and selectivity in the renowned Wohl-Ziegler reaction.[1][2] However, alternative reagents such as N-bromo-t-butylamine offer a different profile of reactivity and selectivity that warrants careful consideration. This guide provides an objective, data-supported comparison of this compound and NBS, focusing on their performance in allylic bromination to aid researchers in selecting the optimal reagent for their specific synthetic needs.

At a Glance: Key Differences in Performance

FeatureThis compoundN-Bromosuccinimide (NBS)
Primary Use Allylic BrominationAllylic and Benzylic Bromination (Wohl-Ziegler Reaction)
Selectivity Profile Influenced by reaction conditions and catalysts.Generally high for allylic/benzylic positions over alkene addition.
Reaction Conditions Can be used with or without a radical initiator.Typically requires a radical initiator (AIBN, benzoyl peroxide) or light.
Byproducts t-butylamine hydrobromideSuccinimide
Handling Crystalline solid, easy to handle, though moisture-sensitive.[3]

Quantitative Data: Allylic Bromination of Cyclohexene

The allylic bromination of cyclohexene to produce 3-bromocyclohexene serves as a standard model for comparing the efficacy of these two reagents. The following tables summarize the experimental data obtained under various conditions.

Table 1: Allylic Bromination of Cyclohexene with this compound

Molar Ratio (Olefin/N-bromo-t-butylamine)CatalystYield of 3-Bromocyclohexene (%)
2:1None65
1:1None50
2:1Dibenzoyl Peroxide85
1:1Dibenzoyl Peroxide70

Table 2: Allylic Bromination of Cyclohexene with N-Bromosuccinimide (NBS)

InitiatorSolventYield of 3-Bromocyclohexene (%)Product Distribution
60W LED lampCyclohexane-Not specified in this study, but 3-bromocyclohexene is the expected major product.
Radical InitiatorCarbon TetrachlorideTypically high3-Bromocyclohexene is the major product. Minor byproducts can include dibrominated compounds.[1]

Delving into the Mechanisms

The selectivity of both reagents is rooted in their ability to provide a low, steady concentration of bromine radicals, which favors abstraction of an allylic or benzylic hydrogen over the electrophilic addition of bromine to a double bond.[4]

The Wohl-Ziegler Reaction (NBS)

The mechanism of NBS in allylic bromination is well-established. The reaction is initiated by a radical initiator, which generates a bromine radical. This radical then abstracts an allylic hydrogen to form a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br2, which is generated in situ from the reaction of NBS with HBr, to yield the allylic bromide and another bromine radical, thus propagating the chain reaction.

NBS_Mechanism cluster_initiation Initiation cluster_propagation Propagation I Initiator (e.g., AIBN) Br2 Br₂ I->Br2 heat or light Br_rad 2 Br• Br2->Br_rad Homolytic Cleavage Alkene Alkene (R-H) Br_rad->Alkene H Abstraction Allyl_rad Allylic Radical (R•) Alkene->Allyl_rad HBr HBr Alkene->HBr Br2_regen Br₂ Allyl_rad->Br2_regen Reacts with NBS NBS HBr->NBS Reacts with NBS->Br2_regen Product Allylic Bromide (R-Br) Br2_regen->Product Br_rad2 Br• Br2_regen->Br_rad2 Regenerates Br_rad2->Alkene Continues Chain

Fig. 1: Mechanism of the Wohl-Ziegler (NBS) Bromination.
This compound Mechanism

The precise mechanism of this compound in allylic bromination is less definitively established but is believed to proceed through a similar radical chain pathway. The presence of a radical initiator like dibenzoyl peroxide significantly enhances the yield, supporting a radical mechanism. The bulky t-butyl group may influence the steric environment of the reaction, potentially leading to different selectivity compared to the succinimidyl group of NBS.

NBTBA_vs_NBS Reagents This compound NBS Initiation Radical Initiation Reagents->Initiation Bromine_Radical Bromine Radical (Br•) Initiation->Bromine_Radical Allylic_Substrate Allylic/Benzylic Substrate Bromine_Radical->Allylic_Substrate H abstraction Allylic_Radical Allylic/Benzylic Radical Allylic_Substrate->Allylic_Radical Brominating_Species This compound Br₂ (from NBS) Allylic_Radical->Brominating_Species Product Allylic/Benzylic Bromide Brominating_Species->Product Byproduct t-butylamine Succinimide Brominating_Species->Byproduct

Fig. 2: Comparative Workflow of this compound and NBS.

Experimental Protocols

General Procedure for Allylic Bromination with this compound

Materials:

  • Olefin (e.g., cyclohexene)

  • This compound

  • Dibenzoyl peroxide (optional, as catalyst)

  • Solvent (e.g., petroleum ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the olefin in the chosen solvent.

  • Add this compound to the solution. For catalyzed reactions, add a catalytic amount of dibenzoyl peroxide.

  • Heat the reaction mixture to reflux and maintain for the desired reaction time (e.g., 4 hours).

  • After cooling to room temperature, filter the mixture to remove the precipitated t-butylamine hydrobromide.

  • Wash the filtrate with water, then with a dilute solution of sodium bisulfite, and finally with water again.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation.

General Procedure for Wohl-Ziegler Bromination with NBS

Materials:

  • Alkene or alkylated aromatic compound

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., AIBN or benzoyl peroxide)

  • Anhydrous carbon tetrachloride (or a safer alternative like acetonitrile)[5]

Procedure: [2]

  • To a solution of the substrate in anhydrous carbon tetrachloride in a round-bottom flask fitted with a reflux condenser, add NBS and a catalytic amount of the radical initiator.

  • Heat the mixture to reflux. The reaction can also be initiated by irradiation with a UV lamp.

  • Continue heating until all the denser NBS is converted to the less dense succinimide, which will float on the surface of the solvent.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and then with a saturated solution of sodium bicarbonate.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or recrystallization.

Conclusion

Both this compound and NBS are effective reagents for the allylic bromination of olefins. NBS is a well-established and highly versatile reagent for both allylic and benzylic bromination, with a predictable selectivity profile. This compound, while less commonly used, demonstrates considerable efficacy, particularly when used with a radical initiator. The choice between these two reagents will depend on the specific substrate, desired selectivity, and reaction conditions. For instance, the different byproducts (water-soluble t-butylamine hydrobromide vs. less soluble succinimide) might influence the ease of workup. Researchers are encouraged to consider the data presented here and conduct small-scale trials to determine the optimal conditions for their specific application.

References

A Comparative Safety and Handling Guide: N-bromo-t-butylamine vs. Elemental Bromine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a brominating agent is a critical decision in chemical synthesis, with significant implications for reaction efficiency, selectivity, and, most importantly, laboratory safety. While elemental bromine (Br₂) is a powerful and widely used reagent, its high reactivity, volatility, and toxicity present considerable handling challenges. This guide provides a detailed comparison of the safety profiles and handling requirements of N-bromo-t-butylamine and elemental bromine, supported by available data and experimental protocols, to assist researchers in making informed decisions for their synthetic needs. Due to the limited availability of specific safety data for isolated this compound, this guide also incorporates data for its precursor, tert-butylamine, and a related N-bromo compound, N-bromosuccinimide (NBS), to provide a comprehensive safety assessment.

Quantitative Safety and Physical Properties

A direct comparison of the key safety and physical parameters of this compound and bromine is crucial for risk assessment. The following table summarizes the available data. It is important to note that this compound is often prepared in situ (in the reaction mixture), which can mitigate some of the hazards associated with handling and storing the isolated compound.

PropertyThis compoundtert-Butylamine (Precursor)N-Bromosuccinimide (NBS) (Related Compound)Elemental Bromine
Molecular Formula C₄H₁₀BrNC₄H₁₁NC₄H₄BrNO₂Br₂
Molecular Weight 152.03 g/mol [1][2]73.14 g/mol [3]177.98 g/mol [4]159.81 g/mol
Physical State Not specified (often prepared in situ)[5]Colorless liquid[3]Off-white solid (powder)[6]Dark red-brown fuming liquid[1]
LD50 Oral (rat) No data availableHarmful if swallowed[7]Harmful if swallowed[4]2600 mg/kg
Flash Point No data available-12.2 °C (10 °F)[3][8]Not applicableNon-combustible
Boiling Point No data available46 °C (114.8 °F)[3]Decomposes58.8 °C (137.8 °F)
Vapor Pressure No data available95 hPa @ 20 °C[3]No data available233 hPa @ 20 °C

Note: The lack of specific quantitative safety data for this compound highlights the importance of treating it as a potentially hazardous substance and handling it with appropriate precautions, drawing guidance from the properties of its precursor and related compounds.

Experimental Protocols: A Case Study in Phenol Bromination

The choice of brominating agent can significantly impact the outcome and safety of a reaction. The following protocol for the ortho-bromination of 2-substituted phenols is adapted from a patented procedure and illustrates the practical application of this compound.

Objective: To achieve selective ortho-bromination of a 2-substituted phenol using this compound.

Materials:

  • 2-substituted phenol

  • tert-Butylamine

  • Dibromo-tert-butylamine

  • Carbon tetrachloride (or diethyl ether)

  • 2N Sulfuric acid

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Experimental Procedure:

  • Preparation of the Phenol Solution: Dissolve the 2-substituted phenol (e.g., 43 mmol of 2-bromophenol) in an appropriate solvent such as carbon tetrachloride or diethyl ether (40 ecm).

  • Cooling: Cool the solution to approximately -10 °C using an ice-salt bath.

  • Preparation of the Brominating Agent: In a separate flask, prepare a solution of tert-butylamine (21.5 mmol) and dibromo-tert-butylamine (21 mmol) in the same solvent (15 ecm).

  • Reaction: Rapidly add the solution of the N-bromo-amine to the cooled phenol solution with vigorous stirring. The internal temperature may rise to 0 °C.

  • Observation: The reaction progress is often indicated by the precipitation of a salt-like compound. In some cases, the ortho-brominated phenol may precipitate directly.

  • Reaction Time: Allow the reaction to proceed for a period ranging from a few minutes to a few hours at or slightly below room temperature.

  • Work-up:

    • If the product has precipitated, it can be isolated by filtration.

    • Alternatively, the precipitated salt is first separated by filtration. The salt is then treated with 2N sulfuric acid to liberate the free ortho-brominated phenol, which can be extracted with a suitable organic solvent (e.g., diethyl ether).

  • Purification: The crude product can be further purified by distillation or crystallization.

This procedure highlights a key advantage of using this compound, which can be prepared in situ, potentially reducing the risks associated with handling elemental bromine.

Visualization of Brominating Agent Selection Workflow

The decision-making process for selecting an appropriate brominating agent involves considering multiple factors, including substrate reactivity, desired selectivity, and, critically, safety and handling considerations. The following diagram, generated using Graphviz, illustrates a logical workflow for this process.

Brominating_Agent_Selection cluster_input Initial Considerations cluster_decision Safety & Handling Assessment cluster_reagent Reagent Choice cluster_protocol Protocol Development Substrate Substrate Reactivity (e.g., activated, deactivated) High_Hazard High Hazard Tolerable? Substrate->High_Hazard Selectivity Desired Selectivity (e.g., ortho, para, allylic) Selectivity->High_Hazard Bromine Elemental Bromine (Br2) High_Hazard->Bromine Yes N_Bromo N-Bromo Reagent (e.g., this compound, NBS) High_Hazard->N_Bromo No Bromine_Protocol Strict safety protocols required: - Fume hood - Specialized PPE - Quenching procedure Bromine->Bromine_Protocol N_Bromo_Protocol Standard handling procedures: - In situ generation possible - Easier solid handling (for NBS) N_Bromo->N_Bromo_Protocol

Caption: Workflow for selecting a suitable brominating agent.

Conclusion

The choice between this compound and elemental bromine for bromination reactions requires a careful evaluation of safety, handling, and reactivity. Elemental bromine is a highly effective but hazardous reagent that demands stringent safety protocols. This compound, often generated in situ, presents a potentially safer alternative, particularly for reactions requiring controlled bromination and for researchers seeking to minimize exposure to highly toxic and volatile substances. While quantitative safety data for isolated this compound is limited, the available information on its precursor and related N-bromo compounds suggests a more favorable handling profile compared to elemental bromine. Ultimately, the selection of the appropriate reagent should be guided by a thorough risk assessment and consideration of the specific requirements of the chemical transformation.

References

A Comparative Guide to LC-MS Analysis of N-bromo-t-butylamine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-bromo-t-butylamine is a versatile reagent in organic synthesis, utilized for a variety of transformations, including the bromination of alkenes and the synthesis of nitrogen-containing compounds. Accurate and efficient monitoring of its reactions is crucial for optimizing reaction conditions, ensuring product quality, and identifying potential impurities. Liquid chromatography-mass spectrometry (LC-MS) stands out as a powerful analytical technique for this purpose, offering high sensitivity and selectivity for the analysis of complex reaction mixtures.

This guide provides a comparative overview of hypothetical LC-MS methods for the analysis of this compound reactions with two common classes of organic molecules: alkenes and ketones. Due to the limited availability of direct literature on LC-MS analysis of this compound reactions, the methodologies and data presented here are based on established analytical principles and analogous methods for similar N-haloamine reagents, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).

Comparison of LC-MS Methods for this compound Reactions

The choice of LC-MS parameters is highly dependent on the specific reactants and expected products. Below, we compare two proposed LC-MS methods for monitoring the reaction of this compound with a model alkene (styrene) and a model ketone (acetophenone).

Table 1: Comparison of Proposed LC-MS Methods for this compound Reactions

ParameterMethod A: Reaction with StyreneMethod B: Reaction with Acetophenone
Column C18 Reverse Phase (e.g., 100 x 2.1 mm, 2.6 µm)Phenyl-Hexyl Reverse Phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 5% B to 95% B in 10 min10% B to 90% B in 8 min
Flow Rate 0.3 mL/min0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Key Ions Monitored [Styrene+H]+, [this compound+H]+, [Product+H]+, [Byproduct+H]+[Acetophenone+H]+, [this compound+H]+, [Product+H]+, [Byproduct+H]+
Expected Retention Time of this compound ~3.5 min~4.2 min
Expected Retention Time of Product ~5.8 min (Bromohydrin)~6.1 min (α-bromo-acetophenone)

Hypothetical Quantitative Analysis

To illustrate the utility of these methods, the following table presents hypothetical quantitative data for the reaction of this compound with styrene, monitored over time using Method A. This data could be used to determine reaction kinetics and yield.

Table 2: Hypothetical Quantitative LC-MS Data for the Reaction of this compound with Styrene

Time (minutes)This compound (Peak Area)Styrene (Peak Area)Bromohydrin Product (Peak Area)
01,250,000850,0000
15980,000620,000280,000
30720,000410,000510,000
60450,000190,000790,000
120150,00050,0001,050,000
240< 10,000< 5,0001,150,000

Experimental Protocols

Detailed experimental protocols are essential for reproducible results. The following are proposed protocols for the two hypothetical reactions.

Method A: LC-MS Analysis of the Reaction of this compound with Styrene

1. Reaction Setup:

  • In a 10 mL round-bottom flask, dissolve styrene (1.0 mmol) in 5 mL of a 1:1 mixture of acetonitrile and water.

  • Cool the solution to 0°C in an ice bath.

  • Add this compound (1.1 mmol) to the solution with stirring.

  • Monitor the reaction by taking aliquots at specified time intervals.

2. Sample Preparation for LC-MS:

  • Withdraw a 10 µL aliquot from the reaction mixture.

  • Quench the reaction by diluting the aliquot in 1 mL of acetonitrile.

  • Further dilute the sample 1:10 with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. LC-MS Parameters:

  • Instrument: A high-performance liquid chromatography system coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS Detection: Scan mode from m/z 100-500 or selected ion monitoring (SIM) for the expected reactants and products.

Method B: LC-MS Analysis of the Reaction of this compound with Acetophenone

1. Reaction Setup:

  • In a 10 mL round-bottom flask, dissolve acetophenone (1.0 mmol) in 5 mL of methanol.

  • Add this compound (1.1 mmol) and a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction at room temperature and monitor its progress.

2. Sample Preparation for LC-MS:

  • Follow the same quenching and dilution procedure as in Method A, using methanol as the diluent.

3. LC-MS Parameters:

  • Instrument: As in Method A.

  • Column: Phenyl-Hexyl reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Methanol.

  • Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: ESI in positive mode.

  • MS Detection: Scan mode or SIM for the relevant m/z values.

Visualizations

Visualizing workflows and reaction pathways can aid in understanding the experimental process and the chemical transformations occurring.

Reaction_Workflow cluster_reaction Reaction Stage cluster_sampling Sampling & Quenching cluster_analysis LC-MS Analysis cluster_data_processing Data Processing Reactants Reactants (this compound + Substrate) Reaction_Vessel Reaction (Solvent, Temp, Time) Reactants->Reaction_Vessel Aliquot Take Aliquot Reaction_Vessel->Aliquot Quench Quench Reaction (Dilution) Aliquot->Quench Filter Filter Sample Quench->Filter LCMS LC-MS Injection Filter->LCMS Data Data Acquisition (Chromatogram & Spectra) LCMS->Data Analysis Data Analysis (Peak Integration, Quantification) Data->Analysis

Caption: Experimental workflow for LC-MS analysis of this compound reactions.

Bromination_Pathway Nbromo This compound Intermediate Bromonium Ion Intermediate Nbromo->Intermediate Alkene Alkene (e.g., Styrene) Alkene->Intermediate Product Bromohydrin Product Intermediate->Product Nucleophile Nucleophile (e.g., H2O) Nucleophile->Product

Caption: Simplified reaction pathway for the bromohydrin formation from an alkene.

Conclusion

A Comparative Guide to the Regioselectivity of N-bromo-t-butylamine in Phenol Bromination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the regioselectivity of N-bromo-t-butylamine in the bromination of phenols against alternative brominating agents. The information presented is supported by experimental data from peer-reviewed literature and patents to assist researchers in selecting the most appropriate reagent for their synthetic needs, particularly when high ortho-selectivity is desired.

Introduction

The selective introduction of a bromine atom onto an aromatic ring is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. While numerous brominating agents are available, achieving high regioselectivity, especially ortho to a directing group like a hydroxyl group, can be challenging. This compound, often generated in situ from bromine and tert-butylamine, has emerged as a highly selective reagent for the ortho-bromination of phenols. This guide compares its performance with the widely used N-bromosuccinimide (NBS) systems.

Mechanism of Regioselectivity

The high ortho-selectivity of the this compound reagent is attributed to the formation of a bulky complex that favors the sterically less hindered approach to the ortho-position of the phenol. The reaction is believed to proceed through an electrophilic aromatic substitution mechanism where the bulky amine shields one face of the aromatic ring, directing the bromine to the ortho position.

In contrast, the regioselectivity of N-bromosuccinimide (NBS) can be tuned by the reaction conditions. While NBS alone often yields para-brominated products, the addition of an acid catalyst, such as p-toluenesulfonic acid (pTsOH), can promote ortho-bromination, especially when the para-position is blocked. The proposed mechanism involves the formation of a hydrogen-bonded complex between the phenol, NBS, and the acid catalyst, which facilitates the delivery of the electrophilic bromine to the ortho-position.

Data Presentation: A Comparative Analysis

The following tables summarize the performance of this compound and a representative alternative, NBS with p-toluenesulfonic acid, in the bromination of phenols.

Table 1: Regioselectivity of this compound in the Bromination of 2-Substituted Phenols

SubstrateProductYield of ortho-Brominated Product (%)Reference
2-Chlorophenol2-Bromo-6-chlorophenol96%[1]
2-Methylphenol2-Bromo-6-methylphenol91%[1]
2-Bromophenol2,6-Dibromophenol95%[1]

Note: A patent for this process claims that no traces of para-bromination are observed, indicating very high ortho-selectivity.[1]

Table 2: Regioselectivity of NBS/pTsOH in the ortho-Bromination of para-Substituted Phenols [2][3]

SubstrateProductRatio (Starting Material: ortho-mono-bromo: ortho,ortho'-di-bromo)Isolated Yield of ortho-mono-bromo Product (%)
p-Cresol2-Bromo-4-methylphenol6:87:789
4-Fluorophenol2-Bromo-4-fluorophenol1:98:198
4-Phenylphenol3-Bromo-[1,1'-biphenyl]-4-ol2:97:195
Vanillin5-Bromovanillin0:99:191

Experimental Protocols

Protocol 1: Ortho-Bromination of 2-Chlorophenol using N-bromo-methylamine (as an analogue to this compound) [1]

  • Dissolve 12.8 g (100 mmol) of 2-chlorophenol in 150 cm³ of carbon tetrachloride.

  • Add 100 µmol of N-bromo-methylamine to the solution.

  • The reaction proceeds to form the B-bromo-chloro-methylammoniumphenolate salt, yielding 22.6 g (96%).

  • To isolate the free phenol, boil the phenolate salt with 2N sulfuric acid.

  • Extract the acidic solution with ether.

  • Dry the ethereal phase over sodium sulfate, filter, and remove the ether by evaporation to yield the ortho-brominated product.

Protocol 2: Ortho-Bromination of p-Cresol using NBS and pTsOH [2]

  • In a flask, dissolve p-cresol (approximately 10 mmol) and p-toluenesulfonic acid (10 mol%) in ACS-grade methanol (1.0 mL per mmol of p-cresol).

  • Stir the solution for 10 minutes at room temperature.

  • In a separate foil-covered flask, dissolve N-bromosuccinimide (100 mol%, recrystallized from water) in methanol to make a 0.1 M solution.

  • Add the NBS solution dropwise to the phenol solution over 20 minutes.

  • Stir the reaction mixture for an additional 5 minutes.

  • Concentrate the reaction mixture in vacuo.

  • Purify the resulting residue by column chromatography (using dichloromethane or 1% methanol in dichloromethane as eluent) to obtain 2-bromo-4-methylphenol.

Mandatory Visualization

G cluster_NBTA This compound Pathway cluster_NBS NBS/pTsOH Pathway Phenol_NBTA Phenol Complex_NBTA Bulky Phenol-Amine Complex Phenol_NBTA->Complex_NBTA Coordination NBTA This compound NBTA->Complex_NBTA Ortho_Product_NBTA ortho-Bromophenol Complex_NBTA->Ortho_Product_NBTA Sterically directed bromination Phenol_NBS Phenol Complex_NBS H-bonded Phenol-NBS -pTsOH Complex Phenol_NBS->Complex_NBS H-bonding NBS NBS NBS->Complex_NBS pTsOH pTsOH pTsOH->Complex_NBS Ortho_Product_NBS ortho-Bromophenol Complex_NBS->Ortho_Product_NBS Directed bromination (para-blocked) Para_Product_NBS para-Bromophenol Complex_NBS->Para_Product_NBS Competing pathway

Caption: Proposed pathways for the ortho-bromination of phenols.

G start Start dissolve Dissolve phenol and catalyst (if any) in solvent start->dissolve add_reagent Add brominating agent (this compound or NBS) dissolve->add_reagent react Stir at specified temperature and time add_reagent->react workup Reaction Workup (e.g., acid wash, extraction) react->workup purify Purification (e.g., column chromatography) workup->purify product Isolated ortho-Brominated Phenol purify->product

Caption: General experimental workflow for phenol bromination.

References

comparison of N-bromo-t-butylamine with other N-bromo reagents

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic synthesis, the introduction of bromine atoms into molecules is a fundamental transformation, enabling further functionalization and the construction of complex molecular architectures. N-bromo reagents have emerged as versatile and often safer alternatives to molecular bromine. This guide provides a detailed comparison of N-bromo-t-butylamine with other commonly used N-bromo reagents, including N-bromosuccinimide (NBS), N-bromoacetamide (NBA), and N-bromophthalimide (NBP), with a focus on their performance, supported by experimental data.

Properties and General Reactivity

N-bromo reagents are characterized by a nitrogen-bromine bond, which renders the bromine atom electrophilic and a source of bromine radicals under appropriate conditions. While they share this common feature, their reactivity and selectivity can vary significantly based on the steric and electronic environment of the nitrogen atom.

ReagentChemical FormulaMolecular Weight ( g/mol )Appearance
This compound C₄H₁₀BrN152.03[1]Not specified in results
N-Bromosuccinimide (NBS) C₄H₄BrNO₂177.98White to slightly yellow crystalline powder[2]
N-Bromoacetamide (NBA) C₂H₄BrNO137.96White to slightly yellow solid[3]
N-Bromophthalimide (NBP) C₈H₄BrNO₂226.03Pale yellow to yellow powder

This compound is often prepared in situ from t-butylamine and bromine and is particularly effective for the ortho-bromination of phenols[4][5]. The bulky tert-butyl group is thought to play a role in directing the regioselectivity of the bromination.

N-Bromosuccinimide (NBS) is arguably the most widely used N-bromo reagent, primarily for the allylic and benzylic bromination of alkenes and alkylarenes, respectively[6][7][8]. These reactions typically proceed via a free radical mechanism, often initiated by light or a radical initiator[6][7]. NBS is favored because it provides a low, steady concentration of bromine, which helps to suppress the competing electrophilic addition of bromine to the double bond[6][7].

N-Bromoacetamide (NBA) , in contrast to NBS, shows a greater tendency to undergo addition reactions with alkenes rather than allylic substitution[3]. This makes it a suitable reagent for the synthesis of bromohydrins and other addition products.

N-Bromophthalimide (NBP) has been utilized in allylic amination reactions when combined with a base like DBU[9]. In this context, NBP acts as both a bromine source to generate an allyl bromide intermediate and, in some cases, the nitrogen nucleophile.

Quantitative Performance Comparison

Direct comparative studies of these reagents under identical conditions are scarce in the literature. However, by collating data from various sources, we can get an indication of their relative performance in specific applications.

Ortho-Bromination of Phenols
SubstrateN-Bromo ReagentConditionsProductYield (%)
2-BromophenolN,N-Dibromo-t-butylamine & t-butylamineCCl₄, -10°C to 0°C2,6-Dibromo-tert-butylammonium-phenolate95[4][10]
2-MethylphenolN-Bromo-methylamineEther, -8°C6-Bromo-2-methylphenol79[10]
PhenolNBS / diisopropylamineCH₂Cl₂, rt, 1h2,6-Dibromophenol92
Allylic Bromination
SubstrateN-Bromo ReagentConditionsProductYield (%)
1-HexeneNBSCyclohexane, reflux, 60W LED lamp1-Bromo-2-hexene and 3-bromo-1-hexene56 and 10 respectively[11]
3-HexeneNBSCyclohexane, reflux, 60W LED lamp4-Bromo-2-hexene and 2-bromo-3-hexene58 and 41 respectively[11]

Note: The data presented is collated from different sources and may not represent a direct comparison under identical reaction conditions.

Experimental Protocols

Protocol 1: Ortho-Bromination of 2-Bromophenol using a Reagent System Derived from t-Butylamine

This protocol is adapted from a patent describing the selective ortho-bromination of phenols[4][10].

Materials:

  • 2-Bromophenol

  • tert-Butylamine

  • N,N-Dibromo-t-butylamine

  • Carbon tetrachloride (or ether)

  • 2N Sulfuric acid

  • Ether

Procedure:

  • Dissolve 2-bromophenol (43 mmol) in 40 mL of carbon tetrachloride (or ether) in a suitable reaction vessel.

  • Cool the solution to approximately -10 °C in an ice-salt bath.

  • In a separate flask, prepare a solution of tert-butylamine (21.5 mmol) and N,N-dibromo-t-butylamine (21 mmol) in 15 mL of carbon tetrachloride.

  • Rapidly add the amine solution to the stirred 2-bromophenol solution. The internal temperature will rise to about 0 °C.

  • Continue stirring for 10 minutes. Crystals of 2,6-dibromo-tert-butylammonium-phenolate will precipitate.

  • Collect the crystals by suction filtration.

  • The filtrate can be concentrated to yield more product upon crystallization.

  • To isolate the free phenol, the phenolate salt is treated with 2N sulfuric acid and extracted with ether.

Protocol 2: Allylic Bromination of Cyclohexene using NBS

This is a general procedure for the Wohl-Ziegler allylic bromination[6].

Materials:

  • Cyclohexene

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄)

  • Radical initiator (e.g., AIBN or benzoyl peroxide) or a light source

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene in CCl₄.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).

  • Heat the mixture to reflux or irradiate with a suitable light source to initiate the reaction.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete when the solid NBS, which is denser than CCl₄, is replaced by succinimide, which is less dense and floats on the surface.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide by-product.

  • Wash the filtrate with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄).

  • Remove the solvent under reduced pressure to obtain the crude 3-bromocyclohexene, which can be further purified by distillation.

Visualizing Reaction Mechanisms and Workflows

Diagrams created using Graphviz can help visualize the complex processes in chemical synthesis.

radical_bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical_Initiator Radical_Initiator Initiator->Radical_Initiator Heat/Light Alkene Alkene Br_Radical Br_Radical Radical_Initiator->Br_Radical Abstracts Br from NBS Allylic_Radical Allylic_Radical Br_Radical->Allylic_Radical Abstracts allylic H Allyl_Bromide Allyl_Bromide Allylic_Radical->Allyl_Bromide + Br2 (from NBS + HBr) Allyl_Bromide->Br_Radical regenerates Radical1 Radical Non-radical_product Non-radical_product Radical1->Non-radical_product + Radical Radical2 Radical Radical2->Non-radical_product

Caption: General mechanism of radical allylic bromination using NBS.

experimental_workflow Start Start Reaction_Setup Combine reactants (alkene, NBS, solvent) Start->Reaction_Setup Initiation Heat to reflux or irradiate with light Reaction_Setup->Initiation Monitoring Monitor reaction by TLC/GC Initiation->Monitoring Workup Cool, filter, wash, and dry Monitoring->Workup Reaction complete Purification Distillation or chromatography Workup->Purification Product Product Purification->Product

Caption: A typical experimental workflow for an allylic bromination reaction.

Conclusion

The choice of an N-bromo reagent is dictated by the desired outcome of the bromination reaction.

  • This compound (often generated in situ) is a specialized reagent that offers high selectivity for the ortho-bromination of phenols.

  • N-Bromosuccinimide (NBS) is the reagent of choice for allylic and benzylic brominations due to its ability to provide a low concentration of bromine, favoring radical substitution over addition.

  • N-Bromoacetamide (NBA) is preferred when electrophilic addition to a double bond is the desired transformation.

  • N-Bromophthalimide (NBP) has shown utility in more specialized applications such as allylic aminations.

For researchers and drug development professionals, understanding the distinct reactivity profiles of these reagents is crucial for the efficient and selective synthesis of target molecules. While this guide provides a comparative overview based on available data, it is always recommended to perform small-scale optimization studies for new substrates to achieve the best results.

References

A Comparative Guide to Purity Assessment of N-bromo-t-butylamine: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control for N-bromo-t-butylamine, a reactive reagent often utilized in organic synthesis. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and alternative analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and Iodometric Titration—for the purity assessment of this compound products. Detailed experimental protocols and a summary of performance characteristics are presented to aid in the selection of the most appropriate method for specific analytical needs.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, it offers high sensitivity and specificity, allowing for the separation of the main component from potential impurities and degradation products.

a) Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as hexane or ethyl acetate, and dilute to the mark. A concentration of 5 mg/mL is a typical starting point.

  • Vortex the solution to ensure homogeneity.

  • If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.

b) Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C. Caution: N-haloamines can be thermally labile. The inlet temperature should be optimized and kept as low as possible to prevent degradation.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

c) Data Analysis:

The purity of the this compound is determined by the area percentage of the principal peak in the chromatogram. The identity of the peak is confirmed by its mass spectrum.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter dissolve->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate identify Mass Spectral Identification integrate->identify calculate Purity Calculation (% Area) identify->calculate

Experimental workflow for GC-MS purity assessment of this compound.

Alternative Methods

While GC-MS is a valuable tool, its application can be limited by the thermal stability of the analyte. The following methods provide robust alternatives for the purity assessment of this compound.

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate purity determination.[1][2]

a) Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh a suitable internal standard (e.g., maleic acid, dimethyl sulfone) of known purity into the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.

  • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) to the NMR tube.

  • Cap the tube and gently agitate to ensure complete dissolution.

b) Instrumentation and Parameters:

  • NMR Spectrometer: 400 MHz or higher field strength.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Data Processing: Apply appropriate phasing and baseline correction.

c) Purity Calculation:

The purity of the this compound is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

N-bromoamines are oxidizing agents and can be quantified by iodometric titration. This classic titrimetric method involves the reaction of the N-bromo compound with an excess of iodide, followed by the titration of the liberated iodine with a standard solution of sodium thiosulfate.

a) Reagents:

  • Potassium iodide (KI) solution (e.g., 10% w/v)

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)

  • Starch indicator solution (e.g., 1% w/v)

  • Glacial acetic acid

b) Procedure:

  • Accurately weigh an appropriate amount of the this compound sample into an Erlenmeyer flask.

  • Dissolve the sample in a suitable solvent (e.g., glacial acetic acid).

  • Add an excess of the potassium iodide solution to the flask. The solution will turn a yellow-brown color due to the formation of iodine.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow-brown color fades to a pale yellow.

  • Add a few drops of the starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration with sodium thiosulfate dropwise until the blue-black color disappears, indicating the endpoint.

c) Purity Calculation:

The purity of the this compound is calculated based on the stoichiometry of the reaction:

R-NHBr + 2I⁻ + 2H⁺ → R-NH₂ + I₂ + HBr I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

Purity (%) = (V_titrant * N_titrant * MW_analyte) / (2 * m_sample * 10)

Where:

  • V_titrant = Volume of sodium thiosulfate solution used (mL)

  • N_titrant = Normality of the sodium thiosulfate solution

  • MW_analyte = Molecular weight of this compound (152.03 g/mol )

  • m_sample = mass of the sample (g)

Comparison of Methods

The following table summarizes the key performance characteristics of the described methods for the purity assessment of this compound.

ParameterGC-MSqNMRIodometric Titration
Principle Chromatographic separation followed by mass spectrometric detection.Nuclear magnetic resonance signal intensity is proportional to the number of nuclei.Redox titration of the oxidizing analyte.
Specificity High; can separate and identify impurities.High; provides structural information.Moderate; susceptible to interference from other oxidizing or reducing agents.
Accuracy Good to Excellent (dependent on calibration).Excellent; a primary ratio method.Good to Excellent (dependent on standardization).
Precision Excellent (RSD < 2%).Excellent (RSD < 1%).Good (RSD < 5%).
LOD/LOQ Low (ppm level).Moderate (depends on concentration and instrument).Moderate to high.
Sample Throughput High (with autosampler).Moderate.Low to moderate.
Key Advantage Excellent for identifying and quantifying volatile impurities.Absolute quantification without a specific reference standard.Cost-effective and does not require sophisticated instrumentation.
Key Disadvantage Potential for thermal degradation of the analyte.Higher initial instrument cost.Lower specificity and sensitivity compared to instrumental methods.

Conclusion

The choice of analytical method for the purity assessment of this compound depends on the specific requirements of the analysis.

  • GC-MS is a highly sensitive and specific method suitable for identifying and quantifying volatile impurities. However, careful optimization of the inlet temperature is crucial to avoid thermal degradation of the this compound.

  • qNMR offers a powerful and accurate alternative for absolute purity determination without the need for a specific reference standard of the analyte.[1][2] Its high precision and the wealth of structural information it provides make it an excellent choice for the characterization of reference materials and for routine quality control.

  • Iodometric Titration is a classic, cost-effective method that can provide accurate purity values. It is particularly useful when sophisticated instrumentation is not available, but its lower specificity requires careful consideration of potential interferences from other sample components.

For comprehensive quality control, a combination of these methods can be employed. For instance, qNMR can be used to establish the absolute purity of a primary standard, which can then be used to calibrate the GC-MS method for routine analysis of production batches.

References

Kinetic Studies of N-Haloamine Reactions: A Comparative Guide with a Focus on N-Bromo-t-butylamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of halogenating agents is paramount for controlling reaction outcomes and developing robust synthetic protocols. While N-bromo-t-butylamine presents an intriguing reagent, a notable scarcity of direct kinetic studies necessitates a comparative approach. This guide provides a comprehensive overview of the kinetic behavior of analogous N-haloamines, offering a predictive framework for the reactivity of this compound and identifying key experimental considerations.

Comparative Kinetic Data of N-Haloamine Oxidations

The kinetic landscape of N-haloamine reactions is primarily defined by the nature of the N-substituent and the reaction medium. To contextualize the potential reactivity of this compound, this section summarizes key kinetic data from studies of well-characterized N-bromo and N-chloro compounds in the oxidation of various substrates.

OxidantSubstrateMediumKey Kinetic Findings
N-Bromoacetamide (NBA) Primary AlcoholsAcidicFirst order in alcohol, NBA, and H+. A mechanism involving the formation of a hypobromite ester in the rate-determining step is proposed.[1]
N-Bromoacetamide (NBA) Primary AlcoholsAlkalineFirst order with respect to the oxidant and alcohol. The rate decreases with an increase in hydroxide ion concentration. Hypobromite ion is postulated as the reactive oxidizing species.[2]
Chloramine-T (CAT) & Chloramine-B (CAB) n-Propylamine & n-ButylamineAlkalineThe reaction follows the rate law: rate = k'[oxidant][amine][OH⁻] (where x is fractional). The rate is unaffected by the addition of chloride ions or changes in ionic strength.[3]
Chloramine-T (CAT) & Chloramine-B (CAB) n-Propylamine & n-ButylamineAcidicFirst-order with respect to the oxidant and zero-order with respect to the amine and H⁺. The free acid form of the chloramine (RNHCl) is the reactive species.[4]
Potassium Ferrate(VI) n-Butylamine & 1,3-PropanediamineAlkalineFirst-order dependence on both potassium ferrate(VI) and the reductant. The observed rate constant decreases with an increase in [OH⁻].[5]

Experimental Protocols for Kinetic Studies of N-Haloamine Reactions

The following methodologies are representative of the experimental setups used to investigate the kinetics of N-haloamine reactions. These protocols can serve as a template for designing kinetic studies of this compound.

General Protocol for Oxidation Kinetics

A typical kinetic experiment involves monitoring the disappearance of the N-haloamine oxidant over time using UV-Vis spectrophotometry. The reaction is initiated by mixing thermostated solutions of the N-haloamine, the substrate, and other necessary reagents (e.g., acid or base).

Materials and Equipment:

  • UV-Vis Spectrophotometer with a thermostated cell holder

  • Thermostatic water bath

  • Stock solutions of the N-haloamine, substrate, and other reagents (e.g., perchloric acid, sodium hydroxide)

  • Standardized solution of sodium thiosulfate for iodometric titration of the N-haloamine stock solution

Procedure:

  • Preparation of Reaction Mixture: A known concentration of the substrate, acid or base, and any other necessary reagents are placed in a quartz cuvette. The cuvette is then placed in the thermostated cell holder of the spectrophotometer to reach thermal equilibrium.

  • Initiation of Reaction: A known volume of a thermostated stock solution of the N-haloamine is added to the cuvette, and the solution is mixed thoroughly.

  • Data Acquisition: The absorbance of the N-haloamine at its λmax is monitored at regular time intervals.

  • Data Analysis: The pseudo-first-order rate constant (k') is determined from the slope of the plot of log(absorbance) versus time. The second-order rate constant is then calculated by dividing k' by the concentration of the reactant in excess.

Mechanistic Considerations and the Projected Reactivity of this compound

The mechanism of oxidation by N-haloamines is highly dependent on the pH of the medium. In acidic solutions, the protonated N-haloamine or the free halogen acid (e.g., H₂OBr⁺) is often the active oxidizing species.[1] In alkaline media, the hypohalite ion (e.g., OBr⁻) can be the reactive species.[2]

The bulky tert-butyl group in this compound is expected to exert a significant steric influence on its reactivity, potentially favoring pathways that are less sterically hindered. Theoretical studies on the reaction of tert-butylamine with OH radicals have indicated that both C-H and N-H abstraction are possible, highlighting the complexity of its reaction pathways.[6]

Based on the available data for other N-haloamines, a plausible mechanism for the oxidation of a substrate (e.g., an alcohol) by this compound in an acidic medium is depicted below.

G Proposed Mechanism for this compound Oxidation in Acidic Medium cluster_0 Formation of Active Oxidizing Species cluster_1 Oxidation of Substrate This compound This compound Protonated_this compound [(CH3)3CNH2Br]+ This compound->Protonated_this compound + H+ H+ H+ Protonated_this compound->this compound - H+ H2OBr+ [H2OBr]+ Protonated_this compound->H2OBr+ + H2O H2O H2O t-butylamine (CH3)3CNH2 Intermediate_Complex [R-CH2O-H---Br-OH2]+ H2OBr+->Intermediate_Complex + R-CH2OH Substrate R-CH2OH Products R-CHO + H3O+ + Br- Intermediate_Complex->Products Rate Determining Step G Experimental Workflow for Kinetic Studies of this compound Reagent_Purity 1. Synthesize and Purify This compound Characterization 2. Characterize Purity (e.g., Iodometric Titration, NMR) Reagent_Purity->Characterization Preliminary_Scans 3. Determine λmax of This compound Characterization->Preliminary_Scans Kinetic_Runs 4. Perform Kinetic Runs under Pseudo-First-Order Conditions Preliminary_Scans->Kinetic_Runs Vary_Parameters 5. Vary [Substrate], [H+]/[OH-], and Temperature Kinetic_Runs->Vary_Parameters Data_Analysis 6. Determine Rate Constants and Activation Parameters Vary_Parameters->Data_Analysis Mechanism_Proposal 7. Propose a Reaction Mechanism Data_Analysis->Mechanism_Proposal

References

A Cost-Benefit Analysis of N-bromo-t-butylamine in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic chemistry, the choice of reagents is a critical decision, balancing reactivity, selectivity, cost, and safety. This guide provides a comprehensive cost-benefit analysis of N-bromo-t-butylamine, a versatile reagent for C-H functionalization, comparing it with common alternatives in key synthetic applications. This analysis is intended for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Executive Summary

This compound emerges as a potent but often overlooked reagent for radical-mediated reactions, particularly the Hofmann-Löffler-Freytag reaction for pyrrolidine synthesis and allylic bromination. While not as commonly stocked as N-bromosuccinimide (NBS), its in-situ generation from inexpensive precursors, t-butylamine and bromine, presents a cost-effective alternative. This guide demonstrates that for specific applications, particularly photochemical intramolecular C-H amination, this compound can offer superior yields, justifying its consideration in synthetic design.

Cost Analysis: In-Situ Generation vs. Commercial Alternatives

A primary advantage of this compound is the potential for significant cost savings through its in-situ preparation or direct synthesis from readily available and affordable starting materials. The table below outlines the approximate costs of the necessary precursors and compares them with the prices of commercially available alternatives, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).

ReagentMolecular Weight ( g/mol )Price per kg (USD)Cost per mole (USD)
t-Butylamine 73.14~$1.60 - $5.40[1][2][3][4]~$0.12 - $0.40
Bromine 159.81~$2.60 - $5.00[5][6][7][8][9]~$0.42 - $0.80
N-bromosuccinimide (NBS) 177.98~$5.50 - $8.10[10][11][12][13][14]~$0.98 - $1.44
N-chlorosuccinimide (NCS) 133.53~$5.00 - $8.00[15][16][17][18][19]~$0.67 - $1.07

Note: Prices are approximate and can vary based on supplier, purity, and quantity.

The cost to generate one mole of this compound in-situ from t-butylamine and bromine is estimated to be in the range of $0.54 to $1.20 . This is significantly lower than the cost per mole of NBS and comparable to or slightly higher than NCS. For laboratories and manufacturing settings where cost is a major driver, the in-situ generation of this compound presents a compelling economic advantage. While the price for pre-synthesized this compound is typically available from suppliers upon request, the in-situ option offers a readily calculable and often more economical route.[17]

Performance in Key Synthetic Applications

The utility of a reagent is ultimately determined by its performance in chemical transformations. Here, we compare this compound with its alternatives in two crucial radical-mediated reactions.

Hofmann-Löffler-Freytag Reaction: Pyrrolidine Synthesis

The Hofmann-Löffler-Freytag reaction is a powerful method for the synthesis of pyrrolidines via intramolecular C-H amination. The choice of the N-haloamine precursor is critical for the reaction's efficiency.

General Reaction Scheme:

Hofmann_Loeffler start R-CH2-(CH2)2-CH2-NH2 N_haloamine R-CH2-(CH2)2-CH2-N(H)Br start->N_haloamine Bromination radical R-CH2-(CH2)2-CH2-N•H+ N_haloamine->radical hv or Δ -Br• HAT R-C•H-(CH2)3-NH2+ radical->HAT 1,5-HAT cyclization δ-bromoamine HAT->cyclization Br• transfer pyrrolidine Pyrrolidine derivative cyclization->pyrrolidine Base (e.g., NaOH)

Caption: Hofmann-Löffler-Freytag reaction pathway.

Performance Comparison:

ReagentConditionsSubstrate ScopeYieldKey AdvantagesKey Disadvantages
This compound Photochemical (hv)Broad for primary and secondary aminesPotentially >90%[20]Higher yields under photochemical conditions.Less thermally stable than N-chloroamines.
N-chloroamines Thermal (Δ) or Photochemical (hv)BroadGenerally good, but can be lower than N-bromoamines under hvMore thermally stable.May give lower yields in photochemical reactions.[20]
N-iodosuccinimide (NIS) Visible lightSulfonimidesGood to excellentMild conditions, visible light initiation.Requires a sulfonimide precursor.

General findings indicate that for the Hofmann-Löffler-Freytag reaction, N-bromoamines often provide higher yields of pyrrolidines when the reaction is initiated by irradiation (photochemically).[20] In contrast, N-chloroamines may give better yields under thermal initiation due to their greater thermal stability.[20] This suggests that for researchers equipped for photochemical reactions, this compound can be the superior choice for maximizing the yield of pyrrolidine products.

Allylic Bromination

Allylic bromination is a fundamental transformation that introduces a bromine atom at the position adjacent to a double bond. N-bromosuccinimide (NBS) is the most common reagent for this purpose.

General Reaction Scheme:

Allylic_Bromination alkene R-CH2-CH=CH2 allyl_radical R-C•H-CH=CH2 (Allyl Radical) alkene->allyl_radical H abstraction radical_initiator Radical Initiator (e.g., AIBN, hv) br_radical Br• radical_initiator->br_radical br_radical->alkene product R-CH(Br)-CH=CH2 (Allyl Bromide) allyl_radical->product + Br2 br2 Br2 product->br_radical regenerates

Caption: Radical mechanism for allylic bromination.

Performance Comparison (Example: Cyclohexene):

ReagentInitiatorSolventReaction TimeYield of 3-bromocyclohexene
This compound AIBN or hvCCl4VariesData not readily available for direct comparison
N-bromosuccinimide (NBS) AIBNCCl43 hours~53%[4]

While NBS is the well-established reagent for allylic bromination, providing moderate to good yields, comparative data for this compound in this specific application is scarce in readily available literature.[4][21][22][23][24] However, the fundamental reactivity of the N-Br bond suggests that this compound should also be an effective reagent for this transformation. The key to a successful allylic bromination with any N-bromo reagent is maintaining a low concentration of molecular bromine to suppress competing electrophilic addition to the double bond.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of any synthetic method.

Synthesis of this compound (In-situ)

This protocol describes the in-situ generation of a bromine-t-butylamine reagent, which can be adapted for the synthesis of this compound.

Materials:

  • t-Butylamine

  • Bromine

  • Toluene

Procedure:

  • Dissolve t-butylamine in toluene in a reaction vessel equipped with a dropping funnel and a stirrer.

  • Cool the solution to between -20°C and -30°C using a suitable cooling bath.

  • Slowly add a solution of bromine in toluene dropwise to the cooled t-butylamine solution with vigorous stirring.

  • Maintain the temperature below -20°C throughout the addition.

  • The resulting solution contains the this compound reagent and can be used directly for subsequent reactions.

Note: This reagent is typically not stored and is prepared fresh for use.[10]

Hofmann-Löffler-Freytag Reaction for Pyrrolidine Synthesis

General Procedure:

  • The substrate N-alkyl amine is dissolved in a suitable solvent (e.g., trifluoroacetic acid, sulfuric acid, or a non-polar solvent for neutral conditions).

  • The this compound reagent is added.

  • The reaction mixture is irradiated with a UV lamp (for photochemical initiation) or heated (for thermal initiation).

  • The reaction progress is monitored by a suitable technique (e.g., TLC, GC-MS).

  • Upon completion, the reaction is worked up by neutralization with a base (e.g., NaOH) and extraction of the pyrrolidine product.

Note: The optimal conditions (solvent, temperature/light source, reaction time) will vary depending on the specific substrate.[20][25][26][27][28]

Allylic Bromination of an Alkene

General Procedure:

  • The alkene substrate is dissolved in a non-polar solvent such as carbon tetrachloride (CCl4).

  • This compound and a radical initiator (e.g., AIBN or benzoyl peroxide) are added.

  • The mixture is heated to reflux or irradiated with a UV lamp to initiate the reaction.

  • The reaction is monitored for the consumption of the starting material.

  • After completion, the reaction mixture is cooled, and any solid byproducts (e.g., t-butylamine hydrobromide) are removed by filtration.

  • The filtrate is washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any remaining bromine, followed by washing with water and brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., MgSO4), and the solvent is removed under reduced pressure to yield the crude allylic bromide.

Safety and Handling

Both this compound and its precursors require careful handling due to their hazardous nature.

  • t-Butylamine: A flammable and corrosive liquid with a strong, unpleasant odor. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.

  • Bromine: A highly corrosive and toxic liquid that causes severe burns upon contact. It should be handled with extreme caution in a fume hood, and appropriate PPE, including heavy-duty gloves and a face shield, is essential.

  • This compound: As an N-haloamine, it should be treated as a potentially unstable and oxidizing compound. It is recommended to prepare it in-situ and use it immediately. Avoid exposure to heat, light, and friction.

Conclusion and Recommendations

The cost-benefit analysis of this compound reveals it to be a compelling reagent for specific synthetic applications.

  • Cost-Effective: For large-scale synthesis or in laboratories where cost is a primary concern, the in-situ generation of this compound offers a significant economic advantage over purchasing pre-made N-bromosuccinimide.

  • High Yields in Photochemical Reactions: In the Hofmann-Löffler-Freytag reaction, this compound has the potential to deliver higher yields of pyrrolidines under photochemical conditions compared to its N-chloro counterparts.

  • Viable Alternative for Allylic Bromination: While less documented than NBS, this compound is a viable reagent for allylic bromination, and its in-situ generation provides a low-cost alternative.

Recommendations for Researchers:

  • For cost-critical projects requiring a brominating agent for C-H functionalization, the in-situ preparation of this compound should be strongly considered.

  • When aiming for high yields in the synthesis of pyrrolidines via the Hofmann-Löffler-Freytag reaction, and photochemical equipment is available, this compound is a promising candidate.

  • Further research directly comparing the efficacy of this compound with NBS in allylic bromination under various conditions would be valuable to the synthetic community.

By carefully considering the economic and performance aspects outlined in this guide, researchers can make more strategic decisions in their choice of reagents, leading to more efficient and cost-effective synthetic outcomes.

References

A Comparative Guide to Brominating Agents: Environmental Impact and Greener Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of bromine atoms is a fundamental transformation in organic synthesis, pivotal for the development of pharmaceuticals, agrochemicals, and functional materials. However, the classical brominating agents often come with significant environmental and safety concerns. This guide provides an objective comparison of common brominating agents, focusing on their environmental impact, supported by quantitative data and detailed experimental protocols for a representative reaction.

At a Glance: Environmental Impact Comparison

The following table summarizes the key environmental and safety metrics for common brominating agents. A lower toxicity value (LD50/LC50) indicates higher toxicity. Atom economy and E-Factor are calculated for the electrophilic substitution of anisole to produce 4-bromoanisole.

Brominating AgentFormulaPhysical FormOral LD50 (rat)Inhalation LC50 (rat)Aquatic Toxicity (EC50, Daphnia magna)Atom Economy (%)E-FactorKey Environmental & Safety Issues
Molecular Bromine Br₂Fuming liquid2600 mg/kg[1]2858 ppm (1h)[2]Data not readily available51.90.93Highly toxic, corrosive, volatile, generates HBr byproduct.[3][4]
Hydrogen Bromide HBrCorrosive gasNot applicable2858 ppm (1h)[2]Data not readily availableN/A (used with oxidant)Varies with oxidantHighly toxic and corrosive gas, contributes to water pollution.[5][6]
N-Bromosuccinimide C₄H₄BrNO₂Crystalline solid1170 mg/kg[3][5][7][8]>3.8 mg/L (4h)[9]0.65 mg/L (48h)[10]34.41.91Safer handling, but lower atom economy, generates succinimide waste, very toxic to aquatic life.[3][10]
In-situ Generated Br₂ (e.g., NaBr/H₂O₂)Aqueous solutionN/AN/AN/A48.71.05 (excluding water)Avoids handling of Br₂, greener oxidants like H₂O₂ produce water as a byproduct.
DBDMH C₅H₆Br₂N₂O₂Crystalline solid250 mg/kg[11]29 g/m³ (1h)[11]Data not readily available41.01.44Safer handling than Br₂, but higher toxicity than NBS and generates hydantoin waste.

Atom Economy and E-Factor were calculated for the synthesis of 4-bromoanisole from anisole.

Reaction Pathway: Electrophilic Bromination of Anisole

The following diagram illustrates the general mechanism for the electrophilic aromatic substitution of anisole, a common substrate in bromination reactions.

G Electrophilic Bromination of Anisole cluster_activation Reagent Activation cluster_reaction Reaction with Anisole cluster_product_formation Product Formation Brominating_Agent Brominating Agent (Br-X) Electrophile Electrophilic Bromine (Br⁺) Brominating_Agent->Electrophile Activation Anisole Anisole Sigma_Complex Arenium Ion (Sigma Complex) Anisole->Sigma_Complex + Br⁺ Product 4-Bromoanisole Sigma_Complex->Product - H⁺ Byproduct Byproduct (H⁺, Succinimide, etc.) G Continuous Flow In-situ Bromination Workflow P1 Pump 1 (Substrate in Solvent) M2 Mixer 2 P1->M2 P2 Pump 2 (Bromide Source, e.g., HBr) M1 Mixer 1 P2->M1 P3 Pump 3 (Oxidant, e.g., NaOCl) P3->M1 R1 Reactor 1 (In-situ Br₂ Generation) M1->R1 R1->M2 R2 Reactor 2 (Bromination Reaction) M2->R2 M3 Mixer 3 R2->M3 Q Quencher Stream Q->M3 S Separator/Workup M3->S Product Product S->Product

References

Spectroscopic Identification of N-Bromo-t-butylamine Reaction Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of reaction intermediates is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring the safe and efficient synthesis of target molecules. N-bromo-t-butylamine is a reagent utilized in organic synthesis, particularly in reactions like allylic bromination. However, the direct spectroscopic identification of its reaction intermediates remains a challenging area with limited published experimental data. This guide provides a comparative overview of the spectroscopic techniques used to identify reaction intermediates of this compound and its common alternatives, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).

Comparative Analysis of Halogenating Agents

While this compound is effective in certain applications, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are more extensively studied alternatives for allylic halogenation.[1][2] The comparison of their performance relies on understanding their reaction mechanisms and the transient species involved. Theoretical studies suggest that reactions involving this compound can proceed through various pathways, including those involving radical intermediates.[3]

ReagentPrimary ApplicationKnown IntermediatesSpectroscopic Evidence
This compound Allylic BrominationTheoretically proposed radical and ionic species.Limited direct experimental data. Computational studies suggest potential intermediates.[3]
N-bromosuccinimide (NBS) Allylic BrominationBromine radical (Br•), succinimidyl radical, in situ generated Br2.Stopped-flow fluorescence spectroscopy has been used to study its reaction kinetics.[4]
N-chlorosuccinimide (NCS) Allylic Chlorination, OxidationNitrogen-centered radicals, protonated NCS, in situ generated Cl2.In situ 1H NMR and stopped-flow UV-vis spectroscopy have been employed to elucidate reaction pathways.[5][6]

Spectroscopic Identification of Intermediates

The identification of fleeting reaction intermediates requires specialized spectroscopic techniques capable of rapid data acquisition.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

2. Vibrational Spectroscopy (IR and Raman):

  • Matrix Isolation FTIR: This technique involves trapping reactive intermediates in an inert gas matrix at very low temperatures, allowing for their spectroscopic characterization. It is a powerful tool for studying highly reactive species that cannot be observed under normal conditions.[9] While this method has been used to study radicals like the 1-butyn-3-yl radical, its application to this compound reaction intermediates has not been extensively reported.[10]

3. Electronic Spectroscopy (UV-Vis):

  • Stopped-Flow Spectroscopy: This is a rapid mixing technique that allows for the monitoring of fast reactions in solution on a millisecond timescale.[11][12][13] It is particularly useful for studying the kinetics of reactions involving colored intermediates. Stopped-flow UV-vis spectroscopy has been used to monitor the evolution of molecular chlorine from the reaction of HCl and NCS.[5] This technique is highly suitable for investigating the kinetics of reactions involving this compound, especially if colored intermediates are formed.

4. Electron Paramagnetic Resonance (EPR) Spectroscopy:

  • EPR Spectroscopy: This technique is specifically used for the detection and characterization of paramagnetic species, such as free radicals.[14] Given that radical mechanisms are proposed for reactions involving this compound, EPR would be the most direct method to detect and identify any radical intermediates. Studies have been conducted on thermally initiated free radicals in other nitrogen-containing compounds, demonstrating the utility of this technique.[15]

Experimental Protocols

Below are generalized experimental protocols for the techniques discussed, which can be adapted for studying this compound reactions.

In Situ NMR Spectroscopy Protocol:

  • Prepare a solution of the starting material (e.g., alkene) in a suitable deuterated solvent in an NMR tube.

  • Acquire a spectrum of the starting material.

  • Inject a solution of this compound into the NMR tube.

  • Immediately begin acquiring a series of 1H NMR spectra at regular time intervals.

  • Analyze the spectral changes over time to identify the appearance and disappearance of signals corresponding to starting materials, intermediates, and products.

Stopped-Flow UV-Vis Spectroscopy Protocol:

  • Prepare separate solutions of the reactants (e.g., alkene and this compound) in a suitable solvent.

  • Load the reactant solutions into the syringes of the stopped-flow apparatus.

  • Rapidly mix the solutions and initiate data acquisition with a UV-Vis spectrophotometer.

  • Monitor the change in absorbance at a specific wavelength corresponding to a reactant, intermediate, or product over time.

  • Analyze the kinetic traces to determine rate constants and propose a reaction mechanism.

Reaction Pathways and Logical Relationships

The following diagrams illustrate the generalized reaction pathways for allylic halogenation using N-haloamines, highlighting the potential intermediates that could be targeted for spectroscopic identification.

Reaction_Pathway cluster_Initiation Initiation cluster_Propagation Propagation N-Br-tBu This compound Br_radical Bromine Radical (Br•) N-Br-tBu->Br_radical homolytic cleavage (light/heat) tBuN_radical t-Butylaminyl Radical Alkene Alkene (with allylic H) Br_radical->Alkene HBr HBr Allylic_Radical Allylic Radical Alkene->Allylic_Radical H abstraction by Br• Allylic_Radical->N-Br-tBu Allyl_Bromide Allyl Bromide (Product) Allylic_Radical->Allyl_Bromide reaction with N-Br-tBu Experimental_Workflow Start Reaction of this compound InSitu_NMR In Situ NMR Start->InSitu_NMR Long-lived intermediates Stopped_Flow Stopped-Flow UV-Vis Start->Stopped_Flow Fast kinetics, colored species EPR EPR Spectroscopy Start->EPR Radical intermediates Matrix_Isolation Matrix Isolation FTIR Start->Matrix_Isolation Highly reactive intermediates Data_Analysis Data Analysis and Intermediate Characterization InSitu_NMR->Data_Analysis Stopped_Flow->Data_Analysis EPR->Data_Analysis Matrix_Isolation->Data_Analysis Mechanism Mechanism Elucidation Data_Analysis->Mechanism

References

A Comparative Analysis of N-Bromo-t-butylamine and N-Chlorosuccinimide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the choice of halogenating and oxidizing agents is critical for achieving desired transformations with high efficiency and selectivity. This guide provides a comparative study of two such reagents: N-bromo-t-butylamine and N-chlorosuccinimide (NCS). We will delve into their performance in key synthetic applications, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific needs.

Data Presentation: A Side-by-Side Look at Reactivity and Performance

The following tables summarize the physical properties and comparative performance of this compound and N-chlorosuccinimide in various chemical transformations.

Table 1: Physical and Chemical Properties

PropertyThis compoundN-chlorosuccinimide (NCS)
Molecular Formula C₄H₁₀BrNC₄H₄ClNO₂
Molecular Weight 152.03 g/mol 133.53 g/mol
Appearance Not specified in provided resultsWhite crystalline solid
Melting Point Not specified in provided results~150 °C
Solubility Soluble in tolueneSlightly soluble in water, soluble in acetic acid
Stability Prepared in situ, not generally storedStable at room temperature in closed containers

Table 2: Comparative Performance in Allylic Halogenation of Cyclohexene

ReagentProductYieldReference
This compound3-BromocyclohexeneComparable to NBS[1]
N-chlorosuccinimide (NCS)3-ChlorocyclohexeneModerate to good yields, can be influenced by reaction conditions[2][3]

Table 3: Comparative Performance in Oxidation of Secondary Alcohols

ReagentSubstrateProductKey FeaturesReference
This compoundSecondary AlcoholsKetonesLimited quantitative data available in search results.
N-chlorosuccinimide (NCS)Primary and Secondary AlcoholsAldehydes and Ketones (Corey-Kim Oxidation)Mild conditions, tolerates many functional groups. Not suitable for allylic/benzylic alcohols which form halides.[4][5][6][7][8]

Table 4: Application in Halogenation of Aromatic Compounds

ReagentSubstrateProductSelectivityYieldReference
This compound2-Substituted Phenols6-Bromo-2-substituted phenolsHigh ortho-selectivity80-95%[9]
N-chlorosuccinimide (NCS)Anisole4-ChloroanisoleHigh para-selectivityGood to excellent[10]
N-chlorosuccinimide (NCS)Various ArenesChlorinated ArenesVaries with substrate and conditions75-96%[11][12]

Experimental Protocols: Methodologies for Key Transformations

Detailed experimental procedures are crucial for reproducibility. Below are protocols for representative reactions using this compound and N-chlorosuccinimide.

Protocol 1: Ortho-Bromination of 2-Substituted Phenols with this compound

This procedure describes a highly selective ortho-bromination of phenols.[9]

Materials:

  • 2-Substituted phenol

  • This compound solution (prepared in situ)

  • Organic solvent (e.g., ether, toluene, or carbon tetrachloride)

  • Acid (for workup)

Procedure:

  • Prepare a solution of this compound in situ by adding a sodium hypobromite solution to an aqueous solution of t-butylamine and extracting the resulting this compound into the chosen organic solvent.

  • Combine the solution of this compound with a solution of the 2-substituted phenol in the same solvent at or slightly below room temperature.

  • The reaction progress is often indicated by the precipitation of the alkylammonium salt of the brominated phenol.

  • Stir the reaction mixture for a few minutes to a few hours at or slightly below room temperature.

  • Isolate the product by either directly filtering the precipitated salt and treating it with acid to liberate the free phenol, or by separating the salt followed by purification of the filtrate via distillation or crystallization.

Protocol 2: Corey-Kim Oxidation of a Secondary Alcohol with N-Chlorosuccinimide

This protocol details the oxidation of a secondary alcohol to a ketone.[4]

Materials:

  • Secondary alcohol

  • N-chlorosuccinimide (NCS), freshly recrystallized

  • Dimethyl sulfide (DMS), dry

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Diethyl ether

  • Water

  • Sodium sulfate

Procedure:

  • To a stirred suspension of NCS (2.0 eq) in toluene at 0 °C, add dry DMS (2.4 eq).

  • Cool the resulting solution to -20 °C and stir for 40 minutes.

  • Add the secondary alcohol (1.0 eq) dissolved in toluene dropwise to the reaction mixture over 15 minutes.

  • Stir the reaction mixture at -20 °C for 30 minutes and then at 0 °C for 30 minutes.

  • Add TEA (4.0 eq) to the reaction mixture.

  • Allow the reaction to warm to ambient temperature and stir for 20 minutes.

  • Quench the reaction with water and diethyl ether and stir vigorously for 5 minutes.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic phases, dry over sodium sulfate, filter, and concentrate in vacuo to obtain the crude ketone.

Protocol 3: Allylic Chlorination of Cyclohexene with N-Chlorosuccinimide

This procedure describes the free-radical mediated allylic chlorination of an alkene.

Materials:

  • Cyclohexene

  • N-chlorosuccinimide (NCS)

  • Radical initiator (e.g., AIBN or benzoyl peroxide) or UV light source

  • Carbon tetrachloride (CCl₄) as solvent

Procedure:

  • Dissolve cyclohexene and NCS in CCl₄ in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.

  • Add a catalytic amount of a radical initiator or expose the mixture to UV light to initiate the reaction.

  • Heat the reaction mixture to reflux to sustain the radical chain reaction.

  • Monitor the reaction progress by a suitable method (e.g., GC or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure to yield the crude 3-chlorocyclohexene, which can be further purified by distillation.

Mandatory Visualizations: Reaction Pathways and Mechanisms

The following diagrams, generated using Graphviz, illustrate key reaction mechanisms and workflows involving this compound and N-chlorosuccinimide.

Allylic_Halogenation cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator Radical Initiator (e.g., UV light, AIBN) NX N-Halo Reagent (NCS or this compound) Initiator->NX Homolytic Cleavage X_rad Halogen Radical (X•) NX->X_rad NX->X_rad Regenerates Allyl_X Allylic Halide (Product) NX->Allyl_X Alkene Alkene with Allylic Hydrogen X_rad->Alkene H Abstraction Allyl_rad Allylic Radical Alkene->Allyl_rad HX HX Alkene->HX Allyl_rad->NX Halogen Atom Transfer

Caption: Free-radical mechanism for allylic halogenation.

Corey_Kim_Oxidation NCS N-Chlorosuccinimide (NCS) Reagent Corey-Kim Reagent (S,S-dimethylsuccinimidosulfonium chloride) NCS->Reagent DMS Dimethyl Sulfide (DMS) DMS->Reagent Alkoxysulfonium Alkoxysulfonium Salt Reagent->Alkoxysulfonium Nucleophilic Attack Succinimide Succinimide Reagent->Succinimide Alcohol Secondary Alcohol Alcohol->Alkoxysulfonium Ylide Sulfonium Ylide Alkoxysulfonium->Ylide Deprotonation TEA Triethylamine (TEA) TEA->Ylide Ketone Ketone (Product) Ylide->Ketone Intramolecular Proton Transfer and Fragmentation DMS_regen DMS (regenerated) Ylide->DMS_regen TEA_H Triethylammonium Chloride Ylide->TEA_H

Caption: Mechanism of the Corey-Kim oxidation.

Aromatic_Halogenation cluster_electrophilic Electrophilic Aromatic Halogenation cluster_ortho Ortho-Selective Bromination NCS N-Chlorosuccinimide (NCS) Activated_NCS Activated Electrophile [NCS-Acid Complex] NCS->Activated_NCS Acid Brønsted or Lewis Acid Acid->Activated_NCS Sigma_Complex Sigma Complex (Arenium Ion) Activated_NCS->Sigma_Complex Electrophilic Attack Anisole Anisole Anisole->Sigma_Complex Product_p p-Chloroanisole Sigma_Complex->Product_p Deprotonation NBtBA This compound Complex Reagent-Substrate Complex NBtBA->Complex Phenol 2-Substituted Phenol Phenol->Complex Product_o ortho-Brominated Phenol Complex->Product_o Directed Bromination

Caption: Pathways for aromatic halogenation.

Concluding Remarks

Both this compound and N-chlorosuccinimide are valuable reagents in organic synthesis, each exhibiting distinct advantages in specific applications.

N-chlorosuccinimide (NCS) is a versatile and commercially available solid that is effective for a range of transformations, including allylic chlorination and the oxidation of alcohols via the Corey-Kim protocol.[4][5][6][7][8] Its reactivity can be tuned by the choice of reaction conditions, making it a powerful tool for the synthesis of complex molecules. However, its use in the oxidation of allylic and benzylic alcohols is limited due to the competing formation of halide byproducts.[4][5]

This compound , while less commonly documented in broad reviews, demonstrates exceptional utility in the highly selective ortho-bromination of phenols, a transformation that can be challenging to achieve with other brominating agents.[9] It is typically prepared in situ, which can be a consideration for its practical application.[9] In allylic bromination, its performance is noted to be comparable to the more widely used N-bromosuccinimide (NBS).[1]

The choice between these two reagents will ultimately depend on the specific synthetic challenge at hand. For selective ortho-bromination of phenols, this compound is a superior choice. For a broader range of chlorinations and for the mild oxidation of non-allylic/benzylic alcohols, NCS is a well-established and reliable option. This guide provides the foundational data and protocols to inform this critical decision-making process in the research and development of novel chemical entities.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.